Product packaging for Triacetin(Cat. No.:CAS No. 102-76-1)

Triacetin

Katalognummer: B1683017
CAS-Nummer: 102-76-1
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: URAYPUMNDPQOKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Triacetin is a triglyceride obtained by acetylation of the three hydroxy groups of glycerol. It has fungistatic properties (based on release of acetic acid) and has been used in the topical treatment of minor dermatophyte infections. It has a role as a plant metabolite, a solvent, a fuel additive, an adjuvant, a food additive carrier, a food emulsifier, a food humectant and an antifungal drug. It is functionally related to an acetic acid.
This compound has been reported in Vitis vinifera with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
A triglyceride that is used as an antifungal agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O6<br>C9H14O6<br>C3H5(OCOCH3)3 B1683017 Triacetin CAS No. 102-76-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3-diacetyloxypropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAYPUMNDPQOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6, Array
Record name GLYCERYL TRIACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026691
Record name Triacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Colourless, somewhat oily liquid having a slightly fatty odour, Colorless liquid with a mild fatty odor; [Merck Index] Colorless oily liquid with an odor like petroleum; [MSDSonline], Liquid, COLOURLESS OILY LIQUID., colourless oily liquid with a very slight, ethereal, fruity odour
Record name 1,2,3-Propanetriol, 1,2,3-triacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name GLYCERYL TRIACETATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Triacetin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Triacetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Triacetin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

258-259 °C, 258.00 to 260.00 °C. @ 760.00 mm Hg, 258 °C
Record name TRIACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Triacetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

280 °F (138 °C) (closed cup), 138 °C c.c.
Record name TRIACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 52,130 mg/L at 24.5 °C, In water, 58,000 mg/L at 25 °C, Slightly soluble in carbon disulfide; miscible with alcohol, ether, chloroform, Miscible with benzene; very soluble in acetone, For more Solubility (Complete) data for TRIACETIN (6 total), please visit the HSDB record page., 58 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 7 (soluble), moderately soluble in water; soluble in organic solvents, miscible (in ethanol)
Record name TRIACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Triacetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Triacetin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.1583 g/cu cm at 20 °C, Bulk density: 9.7 lb/gal, Relative density (water = 1): 1.16, 1.154-1.159
Record name TRIACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Triacetin
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/731/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

7.52 (Air = 1), Relative vapor density (air = 1): 7.52
Record name TRIACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00248 [mmHg], VP: 1 mm Hg at 100 °C, 0.00248 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.33
Record name Triacetin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Triacetin contains trace moisture and acetic acid, ... Commercial triacetin may contain diacetin, as well as monoacetin ...
Record name TRIACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid, Colorless somewhat oily liquid

CAS No.

102-76-1
Record name Triacetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triacetin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triacetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16005
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name triacetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name triacetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Propanetriol, 1,2,3-triacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triacetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triacetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name triacetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Triacetin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHX3C3X673
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Triacetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-78 °C, 3 °C
Record name TRIACETIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/585
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Triacetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TRIACETIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1203
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

What are the chemical properties of Triacetin for research applications?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triacetin (glycerol triacetate) is a versatile and widely utilized compound in research and pharmaceutical development. Its unique chemical properties make it an invaluable excipient, serving as a plasticizer, solvent, and humectant. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its key applications, and visual workflows to aid in experimental design.

Core Chemical and Physical Properties

This compound is a triester of glycerol and acetic acid, resulting in a colorless, oily liquid with a slight fruity odor and a mild, sweet taste that can turn bitter at concentrations above 0.05%.[1] Its chemical stability and compatibility with a wide range of substances make it a preferred choice in various formulations.[2]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnitsReferences
Molecular Formula C₉H₁₄O₆[3]
Molecular Weight 218.205 g/mol [3]
CAS Number 102-76-1[3]
Appearance Colorless, oily liquid[1][4]
Density 1.16g/mL at 25°C[1]
Melting Point 3°C[1]
Boiling Point 258-260°C[1]
Flash Point 138°C[3]
Refractive Index 1.429-1.431at 25°C/D[1]
Viscosity 17.4mPa·s (cP) at 25°C[5]
Solubility in Water 5.9 g/100mL at 25°C[4]
Solubility in other solvents Miscible with ethanol, ether, benzene, chloroform; Soluble in acetone; Insoluble in mineral oil[1]

Applications in Research and Drug Development

This compound's multifaceted nature allows for its use in a variety of research and pharmaceutical applications.

As a Plasticizer

This compound is extensively used as a hydrophilic plasticizer in the film coating of solid dosage forms such as tablets and capsules.[5] It enhances the flexibility and integrity of the film, preventing cracking and ensuring a uniform coating.[6] This is crucial for controlling drug release profiles and protecting the active pharmaceutical ingredient (API).[2][6]

As a Solvent

This compound is an effective solvent for a wide range of APIs, particularly those with poor water solubility.[6] Its ability to dissolve lipophilic compounds is a key advantage in the formulation of liquid dosage forms, syrups, and suspensions.[6] This property is critical for improving the bioavailability of poorly soluble drugs.[6][7]

As a Humectant

In topical and oral formulations, this compound acts as a humectant, helping to retain moisture and prevent the product from drying out.[6] This is particularly beneficial for maintaining the stability and desired consistency of gels, creams, and certain oral preparations.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using Spontaneous Emulsification

This protocol describes the formulation of a nanoemulsion for a poorly water-soluble drug, using this compound as the oil phase.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80, Cremophor RH 40)

  • Co-surfactant (e.g., Propylene Glycol, Transcutol)

  • Purified Water

Procedure:

  • Solubility Determination: Determine the solubility of the API in this compound by adding an excess amount of the drug to a known volume of this compound. Stir the mixture for 72 hours at room temperature to reach equilibrium. Centrifuge the sample at 14,000 rpm for 15 minutes, filter the supernatant through a 0.2 µm membrane filter, and determine the API concentration using a validated HPLC method.[1]

  • Construction of Pseudo-ternary Phase Diagrams: To identify the nanoemulsion region, construct pseudo-ternary phase diagrams. Prepare mixtures of this compound, surfactant, and co-surfactant at various weight ratios. Titrate these mixtures with purified water, stirring continuously until a clear and transparent nanoemulsion is formed.[1]

  • Preparation of the Nanoemulsion:

    • Prepare the oil phase by mixing the appropriate amounts of this compound, surfactant, and co-surfactant.

    • Add the desired amount of the API to the oil phase and stir until completely dissolved.

    • Add the required amount of purified water dropwise to the oil phase with gentle agitation for at least 20 minutes to allow for spontaneous emulsification and the formation of a transparent or translucent nanoemulsion.[1]

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Determine the mean droplet size and PDI using dynamic light scattering (DLS).

    • Drug Content: Assay the drug content in the nanoemulsion using a validated HPLC method.

    • Stability Studies: Assess the physical stability of the nanoemulsion by observing for any signs of phase separation, creaming, or cracking after storage at different temperatures (e.g., 4°C, 25°C, 40°C) for a defined period.[1]

Visualization of the Nanoemulsion Preparation Workflow:

nanoemulsion_workflow cluster_prep Phase 1: Preparation cluster_char Phase 2: Characterization solubility API Solubility in this compound phase_diagram Construct Phase Diagrams solubility->phase_diagram Select Components oil_phase Prepare Oil Phase (this compound + Surfactant + Co-surfactant) phase_diagram->oil_phase Determine Ratios api_dissolve Dissolve API in Oil Phase oil_phase->api_dissolve add_water Add Water (Spontaneous Emulsification) api_dissolve->add_water dls Droplet Size & PDI (DLS) add_water->dls hplc Drug Content (HPLC) add_water->hplc stability Stability Assessment add_water->stability

Workflow for Drug-Loaded Nanoemulsion Preparation.
Protocol 2: Aqueous Film Coating of Tablets using this compound as a Plasticizer

This protocol outlines the process of applying a functional film coating to tablet cores using an aqueous-based solution containing Hydroxypropyl Methylcellulose (HPMC) and this compound.

Materials:

  • Tablet Cores

  • HPMC (Film-forming polymer)

  • This compound (Plasticizer)

  • Purified Water (Solvent)

  • Optional: Colorants, Opacifiers (e.g., Titanium Dioxide)

Procedure:

  • Preparation of the Coating Solution:

    • Disperse the HPMC powder into purified water with continuous stirring to avoid lump formation.[5]

    • Once the HPMC is fully hydrated and a clear solution is formed, add the this compound plasticizer and any other optional ingredients (e.g., colorants).

    • Continue stirring until a homogenous dispersion is achieved.[2]

  • Coating Process:

    • Preheat the coating pan with the tablet cores to the desired temperature.

    • Load the tablet cores into the coating pan.

    • Begin spraying the coating solution onto the tumbling tablet bed at a controlled rate.[3]

    • Simultaneously, supply heated air to the pan to facilitate solvent evaporation.[3]

    • Continue the spraying process until the desired weight gain (coating thickness) is achieved.

    • Once spraying is complete, continue to dry the coated tablets in the pan for a specified period to remove residual moisture.

  • Evaluation of Coated Tablets:

    • Appearance: Visually inspect the tablets for uniformity of color, surface smoothness, and the absence of defects (e.g., cracking, peeling).

    • Weight Gain: Determine the average weight gain of the tablets to ensure coating uniformity.

    • Film Adhesion: Test the adhesion of the film to the tablet core using appropriate methods (e.g., peel strength testing).

    • Mechanical Strength: Evaluate the mechanical properties of the coating, such as tensile strength and elongation, using a texture analyzer.[8]

    • Dissolution Testing: Perform in vitro dissolution studies to assess the impact of the coating on the drug release profile.

Visualization of the Tablet Film Coating Workflow:

film_coating_workflow cluster_prep Step 1: Solution Preparation cluster_coating Step 2: Coating Process cluster_eval Step 3: Evaluation disperse_hpmc Disperse HPMC in Water add_this compound Add this compound & Other Excipients disperse_hpmc->add_this compound mix_solution Homogenize Coating Solution add_this compound->mix_solution load_tablets Load Tablets into Coater spray_solution Spray Coating Solution mix_solution->spray_solution load_tablets->spray_solution dry_tablets Dry Coated Tablets spray_solution->dry_tablets visual_inspection Visual Inspection dry_tablets->visual_inspection mechanical_testing Mechanical Strength dry_tablets->mechanical_testing dissolution_testing Dissolution Profile dry_tablets->dissolution_testing

Workflow for Aqueous Tablet Film Coating.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol details the development of a SEDDS for a lipophilic drug to enhance its oral bioavailability, using this compound as a co-solvent.

Materials:

  • Lipophilic API

  • Oil (e.g., Maisine®, Labrafac®)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., PEG 400)

  • This compound (Co-solvent)

Procedure:

  • Component Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.[9]

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with an aqueous phase and observe the formation of a microemulsion to identify the microemulsion existence field.

    • Repeat the process with the inclusion of this compound in the formulation to evaluate its effect on the microemulsion region.[9]

  • Preparation of the SEDDS Formulation:

    • Based on the phase diagrams, select the optimal ratios of oil, surfactant, co-surfactant, and this compound.

    • Accurately weigh the components and mix them until a clear and homogenous liquid is formed. Gentle heating and vortex mixing can be applied to facilitate the process.

    • Dissolve the API in the prepared vehicle.

  • Evaluation of the SEDDS:

    • Self-Emulsification Efficiency: Add a known amount of the SEDDS formulation to a specified volume of water with gentle agitation and observe the time it takes to form a clear and stable microemulsion.

    • Droplet Size Analysis: Determine the particle size of the resulting microemulsion using DLS.[9]

    • In Vitro Dissolution Studies: Perform dissolution studies in a suitable medium (e.g., simulated gastric fluid) to compare the drug release from the SEDDS formulation to that of the pure drug.[9]

    • Stability Assessment: Conduct stability studies, including freeze-thaw cycling and centrifugation, to ensure the robustness of the formulation.[9]

Visualization of the SEDDS Formulation Workflow:

sedds_workflow cluster_screening Phase 1: Component Screening cluster_formulation Phase 2: Formulation cluster_evaluation Phase 3: Evaluation solubility_studies API Solubility in Oils, Surfactants, Co-surfactants phase_diagrams Construct Pseudo-ternary Phase Diagrams solubility_studies->phase_diagrams select_ratios Select Optimal Component Ratios phase_diagrams->select_ratios mix_components Mix Oil, Surfactant, Co-surfactant, this compound select_ratios->mix_components dissolve_api Dissolve API in Vehicle mix_components->dissolve_api emulsification_test Self-Emulsification Efficiency dissolve_api->emulsification_test particle_size Droplet Size Analysis dissolve_api->particle_size dissolution In Vitro Dissolution dissolve_api->dissolution stability Stability Studies dissolve_api->stability

Workflow for SEDDS Formulation and Evaluation.

Safety and Handling

This compound is generally regarded as a safe (GRAS) and non-toxic material for use in pharmaceutical formulations.[5][10] It is stable under normal storage conditions but should be kept in a well-closed, non-metallic container in a cool, dry place.[5][11] this compound is incompatible with strong oxidizing agents and may react with metals.[5] Standard laboratory safety precautions, including the use of gloves and eye protection, are recommended when handling this compound.[5]

This technical guide provides a comprehensive overview of the chemical properties and research applications of this compound. The detailed protocols and visual workflows are intended to assist researchers and formulation scientists in effectively utilizing this versatile excipient in their work.

References

An In-depth Technical Guide to Laboratory-Scale Triacetin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the laboratory synthesis of triacetin (glycerol triacetate), a versatile compound with applications in the pharmaceutical, cosmetic, and fuel industries. The following sections detail the core chemical principles, experimental protocols, and comparative data for the most common synthesis routes, enabling researchers to select and implement the most suitable method for their specific needs.

Introduction to this compound Synthesis

This compound is the triglyceride formed by the acetylation of all three hydroxyl groups of glycerol. The two predominant laboratory-scale synthesis methods involve the esterification of glycerol with either acetic acid or acetic anhydride.

  • Esterification with Acetic Acid: This is a reversible reaction that produces water as a byproduct, which can limit the reaction's yield. The use of an acid catalyst is typically required to achieve reasonable reaction rates.

  • Acetylation with Acetic Anhydride: This method is generally faster and leads to higher yields and selectivity for this compound as the reaction is not reversible. However, acetic anhydride is a more expensive and hazardous reagent compared to acetic acid.

The choice between these methods will depend on factors such as desired yield, purity, cost, and safety considerations.

Comparative Data of Synthesis Methods

The following tables summarize the quantitative data from various laboratory-scale synthesis methods for this compound.

Table 1: Synthesis of this compound via Esterification of Glycerol with Acetic Acid

CatalystMolar Ratio (Glycerol:Acetic Acid)Temperature (°C)Reaction Time (minutes)Glycerol Conversion (%)This compound Yield/Selectivity (%)Reference
Sulfuric Acid1:910560-31.89% (Yield)[1]
Sulfuric Acid1:311590-77.84% (Selectivity)[2][3]
Activated Natural Zeolite (Microwave)1:9-90>95%8.3% (Selectivity)[4][5]
Fe2O3/Activated Carbon1:3906057.44%-[6]
Lewatit (Ion-exchange resin)1:7100---[7]

Table 2: Synthesis of this compound via Acetylation of Glycerol with Acetic Anhydride

CatalystMolar Ratio (Glycerol:Acetic Anhydride)Temperature (°C)Reaction Time (minutes)Glycerol Conversion (%)This compound Yield/Selectivity (%)Reference
None-135---
Magnetic Solid Acid1:68030100%99.0% (Selectivity)[8]
Homogeneous/Heterogeneous Acid----~98% (Selectivity)[9]

Experimental Protocols

Method 1: Esterification of Glycerol with Acetic Acid using Sulfuric Acid Catalyst

This protocol is based on typical conditions reported in the literature[1][2][3].

Materials:

  • Glycerol (99%+)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood, consisting of a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Charge the flask with glycerol and acetic acid in a 1:9 molar ratio.

  • Slowly add concentrated sulfuric acid to the mixture while stirring. The amount of sulfuric acid should be approximately 2.5% of the molar amount of glycerol.

  • Heat the reaction mixture to 105-115°C and maintain this temperature for 60-90 minutes with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel and wash it with deionized water to remove the excess acetic acid and sulfuric acid.

  • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash again with deionized water to remove any residual salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.

Method 2: Acetylation of Glycerol with Acetic Anhydride

This protocol is based on conditions described for high-selectivity synthesis[8][9].

Materials:

  • Glycerol (99%+)

  • Acetic Anhydride

  • Deionized Water

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, place glycerol in a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Slowly add acetic anhydride to the glycerol from the dropping funnel in a 6:1 molar ratio (acetic anhydride to glycerol). The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

  • If a catalyst is used, it should be added to the glycerol before the addition of acetic anhydride. For an uncatalyzed reaction, the mixture can be heated to around 80-135°C.

  • Maintain the reaction at the desired temperature with stirring for approximately 30 minutes.

  • After the reaction, cool the mixture to room temperature.

  • Slowly add deionized water to the mixture to quench the excess acetic anhydride. This will also be an exothermic reaction.

  • Transfer the mixture to a separatory funnel and wash with deionized water.

  • Wash with a 5% sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Wash again with deionized water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Visualized Pathways and Workflows

The following diagrams illustrate the chemical reactions and experimental workflows for the synthesis of this compound.

Esterification_Reaction Glycerol Glycerol This compound This compound Glycerol->this compound + Acetic Acid - H2O AceticAcid Acetic Acid (x3) Water Water (x3)

Caption: Reaction pathway for the esterification of glycerol with acetic acid.

Acetylation_Reaction Glycerol Glycerol This compound This compound Glycerol->this compound + Acetic Anhydride AceticAnhydride Acetic Anhydride (x3) AceticAcidByproduct Acetic Acid (x3) This compound->AceticAcidByproduct - Acetic Acid

Caption: Reaction pathway for the acetylation of glycerol with acetic anhydride.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Glycerol and Acetylating Agent (Acetic Acid or Acetic Anhydride) Catalyst 2. Add Catalyst (if applicable) Reactants->Catalyst Reaction 3. Heat and Stir for Specified Time Catalyst->Reaction Cooling 4. Cool Reaction Mixture Reaction->Cooling Quench 5. Quench/Wash with Water Cooling->Quench Neutralize 6. Neutralize with Base Quench->Neutralize Dry 7. Dry Organic Layer Neutralize->Dry Evaporation 8. Remove Solvent (Rotary Evaporation) Dry->Evaporation Distillation 9. Vacuum Distillation (Optional) Evaporation->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: A generalized experimental workflow for laboratory-scale this compound synthesis.

References

Glyceryl triacetate CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Glyceryl Triacetate

Core Substance Profile

Chemical Identity

Glyceryl triacetate, also known as triacetin, is the triester of glycerol and acetic acid.[1][2] It is a synthetic compound that presents as a colorless, oily liquid with a faint, fruity odor and a mild, sweet taste that becomes bitter at concentrations above 0.05%.[1]

  • CAS Number: 102-76-1[1][3][4]

  • Molecular Formula: C₉H₁₄O₆[1][3]

  • Molecular Weight: 218.20 g/mol [3][4]

  • Synonyms: this compound, 1,2,3-Propanetriol triacetate, Glycerol triacetate[4][5]

  • IUPAC Name: 2,3-diacetyloxypropyl acetate[6]

Chemical Structure

The structure of glyceryl triacetate consists of a glycerol backbone with each of the three hydroxyl groups esterified with an acetyl group.

  • SMILES String: CC(=O)OCC(COC(C)=O)OC(C)=O[4]

  • InChI Key: URAYPUMNDPQOKB-UHFFFAOYSA-N[1][4]

Physicochemical Properties

Glyceryl triacetate's physical and chemical characteristics make it a versatile compound for various applications. It is a stable, combustible liquid incompatible with strong oxidizing agents.[1][7]

PropertyValueReference
Melting Point 3 °C[1][7]
Boiling Point 258-260 °C[1][4][7]
Density 1.16 g/mL at 25 °C[1][4]
Refractive Index n25/D 1.429-1.431[1]
Vapor Pressure <0.1 mbar at 20 °C[8]
Autoignition Temp. 430 °C / 806 °F[8]
Solubility Soluble in water; miscible with ethanol and toluene.[1]

Applications in Research and Drug Development

Glyceryl triacetate is a widely used excipient in the pharmaceutical industry, valued for its roles as a humectant, plasticizer, and solvent.[1][9][10] It is affirmed by the U.S. Food and Drug Administration (FDA) as a Generally Recognized as Safe (GRAS) substance for use in human food and also finds application in cosmetics and as a fuel additive.[10][11]

Pharmaceutical Formulations:

  • Plasticizer: It is used to increase the flexibility of polymer coatings on tablets and capsules.[12][13]

  • Solvent: Its solvent properties are utilized to dissolve active pharmaceutical ingredients (APIs), which can enhance their bioavailability.[2][12] It is a component in the formulation of controlled-release medications.[12]

  • Humectant: It helps to retain moisture, preventing desiccation in various formulations.[1][9]

Drug Delivery Research: The plasticizing capabilities of glyceryl triacetate have been leveraged in the synthesis of biodegradable phospholipid gel systems for the delivery of cancer drugs like paclitaxel.[10] Recent research has also demonstrated its potential in promoting blood-brain barrier recovery after ischemic stroke in mice through lipogenesis-mediated pathways.

Experimental Protocols

1. Synthesis of Glyceryl Triacetate via Acetylation of Glycerol

This protocol describes a common laboratory-scale synthesis of glyceryl triacetate.

Principle: Glycerol is acetylated using an excess of an acetylating agent, such as acetic anhydride or acetic acid, often in the presence of an acid catalyst.[14]

Materials:

  • Glycerol

  • Acetic anhydride

  • Sulfuric acid (catalyst)

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Combine glycerol and acetic anhydride in a molar ratio of 1:3 in the 500 mL round-bottom flask.[14]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Fit the flask with a reflux condenser and heat the mixture under constant stirring.[14] The reaction is typically conducted at reflux temperature.[14]

  • Monitor the reaction progress (e.g., by GC analysis). A reaction between glycerol and acetic anhydride can yield high selectivity for this compound (approx. 98%).[14]

  • After completion, cool the mixture to room temperature.

  • The product can be purified by distillation under reduced pressure. For example, distilling at an absolute pressure of approximately 13 mm of mercury.[1]

2. Experimental Workflow: Suzuki-Miyaura Cross-Coupling using Glyceryl Triacetate as a Green Solvent

This protocol outlines the use of glyceryl triacetate as a sustainable solvent medium for a common carbon-carbon bond-forming reaction.[15]

Principle: Glyceryl triacetate serves as a green reaction medium. The polarity of the solvent system can be tuned by creating mixtures with glycerol to optimize reactant solubility and product yield.[15]

Materials:

  • Iodobenzene (0.5 mmol)

  • Phenylboronic acid (0.6 mmol)

  • Sodium carbonate (0.6 mmol)

  • Palladium acetate (10 µmol)

  • Glyceryl triacetate (5.0 g)

  • Reaction vial with magnetic stirrer

  • Oil bath

  • Petroleum ether for extraction

Procedure:

  • To a reaction vial, add glyceryl triacetate (5.0 g), iodobenzene (0.5 mmol), phenylboronic acid (0.6 mmol), sodium carbonate (0.6 mmol), and palladium acetate (10 µmol).[15]

  • Place the vial in a preheated oil bath at 80 °C.[15]

  • Stir the mixture magnetically for 2.5 hours.[15]

  • Upon completion, allow the reaction mixture to cool to room temperature.[15]

  • Extract the product from the reaction mixture using 3 mL of petroleum ether.[15]

  • Concentrate the organic phase under reduced pressure.[15]

  • Analyze the resulting crude product by Gas Chromatography (GC) to determine the product yield.[15]

Mandatory Visualizations

Synthesis Workflow of Glyceryl Triacetate

The diagram below illustrates the general workflow for the synthesis of glyceryl triacetate from glycerol and an acetylating agent.

G Reactants Reactants: Glycerol + Acetic Anhydride/Acid Reaction Esterification Reaction (Heating under Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Purification Product Purification (Vacuum Distillation) Cooling->Purification Product Glyceryl Triacetate (Final Product) Purification->Product

Caption: General workflow for the synthesis of glyceryl triacetate.

Logical Relationship in Suzuki-Miyaura Cross-Coupling

This diagram shows the logical flow of components and steps in the Suzuki-Miyaura reaction using glyceryl triacetate as a solvent.

G cluster_reactants Reaction Components ArylHalide Iodobenzene Reaction Reaction at 80°C ArylHalide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Base Sodium Carbonate Base->Reaction Catalyst Palladium Acetate Catalyst->Reaction Solvent Glyceryl Triacetate Solvent->Reaction Extraction Extraction with Petroleum Ether Reaction->Extraction Analysis GC Analysis Extraction->Analysis Result Product Yield Analysis->Result

Caption: Logical workflow for Suzuki-Miyaura coupling in glyceryl triacetate.

Safety and Toxicology

Glyceryl triacetate is considered to have low toxicity. It is rapidly metabolized to glycerol and acetic acid, which are endogenous substances.[11]

Toxicity MetricSpeciesValueReference
LD50 Oral Rat3000 mg/kg[16]
LD50 Oral Rat> 2000 mg/kg[17]
LD50 Oral Mouse1100 mg/kg[16]
LD50 Dermal Rabbit> 2000 mg/kg[8]
LC50 Inhalation Rat> 1721 mg/L (4 h)[8]

Safety Summary:

  • Irritation: It is not considered a skin irritant in animal models and was not an irritant or sensitizer in human clinical studies.[11][16][17] However, it may cause eye irritation.[11][16]

  • Mutagenicity: Glyceryl triacetate was not found to be mutagenic.[11]

  • Reproductive/Developmental Toxicity: No data is available, but its metabolites (glycerol and acetic acid) are not considered developmental toxins.[11]

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Triacetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetin, also known as glyceryl triacetate, is the triglyceride formed by the esterification of glycerol with three molecules of acetic acid.[1][2] Its chemical formula is C9H14O6.[3] This compound presents as a colorless, odorless, and somewhat oily liquid with a mild, sweet taste at concentrations below 500 ppm, which can turn bitter at higher concentrations.[4] this compound is a versatile excipient in the pharmaceutical industry, where it functions as a hydrophilic plasticizer, solvent, and humectant.[5] It is also widely used in the food industry as a flavor carrier and stabilizer, in cosmetics as a solvent, and in industrial applications as a plasticizer for cellulose-based materials and as a fuel additive.[6][7] Its low toxicity and high stability contribute to its broad applicability.[8]

Chemical Characteristics

This compound is structurally the simplest of the triacylglycerides, consisting of a glycerol backbone with each of its three hydroxyl groups acetylated.[9] This triester structure allows it to interact with both polar and non-polar substances, underpinning its utility as a solvent and carrier.[7]

Reactivity and Stability: this compound is stable under normal storage conditions, preferably in a well-closed, non-metallic container in a cool, dry place.[6][10] It is incompatible with strong oxidizing agents and metals.[10][11] When heated to decomposition, it emits acrid smoke and fumes.[6]

A key chemical reaction of this compound is hydrolysis, where the ester bonds are broken. This can be catalyzed by acids, bases, or enzymes (such as lipases) to yield glycerol and acetic acid or intermediate products like diacetin and monoacetin.[12][13][14] The release of acetic acid upon hydrolysis is the basis for its fungistatic properties.[11]

Table 1: Chemical Properties of this compound

PropertyValueReferences
IUPAC Name2,3-diacetyloxypropyl acetate[12][15]
Molecular FormulaC9H14O6[3][12]
Molecular Weight218.20 g/mol [3][12]
CAS Number102-76-1[12][15]

Physical Characteristics

This compound is a viscous liquid with a high boiling point and a low melting point.[4] Its physical properties are critical to its function in various applications, such as providing flexibility to polymer coatings in pharmaceuticals or modulating viscosity in cosmetic formulations.

Table 2: Physical Properties of this compound

PropertyValueReferences
Appearance Clear, colorless, oily liquid[6][15][16]
Odor Odorless to slight fatty odor[11][17]
Melting Point 3 °C (37.4 °F)[10][15][16]
Boiling Point 258-260 °C (496-500 °F) at 760 mmHg[4][10][15]
Density 1.16 g/mL at 25 °C[10][15][16]
1.1583 g/cm³ at 20 °C[12]
Refractive Index 1.429 - 1.431 at 25 °C (n D/25)[10][12][16]
Viscosity (Dynamic) 17.4 mPa·s (cP) at 25 °C[18]
7.83 cSt at 40 °C[19]
Vapor Pressure 0.00248 mmHg at 25 °C[10][12]
Flash Point 138 °C (280.4 °F) - Closed Cup[8][20]
Autoignition Temp. 433 °C (812 °F)[12][20]
Solubility in Water 58,000 mg/L at 25 °C[12]
64.0 g/L at 20 °C[16]
7 g/100 mL at 25 °C[12][20]
Solvent Solubility Miscible with alcohol, ether, chloroform, benzene, and acetone. Slightly soluble in carbon disulfide. Insoluble in mineral oil.[6][11][12]

Experimental Protocols

The determination of the physical and chemical properties of this compound relies on standardized analytical methods to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[11][12]

  • Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into an oscillating U-shaped tube.[10] The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is directly related to the density of the liquid.[10]

  • Apparatus: A digital density meter capable of maintaining a constant temperature.

  • Procedure:

    • Calibrate the instrument with two reference standards of known density (e.g., dry air and distilled water).

    • Set the required temperature for the measurement (e.g., 20°C or 25°C). Allow the instrument to stabilize.

    • Inject the this compound sample into the oscillating tube, ensuring no air bubbles are present.

    • The instrument will oscillate the tube and automatically calculate the density based on the measured oscillation period and the calibration data.

    • Record the density value, typically in g/cm³ or g/mL.[12]

Determination of Boiling Point (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of chemical substances.[17][21] The dynamic method is commonly used.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17] The dynamic method involves measuring the vapor pressure of the substance at various temperatures.

  • Apparatus: A suitable apparatus for measuring vapor pressure as a function of temperature (ebulliometer). It consists of a boiling flask, a thermometer, a condenser, and a pressure-measuring device.

  • Procedure:

    • Place the this compound sample into the boiling flask.

    • Reduce the pressure in the apparatus to a desired level and then heat the sample.

    • Record the temperature at which the liquid boils under the reduced pressure.

    • Repeat this measurement at several different pressures.

    • Plot the logarithm of the pressure against the reciprocal of the absolute temperature.

    • Extrapolate the resulting line to the standard atmospheric pressure (101.325 kPa) to determine the normal boiling point.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with solubilities above 10⁻² g/L.[4][7][19]

  • Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

  • Apparatus: Flask with a stirrer, constant temperature bath (e.g., 25°C ± 0.5°C), centrifugation or filtration equipment, and an analytical instrument (e.g., Gas Chromatography) for concentration measurement.

  • Procedure:

    • Add an excess amount of this compound to a known volume of distilled water in a flask.

    • Place the flask in a constant temperature bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).

    • After stirring, stop and allow the mixture to stand at the same temperature to let the phases separate.

    • Separate the aqueous phase from the excess undissolved this compound by centrifugation or filtration.

    • Determine the concentration of this compound in the clear aqueous solution using a pre-calibrated analytical method.

    • Perform at least three determinations to ensure the results are consistent.

Determination of Viscosity (USP <911> - Capillary Viscometer Method)

This method is used to determine the viscosity of Newtonian liquids.[5][22]

  • Principle: The method measures the time required for a fixed volume of liquid to flow through a calibrated glass capillary viscometer under a known driving force (gravity) at a precisely controlled temperature.[22]

  • Apparatus: Calibrated capillary viscometer (e.g., Ubbelohde type), constant temperature bath, and a stopwatch.

  • Procedure:

    • Select a clean, dry viscometer where the flow time will be not less than 200 seconds.

    • Charge the viscometer with the this compound sample.

    • Place the viscometer in the constant temperature bath (e.g., 25°C) and allow it to reach thermal equilibrium.

    • Using suction, draw the liquid up into the capillary tube to a point above the upper timing mark.

    • Release the suction and measure the time it takes for the liquid meniscus to pass from the upper timing mark to the lower timing mark.

    • Repeat the measurement to ensure reproducibility.

    • Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

    • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

Mandatory Visualization

Hydrolysis of this compound

The following diagram illustrates the stepwise hydrolysis of this compound, which can be catalyzed by enzymes like lipase, acids, or bases. The reaction proceeds by sequentially removing the acetyl groups, forming diacetin and monoacetin as intermediates, with the final products being glycerol and acetic acid.

Hydrolysis_of_this compound This compound This compound (Glyceryl Triacetate) Diacetin 1,2-Diacetin This compound->Diacetin + H₂O - Acetic Acid Monoacetin 2-Monoacetin Diacetin->Monoacetin + H₂O - Acetic Acid AceticAcid1 Acetic Acid Glycerol Glycerol Monoacetin->Glycerol + H₂O - Acetic Acid AceticAcid2 Acetic Acid AceticAcid3 Acetic Acid H2O1 H₂O H2O2 H₂O H2O3 H₂O

Caption: Stepwise hydrolysis pathway of this compound to Glycerol.

References

Triacetin Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of an excipient like triacetin is paramount for formulation, manufacturing, and product performance. This in-depth technical guide provides a detailed overview of this compound's solubility in common laboratory solvents, outlines experimental protocols for its determination, and visualizes key concepts for enhanced comprehension.

Core Topic: this compound's Solubility Profile

This compound (glycerol triacetate) is a versatile pharmaceutical excipient, widely used as a plasticizer, humectant, and solvent. Its solubility characteristics are a critical factor in its application, influencing everything from the stability of formulations to the bioavailability of active pharmaceutical ingredients (APIs).

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the polarity of the solvent. Below is a summary of its solubility in a range of common laboratory solvents.

SolventChemical FormulaPolaritySolubility (at approx. 20-25°C)
WaterH₂OVery High5.8 - 7 g/100 mL[1][2][3][4][5][6][7]
EthanolC₂H₅OHHighMiscible[2][8]
MethanolCH₃OHHighSoluble[9]
AcetoneC₃H₆OHighVery Soluble[2][8]
Ethyl AcetateC₄H₈O₂MediumSoluble[9]
DichloromethaneCH₂Cl₂MediumMiscible
TolueneC₇H₈LowMiscible[10]
HexaneC₆H₁₄LowInsoluble
Carbon DisulfideCS₂LowSlightly Soluble[8]
Mineral OilN/ALowInsoluble[2]

Note: "Miscible" indicates that the substances are completely soluble in each other at any proportion.

Experimental Protocol: Determining this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Preparation of Materials and Reagents:
  • This compound: High-purity grade.

  • Solvents: HPLC-grade or equivalent purity for all selected laboratory solvents.

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Glass vials or flasks with airtight screw caps

    • Temperature-controlled orbital shaker or water bath

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis.

Experimental Procedure:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved this compound settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/100 mL or mg/mL.

Visualizing Key Concepts

To further aid in the understanding of the experimental workflow and the principles of solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add excess this compound to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate Establish Equilibrium separate Centrifuge and filter the supernatant equilibrate->separate Isolate Saturated Solution analyze Quantify this compound concentration (HPLC/GC) separate->analyze Prepare for Measurement

A generalized workflow for determining solubility.

solubility_relationship cluster_polarity Solvent Polarity cluster_solubility This compound Solubility High Polarity High Polarity High Solubility High Solubility High Polarity->High Solubility e.g., Ethanol, Acetone Moderate Solubility Moderate Solubility High Polarity->Moderate Solubility e.g., Water Medium Polarity Medium Polarity Medium Polarity->High Solubility e.g., Ethyl Acetate Low Polarity Low Polarity Low/Insoluble Low/Insoluble Low Polarity->Low/Insoluble e.g., Hexane, Mineral Oil

This compound's solubility based on solvent polarity.

References

A Technical Guide to Triacetin Purity for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triacetin, a triester of glycerol and acetic acid, is a widely utilized excipient in the pharmaceutical industry, valued for its properties as a plasticizer, solvent, and humectant. Its versatility makes it a critical component in various dosage forms, including oral and topical medications.[1] The purity of this compound is a crucial factor that can significantly impact the stability, efficacy, and safety of the final drug product. This guide provides an in-depth overview of the different purity grades of this compound, the analytical methods for its evaluation, and the implications of impurities on pharmaceutical formulations.

Understanding this compound Purity Grades

This compound is available in several grades, each defined by specific purity requirements and impurity limits. The most common grades used in scientific and pharmaceutical applications are those that comply with pharmacopeial standards, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP), as well as the Food Chemical Codex (FCC) for food-grade applications.[1][2]

Table 1: Comparison of Key Specifications for this compound Purity Grades

ParameterUSP GradePh. Eur. GradeFCC GradeTechnical Grade
Assay (anhydrous basis) 97.0% - 100.5%97.0% - 100.5%≥ 98.5%Varies, typically lower than pharmacopeial grades. May contain minor impurities.[1]
Water Content ≤ 0.2%≤ 0.2%≤ 0.2%Varies
Acidity Passes test (≤ 1.0 mL of 0.020 N NaOH for 25 g)Passes test (≤ 0.20 mL of 0.1 M NaOH for 5.00 g)Passes testVaries
Refractive Index (@ 25°C) 1.429 - 1.4301.429 - 1.4321.429 - 1.431Varies
Specific Gravity (@ 25°C) 1.152 - 1.158-1.154 - 1.158Varies
Relative Density -1.159 - 1.164-Varies
Heavy Metals (as Pb) --≤ 1 mg/kgNot typically specified
Related Substances -Limits for specified and unspecified impurities-Not typically specified

Note: The information in this table is a summary. Researchers should always refer to the most current editions of the respective pharmacopeias for complete and up-to-date specifications.

The Critical Role of Purity in Drug Formulation

The stringent purity requirements for pharmaceutical-grade this compound are in place to ensure the safety and stability of drug products. Impurities, even in small amounts, can have detrimental effects:

  • Degradation of Active Pharmaceutical Ingredients (APIs): Reactive impurities can interact with the API, leading to its degradation and a loss of therapeutic efficacy.

  • Alteration of Physical Properties: Impurities can affect the plasticizing and solvent properties of this compound, potentially impacting the integrity and dissolution of tablets and capsules.[3]

  • Patient Safety: Certain impurities may be toxic, posing a direct risk to the patient.[4]

High-purity this compound is essential for:

  • Enhancing Drug Stability: By minimizing reactive impurities, high-purity this compound helps maintain the stability of the API and the overall formulation.[1]

  • Improving Bioavailability: As a solvent, this compound can enhance the dissolution of poorly soluble drugs, and its purity is key to ensuring consistent performance.[1]

  • Controlled Drug Release: In controlled-release formulations, the purity of this compound is critical for achieving the desired drug release profile.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity and its impurities is crucial for quality control. The most common analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) for Purity Assay

GC with Flame Ionization Detection (FID) is a robust method for determining the purity of this compound. The principle of peak area normalization is often used for quantification.[5]

Detailed GC-FID Protocol:

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: DB-Wax (30m x 0.53mm i.d., 1µm film thickness) or equivalent.[6]

  • Reagents and Standards:

    • Acetone (or other suitable solvent like isopropanol or methanol).[3][5]

    • This compound reference standard (minimum purity 99%).[7]

    • Internal standard (e.g., heptadecane or anethol), if using the internal standard method.[7]

  • Chromatographic Conditions:

    • Injector Temperature: 270 °C[8]

    • Detector Temperature: 300 °C[8]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 5 °C/minute to 135 °C, hold for 9.5 minutes.

      • Ramp: 7 °C/minute to 270 °C, hold for 5.22 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Pipette 10 µL of the this compound sample into a 2 mL sample vial.

    • Add 1 mL of acetone and mix thoroughly.[5]

  • Calibration (if using internal standard method):

    • Prepare a series of calibration standards containing known concentrations of the this compound reference standard and a constant concentration of the internal standard.

    • Inject each standard and plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.

  • Analysis and Calculation:

    • Inject the prepared sample solution into the GC.

    • Identify the this compound peak based on its retention time.

    • Peak Area Normalization: Calculate the percentage purity of this compound by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

    • Internal Standard Method: Calculate the concentration of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for separating and quantifying this compound and its potential impurities, such as monoacetin, diacetin, and glycerol.

Detailed HPLC-UV Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or other suitable modifier).[5]

    • Reference standards for this compound, monoacetin, diacetin, and glycerol.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 210 nm.[5]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

    • Prepare individual standard solutions of this compound, monoacetin, diacetin, and glycerol in the mobile phase at known concentrations. Also, prepare a mixed standard solution.

  • Analysis and Quantification:

    • Inject the mixed standard solution to determine the retention times of each component.

    • Inject the sample solution.

    • Identify and quantify any impurities in the sample by comparing their peak areas to those of the corresponding standards.

Visualization of Key Processes

Excipient Qualification Workflow

The qualification of a new this compound supplier is a critical process to ensure the quality and consistency of the excipient. The following workflow outlines the key steps involved.

ExcipientQualification cluster_0 Phase 1: Supplier and Material Assessment cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Formulation and Stability Studies cluster_3 Phase 4: Final Approval Start Initiate Qualification of New this compound Supplier SupplierEval Supplier Evaluation (Quality Systems, GMP Compliance) Start->SupplierEval SampleRequest Request Sample and Certificate of Analysis (CoA) SupplierEval->SampleRequest CoAReview Review CoA against Internal Specifications SampleRequest->CoAReview FullTesting Full Analytical Testing (Purity, Impurities, Physical Properties) CoAReview->FullTesting CompareResults Compare Test Results with CoA and Specifications FullTesting->CompareResults Decision1 Results Meet Specifications? CompareResults->Decision1 LabScale Lab-Scale Formulation and Compatibility Studies Decision1->LabScale Yes NotApproved Supplier Not Approved Decision1->NotApproved No Stability Accelerated Stability Studies LabScale->Stability Decision2 Stable Formulation? Stability->Decision2 Approved Supplier Approved Decision2->Approved Yes Decision2->NotApproved No

Excipient Qualification Workflow for this compound
Decision Tree for this compound Grade Selection

Choosing the appropriate grade of this compound is paramount for the success of a scientific experiment or drug development project. This decision tree provides a logical framework for this selection process.

GradeSelection cluster_0 Application Assessment cluster_1 Human and Animal Use cluster_2 Pharmaceutical vs. Food cluster_3 Grade Selection Application Intended Application of this compound? HumanUse For Human or Animal Consumption/Application? Application->HumanUse Pharmaceutical, Food, or Cosmetic Technical Select Technical Grade Application->Technical Industrial (e.g., plasticizer for non-medical polymers) PharmaApp Pharmaceutical Application? HumanUse->PharmaApp Yes FCC Select FCC Grade HumanUse->FCC No (Food or Flavoring) USP_EP Select USP/Ph. Eur. Grade PharmaApp->USP_EP Yes PharmaApp->FCC No (e.g., some cosmetic applications)

Decision Tree for Selecting this compound Grade

Conclusion

The purity of this compound is not a mere technicality but a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. Researchers and drug development professionals must have a thorough understanding of the different purity grades, the analytical methods to verify them, and the potential impact of impurities. By adhering to the appropriate pharmacopeial standards and implementing rigorous quality control, the risks associated with impurities can be mitigated, leading to the development of robust and reliable drug formulations.

References

The Core Mechanisms of Triacetin as a Plasticizer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetin, chemically known as glycerol triacetate, is a versatile and widely utilized excipient in the pharmaceutical, food, and polymer industries.[1] Its primary function in polymer science is as a plasticizer, an additive that enhances the flexibility, durability, and workability of polymeric materials.[2][3] This technical guide delves into the fundamental mechanisms by which this compound plasticizes polymers, providing a comprehensive overview of the theoretical underpinnings, quantitative effects on material properties, and the experimental methodologies used for characterization.

Fundamental Mechanisms of Plasticization

The core function of a plasticizer is to increase the free volume within a polymer matrix, thereby reducing the intermolecular forces between polymer chains and lowering the glass transition temperature (Tg).[4][5] This increase in molecular mobility allows the polymer chains to slide past one another more easily, transitioning the material from a rigid, often brittle state to a more flexible and ductile one. Several theories have been proposed to explain the mechanism of plasticization, each offering a different perspective on the polymer-plasticizer interaction.

Lubricity Theory

The lubricity theory posits that plasticizers act as molecular lubricants.[3][4] The plasticizer molecules interpose themselves between the polymer chains, reducing the frictional forces and allowing for greater movement and flexibility.[4] This "lubricating" action is particularly effective in reducing the stiffness of the polymer.

Gel Theory

According to the gel theory, the rigidity of a polymer is due to a three-dimensional network of polymer-polymer attachments.[3][6] Plasticizers function by breaking these attachments and masking the centers of attachment from each other, thus preventing the reformation of the rigid network.[6] This disruption of the polymer's internal structure imparts flexibility.

Free Volume Theory

The most widely accepted explanation for plasticization is the free volume theory.[5][7] This theory suggests that the mobility of polymer chains is dependent on the amount of "free volume" or empty space between them.[5][7] Plasticizers, being smaller molecules, increase this free volume, which facilitates the movement of polymer chains and thus increases the flexibility of the material.[5]

Molecular Interaction of this compound with Polymers

This compound's effectiveness as a plasticizer is rooted in its chemical structure. As a triester of glycerol and acetic acid, it possesses both polar and non-polar characteristics, allowing it to interact with a variety of polymers.[8] In the case of cellulose acetate, for example, the interaction is primarily through dipole-dipole forces between the acetyl groups of the cellulose acetate and the ester groups of the this compound, rather than strong hydrogen bonds.[8] This interaction effectively shields the polymer chains from one another, reducing intermolecular forces and increasing chain mobility.[6]

Quantitative Effects of this compound on Polymer Properties

The addition of this compound to a polymer matrix leads to predictable and quantifiable changes in its mechanical and thermal properties. These changes are typically concentration-dependent.

Effect on Mechanical Properties

The inclusion of this compound generally leads to a decrease in tensile strength and Young's modulus, while significantly increasing the elongation at break. This indicates a transition to a more flexible and less rigid material.

Table 1: Effect of this compound on the Mechanical Properties of Cellulose Acetate (CA)

Plasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
20% this compound58.3 ± 4.78.3 ± 3.13.1 ± 0.1
30% this compound30.2 ± 0.211.6 ± 1.82.1 ± 0.1

Data sourced from[9][10]

Table 2: Effect of this compound on the Mechanical Properties of Carboxymethyl Cellulose (CMC) - Polyvinyl Alcohol (PVA) Blend Films

This compound ConcentrationTensile StrengthElongation at Break
Increasing ConcentrationIncreased-

Data sourced from[2]

Effect on Thermal Properties

The most significant thermal effect of a plasticizer is the reduction of the glass transition temperature (Tg). A lower Tg signifies that the polymer becomes flexible at a lower temperature.

Table 3: Effect of this compound on the Glass Transition Temperature (Tg) of Poly(lactic acid) (PLA)

Plasticizer Content (wt%)Glass Transition Temperature (°C)
10% this compound-
20% this compound-
30% this compound-

(Specific quantitative data for the effect of varying this compound concentrations on the Tg of PLA were not available in the search results. However, it is a well-established principle that increasing plasticizer concentration leads to a decrease in Tg.[11][12])

Experimental Protocols for Characterization

Several analytical techniques are employed to characterize the effects of this compound on polymers. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of a polymer, most importantly the glass transition temperature (Tg).

  • Sample Preparation:

    • Weigh 2-10 mg of the plasticized polymer film or powder into a standard aluminum DSC pan.[13]

    • Ensure the sample makes good thermal contact with the bottom of the pan. For films, a flat, single piece is ideal. For powders, gently compact the sample.[13]

    • Hermetically seal the pan to prevent any loss of volatile components.[13]

    • Prepare an empty, sealed pan as a reference.[13]

  • Experimental Procedure:

    • Perform a preliminary thermogravimetric analysis (TGA) to determine the decomposition temperature of the sample. The maximum temperature for the DSC experiment should be set below this decomposition temperature.[13]

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature below the expected Tg.

    • Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.[14][15][16]

    • Record the heat flow as a function of temperature. The Tg is observed as a step-change in the heat flow curve.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the viscoelastic properties of polymers and is particularly effective for measuring the Tg.

  • Sample Preparation:

    • Cut a rectangular film specimen with typical dimensions of 22.5 mm in length and 6.25 mm in width.[17]

    • Ensure the film has a uniform thickness.

  • Experimental Procedure:

    • Mount the film in the DMA's film/fiber tension clamp.

    • Apply a sinusoidal strain at a constant frequency, typically 1 Hz.[17][18][19]

    • Ramp the temperature at a controlled rate, for example, 2 °C/min, over a range that includes the glass transition.[17]

    • Measure the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) as a function of temperature.

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[17]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the polymer and plasticizer and to study the molecular interactions between them.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • For polymer films, no specific sample preparation is usually required.[20]

    • Ensure the film is clean and free of surface contaminants.

  • Experimental Procedure:

    • Place the polymer film directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[20]

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analyze the spectra for shifts in peak positions or changes in peak intensities, which can indicate interactions between the polymer and this compound. For example, a shift in the carbonyl peak of an ester group can suggest a change in its molecular environment due to interaction with the polymer.

Visualizing the Mechanisms of Plasticization

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key theories of plasticization and the molecular interaction of this compound.

Lubricity_Theory cluster_0 High Intermolecular Friction cluster_1 Reduced Friction (Lubrication) P1 Polymer Chain P2 Polymer Chain T1 This compound P3 Polymer Chain P3->T1 P4 Polymer Chain T1->P4

Caption: Lubricity Theory of Plasticization.

Gel_Theory cluster_0 Rigid 3D Network cluster_1 Disrupted Network P1 Polymer Chain P2 Polymer Chain P1->P2 Attachment P3 Polymer Chain P2->P3 Attachment T1 This compound P4 Polymer Chain P4->T1 P5 Polymer Chain T1->P5 T2 This compound P5->T2 P6 Polymer Chain T2->P6

Caption: Gel Theory of Plasticization.

Free_Volume_Theory cluster_0 Limited Free Volume cluster_1 Increased Free Volume P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain T1 This compound P4 Polymer Chain P5 Polymer Chain T2 This compound P6 Polymer Chain

Caption: Free Volume Theory of Plasticization.

Triacetin_CelluloseAcetate_Interaction cluster_0 Cellulose Acetate Chain cluster_1 This compound Molecule CA O C=O CH3 This compound CH3 C=O O CA:f1->this compound:f1 Dipole-Dipole Interaction

Caption: this compound-Cellulose Acetate Interaction.

Conclusion

This compound's role as a plasticizer is fundamental to modifying the properties of a wide range of polymers, making them suitable for diverse applications. Its mechanism of action is best explained by the free volume theory, where its small molecules increase the space between polymer chains, thereby enhancing their mobility. This is complemented by lubricity and gel theories which describe the reduction of intermolecular friction and the disruption of the polymer's rigid network. The resulting changes in mechanical and thermal properties, such as decreased tensile strength and a lower glass transition temperature, are quantifiable and critical for formulation development. The experimental techniques outlined in this guide provide the necessary tools for researchers and scientists to characterize and optimize the use of this compound as an effective and versatile plasticizer.

References

Biocompatibility and Toxicity Profile of Triacetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacetin (glycerol triacetate) is a widely used excipient in the pharmaceutical, food, and cosmetic industries, valued for its properties as a solvent, plasticizer, and humectant.[1][2] This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of this compound, drawing from a wide range of in vitro, in vivo, and clinical data. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety of this compound for their specific applications. Overall, this compound demonstrates a very low toxicity profile and is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1][3]

Physicochemical Properties

PropertyValue
Chemical Name Propane-1,2,3-triyl triacetate
Synonyms Glyceryl triacetate, Glycerin triacetate
CAS Number 102-76-1
Molecular Formula C₉H₁₄O₆
Molecular Weight 218.20 g/mol
Appearance Colorless, oily liquid
Solubility Miscible with ethanol, ether, chloroform. Soluble in benzene and acetone. Slightly soluble in water (6.1 g/100 mL).

Source:[4]

Metabolism and Pharmacokinetics

Upon oral administration, this compound is readily hydrolyzed by lipases in the gastrointestinal tract into glycerol and three molecules of acetic acid.[5][6] These metabolites are common endogenous substances that are further metabolized through normal physiological pathways.[7] Glycerol can enter the glycolysis and gluconeogenesis pathways, while acetic acid is converted to acetyl-CoA and enters the citric acid cycle for energy production or is used in various biosynthetic processes.[2][6] Intravascular administration in dogs has shown that infused this compound undergoes rapid hydrolysis, with the resulting acetate being almost completely oxidized.[6] This rapid metabolism and clearance prevent systemic accumulation and contribute to its low toxicity profile.

In Vitro Toxicity

Cytotoxicity

G1

A general workflow for in vitro cytotoxicity testing.
Genotoxicity

This compound has been extensively evaluated for its genotoxic potential and has been found to be non-mutagenic in a battery of standard assays.

Table 1: Summary of Genotoxicity Studies for this compound

AssayTest SystemMetabolic ActivationConcentration/DoseResultReference
Bacterial Reverse Mutation (Ames Test) Salmonella typhimurium strains TA98, TA100, TA1535, TA1537; Escherichia coli WP2 uvrAWith and without S9Up to 5000 µ g/plate Negative[1]
In Vitro Chromosomal Aberration Chinese Hamster Lung (CHL/IU) cellsWith and without S9Up to 2.2 mg/mL (10 mM)Positive (at highest concentration with S9, associated with low pH and high cytotoxicity)[1]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

  • Principle: This assay evaluates the ability of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

  • Methodology:

    • Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations.[9]

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in the body.

    • Procedure: The bacterial strains are exposed to various concentrations of this compound (e.g., up to 5000 µ g/plate ) in the presence and absence of S9 mix.[1] The mixture is then plated on a minimal agar medium lacking the essential amino acid (histidine or tryptophan).

    • Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test - OECD 473

  • Principle: This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.

  • Methodology:

    • Cell Line: Chinese Hamster Lung (CHL/IU) cells are a commonly used cell line for this assay.

    • Exposure: The cells are exposed to at least three analyzable concentrations of this compound, both with and without metabolic activation (S9 mix), for a short (3-6 hours) or continuous (approximately 1.5 normal cell cycle lengths) period.

    • Harvest and Analysis: After exposure, the cells are treated with a metaphase-arresting agent, harvested, and stained. Metaphase cells are then examined microscopically for chromosomal aberrations.

    • Evaluation: A significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result. In the case of this compound, a positive result was observed only at the highest concentration (2.2 mg/mL) with metabolic activation, which was associated with a drop in pH and high cytotoxicity (75%), suggesting the effect may not be biologically relevant under physiological conditions.[1]

In Vivo Toxicity

Acute Toxicity

This compound exhibits very low acute toxicity across different species and routes of administration.

Table 2: Summary of Acute Toxicity Data for this compound

SpeciesRouteEndpointValue (mg/kg)Reference
RatOralLD50>2,000 - 12,800[10][11]
MouseOralLD501,100 - 9,288[11][12]
RabbitDermalLD50>2,000 - >5,000[10][12]
Guinea PigDermalLD50>2,000[10]
RatInhalation (4h)LC50>1,721 mg/m³[10]
Repeated Dose Toxicity

Subchronic and chronic studies have demonstrated a high no-observed-adverse-effect level (NOAEL) for this compound.

Table 3: Summary of Repeated Dose Toxicity Data for this compound

SpeciesDurationRouteNOAELObservationsReference
Rat41-48 daysOral (gavage)1,000 mg/kg/dayNo effects on clinical signs, body weight, food consumption, organ weight, or histopathology.[10]
Rat90 daysInhalation2,220 mg/m³No toxic signs noted.[10]
Rat90 daysOral (diet)10,000 mg/kg/dayNo adverse effects observed.[12]
Reproductive and Developmental Toxicity
  • In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats, oral gavage doses of up to 1,000 mg/kg/day had no adverse effects on mating, fertility, gestation, or offspring viability and development. The NOAEL for both maternal and developmental toxicity was established at 1,000 mg/kg/day.[6][10]

Skin and Eye Irritation

This compound is considered to be, at most, a slight skin and eye irritant.

  • Skin Irritation: In guinea pigs, this compound was found to be slightly irritating.[13] In one study on rabbits, it caused erythema, slight edema, alopecia, and desquamation.[13]

  • Eye Irritation: this compound caused some irritation in rabbit eyes.[13] In humans, it has been reported to cause ocular irritation but no injury.[13]

Experimental Protocol: Draize Eye Irritation Test - OECD 405

  • Principle: This test evaluates the potential of a substance to cause irritation and damage to the eye.

  • Methodology:

    • Animal Model: Albino rabbits are typically used.

    • Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[5][14]

    • Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[14]

    • Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized scale. The scores are used to classify the irritancy potential of the substance.[5]

Skin Sensitization

This compound has not been found to be a skin sensitizer in animal studies.

  • Guinea Pig Maximization Test (GPMT): this compound was not sensitizing in guinea pigs.[13]

Experimental Protocol: Guinea Pig Maximization Test (GPMT) - OECD 406

  • Principle: The GPMT is an in vivo assay to assess the potential of a substance to cause skin sensitization.

  • Methodology:

    • Induction Phase: Guinea pigs are initially exposed to the test substance through both intradermal injection (with an adjuvant to enhance the immune response) and subsequent topical application.[15][16] The concentrations used for induction are typically the highest to cause mild-to-moderate skin irritation.[7]

    • Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically.

    • Evaluation: The skin reactions at the challenge site are observed and scored for erythema and edema. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to control animals.[4]

G2

A simplified workflow for the Guinea Pig Maximization Test.

Biocompatibility for Medical Applications

While this compound is widely used in pharmaceutical formulations, specific biocompatibility data according to ISO 10993 standards for medical device applications are limited in publicly available literature.

Hemocompatibility (ISO 10993-4)

No specific studies on the hemocompatibility of this compound following the ISO 10993-4 standard were identified. This standard outlines tests for interactions with blood, including hemolysis, coagulation, and platelet activation.[13][17] Given its rapid hydrolysis and the endogenous nature of its metabolites, significant adverse effects on blood components are not anticipated, but dedicated testing would be required for blood-contacting medical device applications.

Implantation (ISO 10993-6)

No specific studies on the local effects of this compound after implantation according to the ISO 10993-6 standard were identified. This standard evaluates the local tissue response to an implanted material.[11] For applications involving implantation, specific testing would be necessary to assess the local tissue reaction.

Signaling Pathway Interactions

Recent research has shed light on the metabolic effects of this compound's primary metabolite, acetic acid. Acetate has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.

Mechanism of Action:

  • This compound is hydrolyzed to glycerol and acetic acid.

  • Acetic acid is converted to acetyl-CoA, a process that consumes ATP and increases the cellular AMP/ATP ratio.

  • The increased AMP/ATP ratio activates AMPK.

  • Activated AMPK, in turn, influences the activity of key transcription factors involved in lipid metabolism:

    • Increases PPARα activity: Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of fatty acid oxidation. Its activation leads to the upregulation of genes involved in the breakdown of fatty acids.

    • Decreases SREBP-1c activity: Sterol regulatory element-binding protein 1c (SREBP-1c) is a major transcription factor that promotes the synthesis of fatty acids and triglycerides.

    • Decreases ChREBP activity: Carbohydrate-responsive element-binding protein (ChREBP) also plays a role in upregulating genes involved in fatty acid synthesis.

The net effect of AMPK activation by acetate is a shift towards increased fatty acid oxidation and decreased lipid synthesis.

G3 This compound This compound Hydrolysis Hydrolysis (Lipases) This compound->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol AceticAcid Acetic Acid Hydrolysis->AceticAcid AcetylCoA Acetyl-CoA AceticAcid->AcetylCoA ATP_AMP Increased AMP/ATP Ratio AcetylCoA->ATP_AMP ATP consumption AMPK AMPK Activation ATP_AMP->AMPK PPARa PPARα AMPK->PPARa SREBP1c SREBP-1c AMPK->SREBP1c ChREBP ChREBP AMPK->ChREBP FattyAcidOxidation Fatty Acid Oxidation (Increased) PPARa->FattyAcidOxidation Upregulates genes Lipogenesis Lipid Synthesis (Decreased) SREBP1c->Lipogenesis Downregulates genes ChREBP->Lipogenesis Downregulates genes

Signaling pathway of this compound's metabolic effect via AMPK.

Regulatory Status

This compound is listed as Generally Recognized As Safe (GRAS) by the U.S. FDA for use as a direct food additive.[1][3] It is also an approved excipient in pharmaceutical products and is widely used in cosmetic formulations.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetic products.[6][13]

Conclusion

This compound has a well-established safety profile characterized by low acute and chronic toxicity, and a lack of genotoxic, reproductive, or developmental effects. Its rapid metabolism to endogenous compounds, glycerol and acetic acid, underpins its excellent biocompatibility. While it is considered at most a slight skin and eye irritant, it is not a skin sensitizer. The available data strongly support the continued safe use of this compound in pharmaceutical, food, and cosmetic applications. However, for novel applications in medical devices, particularly those with direct blood contact or for implantation, further specific biocompatibility testing according to ISO 10993 standards would be necessary to fully characterize its performance and ensure patient safety. The emerging understanding of its role in metabolic regulation through the AMPK pathway may also open new avenues for its therapeutic application.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Triacetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacetin (glycerol triacetate), a versatile compound utilized across pharmaceutical, food, and cosmetic industries, demonstrates a favorable environmental profile characterized by rapid degradation and a low likelihood of persistence or bioaccumulation.[1][2] This technical guide offers a comprehensive examination of this compound's environmental fate and biodegradability, presenting detailed methodologies from key experimental assessments and summarizing critical quantitative data. The principal mechanisms for this compound's breakdown in the environment are hydrolysis and biodegradation, with atmospheric oxidation being a relevant pathway for aerial emissions.[1][3]

Physicochemical Properties Influencing Environmental Fate

A substance's environmental distribution and behavior are largely dictated by its physicochemical properties. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H14O6[3]
Molecular Weight218.20 g/mol [3]
Water Solubility58,000 mg/L at 25 °C[3]
Vapor Pressure2.48 x 10-3 mm Hg at 25 °C[3]
Log Kow (Octanol-Water Partition Coefficient)0.25[3]
Henry's Law Constant1.2 x 10-8 atm-cu m/mole (estimated)[3]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)40 (estimated)[3]

This compound's high water solubility and low octanol-water partition coefficient (Log Kow) suggest it will primarily reside in the aqueous phase of the environment and has a negligible potential for bioaccumulation.[4] Furthermore, its low vapor pressure and estimated Henry's Law constant indicate that volatilization from aquatic systems or damp soil is not a significant environmental fate process.[3] The low estimated soil organic carbon-water partitioning coefficient (Koc) points towards very high mobility within soil.[3]

Environmental Fate and Degradation Pathways

Overview of Degradation Pathways

The environmental degradation of this compound is primarily driven by hydrolysis and biodegradation. In the atmosphere, its degradation is mainly due to reactions with hydroxyl radicals.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Abiotic/Enzymatic Biodegradation Biodegradation This compound->Biodegradation Atmospheric_Oxidation Atmospheric Oxidation (Reaction with OH radicals) This compound->Atmospheric_Oxidation In air Diacetin Diacetin Hydrolysis->Diacetin CO2_H2O CO2 + H2O Biodegradation->CO2_H2O Degradation_Products Degradation Products Atmospheric_Oxidation->Degradation_Products Monoacetin Monoacetin Diacetin->Monoacetin Glycerol Glycerol Monoacetin->Glycerol Acetic_Acid Acetic Acid Monoacetin->Acetic_Acid Glycerol->Biodegradation Acetic_Acid->Biodegradation cluster_0 Test Setup cluster_1 CO2 Trapping and Analysis Test Vessel Test Vessel (Mineral Medium + this compound + Inoculum) CO2 Trap CO2 Trapping Solution (e.g., Ba(OH)2 or NaOH) Test Vessel->CO2 Trap Evolved Gas CO2-free Air CO2-free Air Source CO2-free Air->Test Vessel Aeration Analysis Titration or Inorganic Carbon Analyzer CO2 Trap->Analysis Quantification Biodegradation Calculation Biodegradation Calculation Analysis->Biodegradation Calculation Data

References

The Historical Trajectory and Scientific Unveiling of Triacetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetin, a triester of glycerol and acetic acid, has evolved from a 19th-century laboratory synthesis to a versatile compound with widespread applications in the pharmaceutical, food, and chemical industries. This technical guide provides a comprehensive overview of the historical development and discovery of this compound, detailing its initial synthesis, key scientific properties, and metabolic fate. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for both historical and modern synthesis, as well as analytical methods, are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this multifaceted molecule.

Historical Development and Discovery

The journey of this compound begins in the mid-19th century with the pioneering work of French chemist Marcellin Berthelot . In 1854, Berthelot was the first to prepare this compound through the reaction of glycerol with acetic acid.[1] This synthesis was a significant achievement in the field of organic chemistry, contributing to the understanding of esters and the artificial production of fat-like substances. Berthelot's work was part of his broader investigations into the synthesis of fats and oils, which laid the groundwork for modern lipid chemistry.

Initially, the applications of this compound were limited. However, as the chemical industry advanced, its unique properties as a solvent, plasticizer, and humectant came to be recognized.[2][3] Today, this compound is a widely used excipient in pharmaceutical formulations, a food additive with the E number E1518, and a component in various industrial processes.[1][4]

Quantitative Data

A thorough understanding of the physicochemical and toxicological properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for easy reference and comparison.

Physical and Chemical Properties
PropertyValueUnit
Molecular Formula C₉H₁₄O₆-
Molecular Weight 218.20 g/mol
Appearance Colorless, oily liquid-
Melting Point 3°C
Boiling Point 258-260°C
Density 1.16g/mL at 25°C
Flash Point 148.9°C
Water Solubility 64.0g/L at 20°C
Refractive Index 1.429-1.431at 25°C
Vapor Pressure 0.00248mm Hg at 25°C

Sources:[5][6][7][8]

Toxicological Data
TestSpeciesRouteValueUnit
LD₅₀ RatOral3g/kg
LD₅₀ MouseOral1.1g/kg
LD₅₀ RabbitDermal>2000mg/kg
LC₅₀ RatInhalation (4h)>1.721mg/L
LD₅₀ RatIntraperitoneal2100mg/kg
LD₅₀ MouseIntravenous1600mg/kg

Sources:[1][2][9][8]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, covering both historical and contemporary approaches.

Historical Synthesis: Berthelot's Method (1854)
Modern Synthesis Protocols

Modern synthesis methods offer higher yields, greater purity, and more environmentally friendly processes.

This method is a common laboratory-scale procedure for producing this compound.

Materials:

  • Glycerol (99.5% purity)

  • Glacial acetic acid

  • Sulfuric acid (concentrated, as catalyst) or Amberlyst-15 resin

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck flask equipped with a reflux condenser and magnetic stirrer, combine glycerol and glacial acetic acid. A molar ratio of 1:6 to 1:9 (glycerol:acetic acid) is typically used.

  • Add the acid catalyst. For sulfuric acid, a molar ratio of 1:0.02 (glycerol:catalyst) can be employed. For Amberlyst-15, a weight percentage of the total reactants is used.

  • Heat the mixture to a temperature between 105°C and 125°C with constant stirring.

  • Maintain the reaction for a duration of 60 to 90 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it from the mixture.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution to remove excess acid and glycerol.

  • Separate the organic layer (this compound).

  • Remove excess acetic acid and water using a rotary evaporator or by distillation at 130-140°C.

For larger-scale production, continuous reactive distillation is an efficient method that combines reaction and separation in a single unit.

General Principle: Glycerol is continuously fed into a distillation column where it reacts with an upward flow of hot acetic acid vapor. The water produced during the esterification is continuously removed from the top of the column, driving the reaction towards the formation of this compound, which is collected at the bottom. This process can achieve high glycerol conversion rates of up to 98.5%.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for quality control and research purposes.

Principle: GC is a widely used technique for separating and quantifying volatile compounds like this compound. A sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and affinity for the stationary phase. A flame ionization detector (FID) is commonly used for detection.

Typical Parameters:

  • Column: Capillary column (e.g., PEG-20M or equivalent)

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250-275°C

  • Detector Temperature: 250-300°C

  • Oven Program: A temperature gradient is typically used to ensure good separation.

  • Internal Standard: An internal standard such as heptadecane or tripropionin can be used for improved accuracy.[4]

Principle: HPLC is another powerful technique for the separation and quantification of this compound, particularly in complex mixtures. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Typical Parameters:

  • Column: Reversed-phase C18 column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., citric acid buffer, pH 3.0), acetonitrile, and methanol is effective.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 215 nm.

Metabolic Pathway and Signaling

In biological systems, this compound is readily metabolized. It is hydrolyzed by lipases into its constituent molecules: glycerol and three molecules of acetic acid.[6]

Hydrolysis of this compound: this compound + 3 H₂O --(Lipase)--> Glycerol + 3 Acetic Acid

Both glycerol and acetic acid are endogenous substances that can enter central metabolic pathways. Glycerol can be converted to glycerol-3-phosphate and enter glycolysis or gluconeogenesis. Acetic acid is converted to acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in fatty acid synthesis. Recent studies suggest that the acetate from this compound metabolism can also act as a signaling molecule, influencing gene expression related to fatty acid metabolism.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Triacetin_Metabolic_Pathway This compound This compound Lipase Lipase This compound->Lipase H2O 3 H₂O H2O->Lipase Glycerol Glycerol Lipase->Glycerol AceticAcid 3 Acetic Acid Lipase->AceticAcid Glycolysis Glycolysis/ Gluconeogenesis Glycerol->Glycolysis CitricAcidCycle Citric Acid Cycle/ Fatty Acid Synthesis AceticAcid->CitricAcidCycle

Caption: Metabolic pathway of this compound hydrolysis.

Triacetin_Synthesis_Workflow cluster_reactants Reactants & Catalyst Glycerol Glycerol Reaction Esterification Reaction (Heating & Stirring) Glycerol->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Catalyst Acid Catalyst Catalyst->Reaction Purification Purification (Washing & Separation) Reaction->Purification Drying Drying (Distillation/Evaporation) Purification->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

From its initial synthesis by Marcellin Berthelot in 1854, this compound has become a compound of significant scientific and industrial importance. Its well-characterized physical, chemical, and toxicological properties, combined with its straightforward synthesis and metabolic profile, have established it as a valuable component in a diverse range of applications. This guide has provided a comprehensive overview of the historical and technical aspects of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development and related fields. The continued exploration of this versatile molecule may yet unveil new applications and insights.

References

Methodological & Application

Application Notes and Protocols: Triacetin as a Plasticizer for Polylactic Acid (PLA) Films

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a promising material for various applications, including food packaging and biomedical devices. However, the inherent brittleness of PLA limits its widespread use. Plasticizers are incorporated into PLA formulations to enhance flexibility and reduce brittleness. Triacetin (glycerol triacetate), a triester of glycerol and acetic acid, is a hydrophilic plasticizer that has been effectively used to improve the mechanical properties of PLA films.[1] This document provides detailed application notes and protocols for utilizing this compound as a plasticizer for PLA films.

Mechanism of Action

This compound molecules interpose themselves between the PLA polymer chains, disrupting the intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), which in turn enhances the mobility of the polymer chains and imparts greater flexibility to the material. The plasticizing effect of this compound results in a lower tensile strength and an increased elongation at break, transforming the rigid PLA into a more ductile material.

PlasticizationMechanism cluster_0 Rigid PLA Matrix (Strong Intermolecular Forces) cluster_1 Flexible PLA Matrix (Reduced Intermolecular Forces) A1 A2 B1 A3 B2 B3 C1 C2 C3 PLA_Chains PLA Chains PLA_TA PLA Chains with this compound PLA_Chains->PLA_TA Addition of This compound (TA) TA1 TA TA2 TA TA3 TA TA4 TA D1 D2 E1 D3 E2 E3 F1 F2 F3

Caption: Mechanism of PLA plasticization by this compound.

Quantitative Data Summary

The addition of this compound significantly alters the thermal and mechanical properties of PLA films. The following tables summarize the typical effects observed at various concentrations of this compound.

Table 1: Thermal Properties of PLA-Triacetin Films

This compound (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallinity (%)
0~60~150-165Varies
10DecreasedDecreasedIncreased
20Further DecreasedFurther DecreasedIncreased
30Significantly DecreasedSignificantly DecreasedIncreased

Note: Specific values can vary based on the grade of PLA and processing conditions.

Table 2: Mechanical Properties of PLA-Triacetin Films

This compound (wt%)Tensile Strength (MPa)Elongation at Break (%)
0~50-70<10
10~26.6Increased
20DecreasedFurther Increased
30~20-30up to ~81.1

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Two primary methods for preparing PLA films plasticized with this compound are solvent casting and melt blending.

Protocol 1: Solvent Casting

This method is suitable for small-scale lab preparations and results in films with uniform thickness.

Materials:

  • Polylactic acid (PLA) pellets or powder

  • This compound (TA)

  • Dichloromethane (DCM) or Chloroform (analytical grade)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Beakers

  • Fume hood

Procedure:

  • Dissolution of PLA:

    • Weigh the desired amount of PLA and dissolve it in a suitable solvent (e.g., a 10% w/v solution of PLA in dichloromethane) in a beaker.

    • Stir the solution using a magnetic stirrer at room temperature until the PLA is completely dissolved. This may take several hours.[1]

  • Addition of this compound:

    • Calculate the required amount of this compound based on the weight of the PLA (e.g., for 10 wt% this compound, use 0.1 g of this compound for every 1 g of PLA).

    • Add the this compound to the PLA solution and continue stirring for at least 30 minutes to ensure homogeneous mixing.

  • Casting the Film:

    • Pour the polymer solution into a glass petri dish or onto a level glass plate. Ensure the solution spreads evenly.

    • Place the cast film in a fume hood to allow the solvent to evaporate slowly at room temperature. This typically takes 24-48 hours.

  • Drying:

    • Once the film appears dry, carefully peel it from the glass surface.

    • To remove any residual solvent, place the film in a vacuum oven at a temperature below the Tg of the plasticized PLA (e.g., 40 °C) for 24 hours.

SolventCastingWorkflow start Start dissolve Dissolve PLA in Solvent start->dissolve add_ta Add this compound to Solution dissolve->add_ta mix Homogeneous Mixing add_ta->mix cast Cast Solution onto Glass Plate mix->cast evaporate Solvent Evaporation (Room Temperature) cast->evaporate peel Peel Film from Surface evaporate->peel dry Vacuum Oven Drying peel->dry end End dry->end

Caption: Workflow for solvent casting of PLA-triacetin films.

Protocol 2: Melt Blending

This method is scalable for industrial production and mimics commercial film extrusion processes.

Materials:

  • Polylactic acid (PLA) pellets

  • This compound (TA)

  • Internal mixer (e.g., Brabender) or twin-screw extruder

  • Compression molder or film blowing line

  • Oven for pre-drying

Procedure:

  • Pre-drying:

    • Dry the PLA pellets in an oven at a suitable temperature (e.g., 80 °C) for at least 4 hours to remove any moisture, which can cause hydrolytic degradation during melt processing.

  • Melt Blending:

    • Set the temperature of the internal mixer or extruder to the processing temperature of PLA (typically 170-190 °C).[4]

    • Add the dried PLA pellets to the mixer.

    • Once the PLA has melted and a consistent melt is formed, add the desired amount of this compound.

    • Mix for a specified time (e.g., 5-10 minutes) at a set screw speed (e.g., 50-100 rpm) to ensure uniform distribution of the plasticizer.

  • Film Formation:

    • Compression Molding: Transfer the molten blend to a pre-heated compression molder. Apply pressure to form a film of the desired thickness.

    • Film Extrusion: If using an extruder, the molten blend will be forced through a film die to produce a continuous film.

  • Cooling:

    • Cool the film to room temperature. This can be done using cooling rollers or by allowing it to cool in the ambient air.

Characterization Protocols

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PLA-triacetin films.

Procedure:

  • Weigh a small sample of the film (5-10 mg) and seal it in an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to a temperature above the melting point of PLA (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).

  • Reheat the sample to 200 °C at the same heating rate.

  • Analyze the second heating scan to determine Tg and Tm. The degree of crystallinity can be calculated from the melting enthalpy.

Mechanical Testing: Tensile Test

Objective: To measure the tensile strength and elongation at break of the films.

Procedure:

  • Cut the film samples into a dumbbell shape according to a standard method (e.g., ASTM D882).

  • Measure the thickness and width of the gauge section of each specimen.

  • Clamp the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen breaks.

  • Record the load and elongation data to calculate tensile strength and elongation at break.

Migration Study

Objective: To assess the potential for this compound to migrate out of the PLA film, which is crucial for food contact and biomedical applications.

Procedure:

  • Cut a known weight and surface area of the plasticized PLA film.

  • Immerse the film in a food simulant (e.g., distilled water, ethanol solutions) or a relevant physiological fluid at a specific temperature (e.g., 40 °C).[5]

  • At predetermined time intervals, remove the film, dry it, and weigh it to determine the mass loss due to this compound migration.

  • Alternatively, the concentration of this compound in the simulant can be measured using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

CharacterizationWorkflow start PLA-Triacetin Film thermal Thermal Analysis (DSC) start->thermal mechanical Mechanical Testing (Tensile Test) start->mechanical migration Migration Study start->migration tg_tm Determine Tg, Tm, Crystallinity thermal->tg_tm ts_eb Determine Tensile Strength, Elongation at Break mechanical->ts_eb migration_rate Assess this compound Migration Rate migration->migration_rate

Caption: Experimental workflow for PLA-triacetin film characterization.

Conclusion

This compound is an effective plasticizer for PLA, capable of significantly improving its flexibility and ductility. The choice of film preparation method, either solvent casting or melt blending, will depend on the scale and specific requirements of the application. Proper characterization of the thermal, mechanical, and migration properties of the resulting films is essential to ensure they meet the performance criteria for their intended use. The protocols outlined in this document provide a comprehensive guide for researchers and professionals working with this compound-plasticized PLA films.

References

Triacetin: A Versatile Solvent for Enhancing the Bioavailability of Poorly Soluble APIs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers in Drug Development

Introduction

Triacetin, also known as glyceryl triacetate, is a well-established pharmaceutical excipient recognized for its versatility as a plasticizer, humectant, and, most notably, a powerful solvent for a wide range of active pharmaceutical ingredients (APIs), particularly those with poor aqueous solubility.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the effective use of this compound to overcome solubility challenges and enhance the bioavailability of APIs. This compound is a colorless, odorless, and viscous liquid that is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), making it a suitable candidate for various pharmaceutical formulations, including oral, topical, and parenteral dosage forms.[2][4]

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for its effective application in drug formulation.

PropertyValueReference
Synonyms Glyceryl triacetate, Glycerol triacetate[1]
CAS Number 102-76-1[4]
Molecular Formula C₉H₁₄O₆[4]
Molecular Weight 218.20 g/mol [4]
Appearance Colorless, oily liquid[3]
Odor Slight, fatty odor[3]
Boiling Point 258-260 °C[5]
Melting Point 3 °C[6]
Density 1.154 - 1.158 g/cm³ at 25 °C[7]
Refractive Index 1.429 - 1.431 at 25 °C[7]
Solubility in Water Sparingly soluble (approx. 58 g/L at 25 °C)[4][8]
Miscibility Miscible with ethanol, ether, chloroform, and benzene[4][9]

Applications in Pharmaceutical Formulations

This compound's primary role in the formulation of poorly soluble APIs is to act as a solubilizing agent, thereby improving the drug's dissolution rate and subsequent bioavailability.[10][11] It is a key component in various drug delivery systems, including:

  • Oral Formulations: Used in the manufacturing of capsules and tablets as a solvent and plasticizer.[2][12]

  • Topical Formulations: Acts as a solvent and humectant in creams, ointments, and gels.[13]

  • Parenteral Formulations: Utilized in the development of stable parenteral emulsions.[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can serve as the oil phase or a co-solvent in SEDDS, which form fine emulsions or microemulsions in the gastrointestinal tract, leading to enhanced drug absorption.[1][14]

Quantitative Solubility Data of APIs in this compound

The following table summarizes the solubility of select poorly soluble APIs in this compound. It is important to note that solubility is temperature-dependent and the values provided are at ambient temperature unless otherwise specified.

Active Pharmaceutical Ingredient (API)Therapeutic ClassBCS ClassSolubility in this compound (mg/mL)Reference
Rapamycin (Sirolimus) ImmunosuppressantII10.86 ± 0.71[7]
Paclitaxel AntineoplasticIV75[1]
Paclitaxel AntineoplasticIV116.5 ± 5.21[10]
Itraconazole AntifungalIIHighest in 0.9 mass fraction of this compound in water[4]

Note: The solubility of Itraconazole was studied in this compound:water mixtures, with the peak solubility observed at a 0.9 mass fraction of this compound. The exact solubility in pure this compound was not specified in the study.

Experimental Protocols

Protocol for Determining API Solubility in this compound (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of an API in this compound.[10]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature water bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the API powder to a series of glass vials. The exact amount will depend on the expected solubility, but enough should be added to ensure a solid phase remains at equilibrium.

    • Accurately pipette a known volume of this compound into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the API in the solution does not change over time).

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.[7]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved API particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted samples to determine the concentration of the API.

    • Calculate the solubility of the API in this compound, expressed in mg/mL or other appropriate units.

Protocol for Preparing a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general procedure for the formulation of a SEDDS using this compound as a co-solvent.[14][15]

Materials:

  • Poorly soluble API

  • Oil (e.g., Maisine®, Labrafac™)

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Co-surfactant (e.g., Polyethylene Glycol 400 - PEG 400)

  • This compound

  • Glass beakers or vials

  • Magnetic stirrer and stir bar

  • Water bath (optional, for gentle heating)

Procedure:

  • Screening of Excipients:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients. The excipients that show the highest solubility for the API are generally preferred.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • To identify the self-emulsifying region, pseudo-ternary phase diagrams are constructed using different ratios of oil, surfactant, and co-surfactant.

    • Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, prepare a series of formulations with varying ratios of oil to Sₘᵢₓ (e.g., 9:1, 8:2, ..., 1:9).

    • Titrate each mixture with water dropwise, with gentle stirring, and observe for the formation of a clear or bluish-white emulsion. The points at which the emulsion forms and breaks are plotted on a ternary phase diagram to delineate the self-emulsification region.

    • Repeat the process with the inclusion of this compound in the oil phase to evaluate its effect on the emulsification behavior.[14]

  • Preparation of the SEDDS Formulation:

    • Based on the pseudo-ternary phase diagram, select an optimal ratio of oil, surfactant, co-surfactant, and this compound that falls within the stable self-emulsifying region.

    • Accurately weigh the required amounts of oil, surfactant, co-surfactant, and this compound into a glass beaker.

    • Dissolve the API in this mixture with the aid of a magnetic stirrer. Gentle heating (e.g., 40 °C) may be applied if necessary to facilitate dissolution.[16]

    • Continue stirring until a clear and homogenous solution is obtained.

Protocol for Characterization of this compound-Based Formulations

5.3.1. Particle Size and Zeta Potential Analysis

This protocol is for the characterization of the globule size and surface charge of the emulsion formed upon dilution of a this compound-based SEDDS.

Materials and Equipment:

  • This compound-based SEDDS formulation

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Dilute a small, accurately measured amount of the SEDDS formulation with a known volume of deionized water (e.g., 100-fold dilution) in a clean vial.

    • Gently mix the dispersion to ensure homogeneity.

  • Particle Size Measurement:

    • Transfer an appropriate volume of the diluted emulsion into a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

    • The instrument will report the mean particle size (Z-average) and the polydispersity index (PDI), which indicates the width of the particle size distribution.[7][]

  • Zeta Potential Measurement:

    • For zeta potential measurement, use a specific folded capillary cell.

    • Inject the diluted emulsion into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement.

    • The zeta potential value provides an indication of the stability of the emulsion; values further from zero (either positive or negative) generally indicate greater stability.

5.3.2. In Vitro Dissolution Testing

This protocol describes the in vitro dissolution testing of an API from a this compound-based formulation.

Materials and Equipment:

  • This compound-based formulation (e.g., SEDDS-filled capsules)

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Syringes and filters for sampling

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Apparatus Setup:

    • Set up the dissolution apparatus according to the USP guidelines.

    • Fill the dissolution vessels with a specified volume of the dissolution medium and allow the temperature to equilibrate to 37 ± 0.5 °C.[18]

    • Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).[19]

  • Dissolution Test:

    • Introduce the dosage form (e.g., one capsule) into each dissolution vessel.

    • Start the apparatus and collect samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Withdraw a specific volume of the dissolution medium and immediately replace it with an equal volume of fresh, pre-warmed medium.

    • Filter the collected samples through a suitable filter to remove any undissolved particles.

  • Sample Analysis:

    • Analyze the filtered samples for API content using a validated HPLC or UV-Vis method.

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released versus time to obtain the dissolution profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_outcome Outcome api Poorly Soluble API excipient_screening Excipient Screening (Solubility Studies) api->excipient_screening Select Excipients phase_diagram Pseudo-Ternary Phase Diagram Construction excipient_screening->phase_diagram Determine Ratios formulation_prep SEDDS Formulation Preparation phase_diagram->formulation_prep Prepare Formulation particle_size Particle Size & Zeta Potential Analysis formulation_prep->particle_size Evaluate Globules dissolution In Vitro Dissolution Testing formulation_prep->dissolution Assess Release stability Stability Studies formulation_prep->stability Assess Shelf-life optimized_formulation Optimized Formulation particle_size->optimized_formulation Refine dissolution->optimized_formulation Refine stability->optimized_formulation Confirm

Caption: Workflow for developing and characterizing a this compound-based SEDDS.

solubility_protocol start Start: API Solubility Determination supersaturation Prepare Supersaturated Solution (Excess API in this compound) start->supersaturation equilibration Equilibrate (Shake at constant temperature for 24-72h) supersaturation->equilibration separation Separate Solid and Liquid Phases (Centrifuge and Filter) equilibration->separation quantification Quantify API Concentration (HPLC or UV-Vis) separation->quantification result Result: Solubility Value quantification->result

Caption: Protocol for determining API solubility in this compound.

Conclusion

This compound is a highly effective and safe solvent for addressing the challenges associated with poorly soluble APIs. Its favorable physicochemical properties and versatility make it a valuable tool in the development of various pharmaceutical dosage forms. By following the detailed protocols for solubility determination, formulation development, and characterization outlined in this document, researchers can effectively utilize this compound to enhance the dissolution and bioavailability of promising drug candidates, ultimately accelerating the drug development process.

References

Application Notes and Protocols: Formulation of Triacetin in Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of triacetin in the formulation of controlled-release drug delivery systems. This compound, a triglyceride of glycerol and acetic acid, is a versatile excipient that functions as a plasticizer, solvent, and co-solvent, making it a valuable component in various pharmaceutical dosage forms.[1][2] This document outlines its key applications, presents quantitative data on its effects, provides detailed experimental protocols, and includes visualizations of relevant workflows and mechanisms.

Role of this compound in Controlled-Release Systems

This compound's primary functions in controlled-release drug delivery are:

  • Plasticizer: In polymer coatings for tablets, capsules, and pellets, this compound enhances the flexibility and integrity of the film.[2] By inserting itself between polymer chains, it reduces intermolecular forces, lowers the glass transition temperature (Tg), and prevents cracking of the coating, thereby ensuring a consistent and predictable drug release profile.[1]

  • Solvent and Co-solvent: this compound's ability to dissolve or disperse active pharmaceutical ingredients (APIs) makes it a useful solvent in liquid-filled capsules and self-emulsifying drug delivery systems (SEDDS).[2] In SEDDS, it can act as a co-solvent, aiding in the formation of micro- or nanoemulsions upon contact with gastrointestinal fluids, which can enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Release Modifier: The concentration of this compound in a formulation can directly influence the drug release rate. In film-coated dosage forms, higher concentrations of this compound can lead to a more permeable film, resulting in faster drug release. Conversely, in some matrix systems, it can help to create a more robust and extended-release profile.

Quantitative Data

The following tables summarize key quantitative data regarding the use of this compound in controlled-release formulations.

Table 1: Effect of this compound Concentration on the Glass Transition Temperature (Tg) of Polymers

PolymerThis compound Concentration (% w/w of polymer)Glass Transition Temperature (Tg) (°C)Reference
Ethylcellulose0~130[3]
Ethylcellulose2579.6[3]
Eudragit® RS0~64[4]
Eudragit® RS5Not specified, similar to 10%[4]
Eudragit® RS10Not specified, similar to 5%[4]
Eudragit® RS20~34[4]

Table 2: Effect of this compound Concentration on In-Vitro Drug Release

DrugPolymer CoatingThis compound Concentration (% w/w of polymer)Time (hours)Cumulative Drug Release (%)Reference
TheophyllineEthylcelluloseNot Specified8~100 (at pH 5.4 and 7.4)[5]
TheophyllineEthylcelluloseNot Specified8Very low (at pH 3.4)[5]
FurosemideSelf-emulsifying formulationIncreasing concentrations0.25~100
RapamycinNanoemulsionNot applicable (oil phase)48Varies by formulation (up to ~80%)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in controlled-release formulations.

Protocol 1: Preparation of Controlled-Release Coated Pellets using Fluid Bed Coating

This protocol describes the preparation of drug-loaded pellets and their subsequent coating with a controlled-release polymer plasticized with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Microcrystalline cellulose (MCC) or sugar spheres (non-pareils)

  • Controlled-release polymer (e.g., Eudragit® RS 30 D, Ethylcellulose)

  • This compound

  • Binder solution (e.g., HPMC in purified water)

  • Anti-tacking agent (e.g., Talc)

  • Purified water or organic solvent

Equipment:

  • Fluid bed coater with a Wurster insert

  • Peristaltic pump

  • Homogenizer

  • Magnetic stirrer

Procedure:

  • Drug Layering (if using inert cores):

    • Prepare a suspension of the API and a binder in a suitable solvent.

    • Load the inert cores (MCC or sugar spheres) into the fluid bed coater.

    • Spray the API suspension onto the fluidized cores at a controlled rate, maintaining appropriate inlet air temperature and atomization pressure.

    • Dry the drug-loaded pellets in the fluid bed.

  • Preparation of the Coating Suspension:

    • Disperse the controlled-release polymer in the chosen solvent under constant stirring.

    • In a separate container, mix the this compound with a small portion of the solvent.

    • Slowly add the this compound solution to the polymer dispersion while stirring.

    • Add the anti-tacking agent to the suspension and homogenize to ensure uniform dispersion.

  • Coating of Pellets:

    • Load the drug-loaded pellets into the fluid bed coater.

    • Fluidize the pellets with heated air.

    • Spray the coating suspension onto the fluidized pellets using a peristaltic pump at a predetermined spray rate.

    • Monitor process parameters such as inlet air temperature, product temperature, and atomization pressure to ensure efficient coating and prevent agglomeration.

    • Continue the coating process until the desired weight gain (and thus coating thickness) is achieved.

  • Curing:

    • After the coating process is complete, dry the coated pellets in the fluid bed coater for a specified time at an elevated temperature to ensure proper film formation.

Protocol 2: Preparation of Controlled-Release Matrix Tablets by Wet Granulation

This protocol details the manufacturing of controlled-release matrix tablets where the drug is embedded in a polymer matrix plasticized with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Controlled-release polymer (e.g., HPMC, Eudragit® RS PO)

  • This compound

  • Filler (e.g., Lactose, Microcrystalline cellulose)

  • Binder (e.g., PVP)

  • Glidant (e.g., Colloidal silicon dioxide)

  • Lubricant (e.g., Magnesium stearate)

  • Granulating fluid (e.g., Purified water, Ethanol)

Equipment:

  • High-shear granulator or planetary mixer

  • Fluid bed dryer or tray dryer

  • Oscillating granulator or mill

  • Blender (e.g., V-blender)

  • Tablet press

Procedure:

  • Dry Mixing:

    • Sieve the API, controlled-release polymer, and filler through an appropriate mesh screen.

    • Mix the sieved powders in a high-shear granulator or planetary mixer for a sufficient time to ensure homogeneity.

  • Granulation:

    • Prepare the granulating fluid. If using an aqueous binder solution, dissolve the binder in purified water. This compound can be incorporated into the granulating fluid.

    • Slowly add the granulating fluid to the powder mix while the granulator is running at a low speed.

    • Increase the granulator speed to form wet granules of the desired consistency (endpoint is typically determined by visual inspection or torque measurement).

  • Drying:

    • Dry the wet granules in a fluid bed dryer or on trays in a drying oven at a controlled temperature until the desired moisture content is reached.

  • Milling:

    • Pass the dried granules through a mill or oscillating granulator with an appropriate screen to achieve a uniform granule size distribution.

  • Final Blending:

    • Transfer the milled granules to a blender.

    • Add the sieved glidant and lubricant to the granules and blend for a short period to ensure uniform distribution.

  • Compression:

    • Compress the final blend into tablets of the desired weight, hardness, and thickness using a tablet press.

Protocol 3: In-Vitro Drug Release Testing (USP Apparatus 2 - Paddle Method)

This protocol describes a standard method for evaluating the in-vitro release of a drug from a controlled-release tablet or capsule.

Materials:

  • Controlled-release tablets/capsules

  • Dissolution medium (e.g., phosphate buffer pH 6.8, 0.1 N HCl)

  • Purified water

Equipment:

  • USP-compliant dissolution apparatus 2 (paddle apparatus)

  • Water bath with temperature control

  • Syringes and filters

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Apparatus Setup:

    • Place the specified volume (typically 900 mL) of the dissolution medium in each vessel of the dissolution apparatus.

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Set the paddle rotation speed to the specified rate (e.g., 50 or 100 rpm).

  • Sample Introduction:

    • Carefully drop one tablet or capsule into each vessel, ensuring it settles at the bottom.

    • Start the dissolution test timer immediately.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a specified volume of the dissolution medium from each vessel.

    • The sampling point should be midway between the surface of the dissolution medium and the top of the rotating paddle, and not less than 1 cm from the vessel wall.

    • Immediately filter the samples through a suitable filter to prevent undissolved drug particles from affecting the analysis.

    • If required by the method, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis:

    • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the volume of medium removed if necessary.

    • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in controlled-release formulations.

Plasticization_Mechanism cluster_0 Before Plasticization cluster_1 After Plasticization p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain pp1 Polymer Chain t1 This compound pp2 Polymer Chain t2 This compound pp3 Polymer Chain t3 This compound invisible_node->t2 Addition of This compound

Mechanism of polymer plasticization by this compound.

Formulation_Development_Workflow start Define Target Product Profile preformulation Preformulation Studies (API-Excipient Compatibility, Solubility) start->preformulation formulation_design Formulation Design (Polymer & this compound Selection, Concentration Optimization) preformulation->formulation_design prototype_dev Prototype Development (e.g., Wet Granulation, Coating) formulation_design->prototype_dev characterization Physicochemical Characterization (e.g., Hardness, Thickness) prototype_dev->characterization dissolution In-Vitro Dissolution Testing characterization->dissolution optimization Formulation Optimization (Based on Release Profile) dissolution->optimization stability Stability Studies dissolution->stability Optimized Formulation optimization->prototype_dev Iterate scale_up Scale-up & Validation stability->scale_up end Final Product scale_up->end

General workflow for controlled-release formulation development.

SEDDS_Development_Workflow start Select API solubility_screening Solubility Screening (API in Oils, Surfactants, Co-solvents like this compound) start->solubility_screening phase_diagram Construct Pseudo-ternary Phase Diagrams solubility_screening->phase_diagram identify_region Identify Nanoemulsion Region phase_diagram->identify_region formulation_prep Prepare Formulations from Nanoemulsion Region identify_region->formulation_prep characterization Characterization (Droplet Size, PDI, Zeta Potential) formulation_prep->characterization release_study In-Vitro Drug Release Study characterization->release_study stability_assessment Thermodynamic Stability Assessment (Centrifugation, Freeze-Thaw Cycles) characterization->stability_assessment optimization Optimization release_study->optimization stability_assessment->optimization optimization->formulation_prep Iterate final_formulation Final SEDDS Formulation optimization->final_formulation Finalize

Experimental workflow for developing this compound-based SEDDS.

References

Application of Triacetin in the Synthesis and Formulation of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-BPS-2025-01

Abstract

Triacetin (glycerol triacetate) is a versatile, biocompatible, and biodegradable excipient widely utilized in the synthesis and formulation of biodegradable polymers. Its primary applications include acting as a plasticizer to enhance flexibility and reduce the brittleness of polymers like Polylactic Acid (PLA), and serving as a solvent in the preparation of drug delivery systems, such as Poly(lactic-co-glycolic acid) (PLGA) microparticles. This document provides detailed application notes on the use of this compound, experimental protocols for polymer processing, and quantitative data on its effects on polymer properties.

Introduction

Biodegradable polymers such as PLA and PLGA are at the forefront of advancements in biomedical and pharmaceutical research due to their biocompatibility and ability to degrade into non-toxic byproducts.[1] However, polymers like PLA often exhibit high brittleness and a high glass transition temperature (Tg), which can limit their application.[2] this compound, a triester of glycerol and acetic acid, is an effective plasticizer that intercalates between polymer chains, increasing free volume and molecular mobility.[3] This action reduces the Tg and improves the ductility of the polymer.[4]

In the realm of drug delivery, this compound functions as a hydrophobic solvent in the fabrication of microparticle depots.[5] Its low water miscibility allows for a slower solvent exchange process during microparticle hardening, which can suppress the initial burst release of encapsulated drugs and promote a more sustained release profile.[5] This note details the key applications of this compound in modifying polymer properties and controlling drug release.

Key Applications of this compound

As a Plasticizer for Polylactic Acid (PLA)

This compound is highly effective in plasticizing PLA, a widely used biodegradable thermoplastic. The addition of this compound significantly lowers the glass transition temperature (Tg) and enhances the flexibility and ductility of PLA films and molded articles. This is crucial for applications in packaging and medical devices where rigidity is a drawback.[2][4] The plasticizing effect is concentration-dependent, allowing for tunable mechanical properties.

As a Solvent for PLGA Microparticle Preparation

In drug delivery systems, this compound is used as a biocompatible solvent for PLGA to create injectable in-situ forming implants and microparticles.[5] When a PLGA/triacetin solution containing a drug is injected into an aqueous environment (e.g., body tissues), the slow diffusion of this compound into the surrounding medium and the influx of water cause the polymer to precipitate, forming a solid depot that releases the drug over a prolonged period.[5] This method is particularly advantageous for achieving sustained release and reducing the initial burst effect often seen with more water-miscible solvents.

Role in Polyester Blends (Transesterification)

While not a direct initiator for the ring-opening polymerization (ROP) of lactide, this compound can act as a compatibilizer in polyester blends, such as those of PLA and Polycarbonate (PC).[6][7] In the presence of a suitable catalyst during melt blending, this compound can facilitate transesterification reactions at the interface between the polymer phases.[6] This creates a copolymer that enhances the adhesion and compatibility between the immiscible polymers, leading to improved mechanical properties.[7]

Quantitative Data: Effect of this compound on PLA Properties

The addition of this compound has a measurable impact on the thermal and mechanical properties of PLA. The following table summarizes typical data obtained from studies on PLA films prepared by solvent casting.

This compound Conc. (wt%)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
0 (Neat PLA)~60-62~55-63~4-6[3][4][8]
10Not specified26.6Not specified[2]
20~40-45Not specifiedNot specified[3]
30~17-27Not specified81.1[2][4]

Note: Data is compiled from multiple sources and represents approximate values. Actual results may vary based on PLA grade and processing conditions.

Experimental Protocols

Protocol 1: Preparation of Plasticized PLA Films via Solvent Casting

This protocol describes the preparation of PLA films with varying concentrations of this compound as a plasticizer.

Materials:

  • Polylactic Acid (PLA) granules (e.g., NatureWorks 4032D)

  • This compound (ACS grade)

  • Chloroform (ACS grade)

  • Glass petri dishes

Procedure:

  • Solution Preparation: Prepare a 10% (w/v) PLA solution by dissolving PLA granules in chloroform. For a 100 mL solution, dissolve 10 g of PLA in 100 mL of chloroform. Stir with a magnetic stirrer in a sealed container until the PLA is fully dissolved (this may take several hours).[9]

  • Plasticizer Addition: To separate PLA solutions, add the desired amount of this compound (e.g., 10%, 20%, 30% by weight relative to the PLA). For a solution containing 10 g of PLA, add 1 g (for 10%), 2 g (for 20%), or 3 g (for 30%) of this compound.

  • Mixing: Stir the PLA-triacetin solution for at least 1 hour to ensure homogeneous mixing.

  • Casting: Pour a defined volume of the solution into a level glass petri dish.

  • Drying: Cover the petri dish (e.g., with perforated aluminum foil) to allow for slow solvent evaporation at room temperature in a fume hood. A slow evaporation rate is crucial to prevent film brittleness.[10] This process typically takes 24-48 hours.

  • Final Drying: Once the film has formed and appears dry, place it in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the resulting plasticized film from the petri dish for characterization.

Protocol 2: Preparation of Plasticized PLA via Melt Blending

This protocol outlines the plasticization of PLA with this compound using a laboratory-scale melt blender.

Materials:

  • Polylactic Acid (PLA) granules, dried at 60 °C for 24 hours.[4]

  • This compound

Equipment:

  • Laboratory internal mixer (e.g., Brabender Plastograph) or twin-screw extruder.

Procedure:

  • Pre-heating: Set the temperature of the mixer to 190 °C and allow it to stabilize.[4]

  • Loading PLA: Add the pre-dried PLA granules to the mixing chamber.

  • Melting: Allow the PLA to melt and mix for 2-3 minutes at a low rotation speed (e.g., 30 rpm).[4]

  • Adding Plasticizer: While the PLA is molten, slowly add the desired amount of this compound (e.g., 5-30 wt%) into the mixing chamber.

  • Blending: Continue mixing for an additional 5-7 minutes to ensure uniform distribution of the this compound within the PLA matrix.[4]

  • Collection: Remove the plasticized PLA blend from the mixer.

  • Further Processing: The resulting blend can be compression molded into sheets or films for subsequent analysis of its mechanical and thermal properties.

Protocol 3: Preparation of PLGA Microparticles via O/W Emulsion-Solvent Extraction

This protocol describes a general method for preparing drug-loaded PLGA microparticles using this compound as the polymer solvent.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Model Drug (hydrophobic)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Prepare Oil Phase (O): Dissolve PLGA and the model drug in this compound to form the oil phase. For example, prepare a 40% (w/w) PLGA in this compound solution.[5]

  • Prepare Aqueous Phase (W): Prepare a 1-2% (w/v) PVA solution in deionized water. PVA acts as a surfactant to stabilize the emulsion.[11]

  • Form Emulsion: Add the oil phase to the aqueous phase at a defined ratio (e.g., 1:10 O:W). Homogenize the mixture using a high-speed homogenizer or sonicator to form a stable oil-in-water (O/W) emulsion. The size of the resulting microparticles is influenced by the homogenization speed and duration.

  • Solvent Extraction: Transfer the emulsion to a larger volume of deionized water and stir gently for several hours. This allows the this compound to slowly diffuse from the droplets into the aqueous phase, causing the PLGA microparticles to harden.

  • Collection and Washing: Collect the hardened microparticles by centrifugation or filtration. Wash the collected microparticles several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed microparticles to obtain a fine, free-flowing powder.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships described in this note.

G cluster_materials Materials cluster_process Process cluster_output Output PLA PLA Polymer Dissolve Dissolve PLA in Solvent PLA->Dissolve This compound This compound Add_TA Add this compound This compound->Add_TA Solvent Solvent (e.g., Chloroform) Solvent->Dissolve Dissolve->Add_TA Mix Homogenize Solution Add_TA->Mix Cast Cast in Petri Dish Mix->Cast Dry Slow Evaporation Cast->Dry Vacuum Vacuum Dry Dry->Vacuum Film Plasticized PLA Film Vacuum->Film

Caption: Workflow for PLA film synthesis via solvent casting.

G cluster_input Input Variable cluster_mechanism Mechanism cluster_output Resulting Property Change Input Increase this compound Concentration Mechanism1 Intercalates between polymer chains Input->Mechanism1 leads to Mechanism2 Increases intermolecular space (free volume) Mechanism1->Mechanism2 Mechanism3 Enhances polymer chain mobility Mechanism2->Mechanism3 Output1 Decreased Glass Transition Temp (Tg) Mechanism3->Output1 Output2 Increased Flexibility & Elongation Mechanism3->Output2 Output3 Decreased Tensile Strength Mechanism3->Output3

Caption: Effect of this compound on PLA polymer properties.

G cluster_phases Phases cluster_process Process cluster_output Output OilPhase Oil Phase (O) PLGA + Drug in this compound Emulsify Homogenize O in W (Forms O/W Emulsion) OilPhase->Emulsify WaterPhase Aqueous Phase (W) PVA in Water WaterPhase->Emulsify Extract Solvent Extraction (Stir in Water) Emulsify->Extract This compound diffuses out Collect Centrifuge & Wash Extract->Collect Particles harden Dry Lyophilize Collect->Dry Output Drug-Loaded PLGA Microparticles Dry->Output

Caption: Workflow for PLGA microparticle synthesis.

References

Application Notes & Protocols for Triacetin Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacetin (glycerol triacetate) is a widely used excipient in the pharmaceutical industry, serving as a plasticizer, humectant, and solvent. Accurate quantification of this compound is crucial for quality control in drug formulations and for stability studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound. These application notes provide detailed protocols and validated performance data for the quantification of this compound using reverse-phase HPLC with UV detection.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of this compound.

Method 1: Isocratic HPLC-UV Method

This protocol is adapted from a validated method for the analysis of mono, di, and this compound.[1][2]

2.1.1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ultrapure water

  • Methanol (HPLC grade) for sample preparation[3]

2.1.2. Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

2.1.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Dichloromethane:Ultrapure Water (59.6:0.4:40 v/v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 246 nm[1]

  • Injection Volume: 10 µL (can be optimized)

2.1.4. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.04 to 1.42 mol L⁻¹).[1]

2.1.5. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent, such as methanol.[3]

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[3]

Method 2: Gradient HPLC-PDA Method

This protocol is based on a method developed for the quantitation of this compound in commercial batches.[3][4][5]

2.2.1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade) containing 0.1% formic acid

  • Water (HPLC grade) containing 0.1% formic acid

  • Methanol (HPLC grade) for sample preparation[3]

2.2.2. Instrumentation

  • HPLC system with a Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 250 mm x 4.6 mm, 5 µm)[3][4][5]

  • Data acquisition and processing software

2.2.3. Chromatographic Conditions

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[3][4][5] (Specific gradient profile to be optimized based on the system and sample matrix).

  • Flow Rate: 1.0 mL/min[3][4][5]

  • Column Temperature: 30 °C[3][4][5]

  • Detection Wavelength: 210 nm[3][4][5]

  • Injection Volume: 10 µL

2.2.4. Preparation of Standard Solutions

  • Stock Solution (e.g., 20.42 mg/mL): Prepare a stock solution of this compound in methanol.[3]

  • Calibration Standards: Dilute the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from approximately 2.04 to 16.34 mg/mL.[3]

2.2.5. Sample Preparation

  • Weigh approximately 50 mg of the sample.[3]

  • Dissolve the sample in methanol to a concentration of about 10 mg/mL.[3]

  • Filter the solution through a 0.22 µm microporous membrane prior to injection.[3]

Data Presentation

The quantitative performance of the described HPLC methods for this compound is summarized in the tables below.

Table 1: Method Performance Summary
ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Isocratic)
Column C18 Reverse PhasePhenomenex Gemini-NX C18Shimadzu VP-ODS C18
Mobile Phase ACN:DCM:H₂O (59.6:0.4:40)[1]Gradient of ACN and H₂O with 0.1% Formic Acid[3][5]Citric acid-HCl-NaOH buffer (pH 3.0):ACN:Methanol (32:30:38)[6]
Flow Rate 0.5 mL/min[1]1.0 mL/min[3][5]1.0 mL/min[6]
Detection 246 nm[1]210 nm[3][5]215 nm[6]
Retention Time ~8.84 min[1]Not Specified< 10 min[6]

ACN: Acetonitrile, DCM: Dichloromethane, H₂O: Water, HCl: Hydrochloric Acid, NaOH: Sodium Hydroxide

Table 2: Validation Parameters
ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Isocratic)
Linearity Range 0.04 - 1.42 mol L⁻¹[1]2.04 - 16.34 mg/mL[3]35.1 - 81.9 µg/mL[6]
Correlation Coefficient (R²) ≥ 0.99[1]0.9995[3][5]Not Specified
LOD 0.305 - 0.662 (units not specified)[1]Not Specified0.08 - 5.88 ng[6]
LOQ 0.926 - 2.006 (units not specified)[1]Not SpecifiedNot Specified
Recovery Not Specified99.72%[3][5]99.43 ± 0.42%[6]
Precision (%RSD) Not Specified< 2.80%[3][5]< 2.0% (Intra-day & Inter-day)[6]

LOD: Limit of Detection, LOQ: Limit of Quantification, %RSD: Percent Relative Standard Deviation

Experimental Workflow and Diagrams

The general workflow for the HPLC quantification of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Generate Chromatograms Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Standard Peak Areas Quantification This compound Quantification Peak_Integration->Quantification Sample Peak Areas Calibration_Curve->Quantification Regression Equation

Caption: Workflow for this compound Quantification by HPLC.

References

Application Note: Protocol for Incorporating Triacetin into Tablet Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetin, also known as glyceryl triacetate, is a widely utilized excipient in the pharmaceutical industry, primarily functioning as a hydrophilic plasticizer in tablet coating formulations.[1] Its primary role is to enhance the flexibility and durability of the polymer film, preventing cracking and ensuring the integrity of the coating.[2] This application note provides a detailed protocol for the incorporation of this compound into tablet coatings, along with methods for evaluating the resulting film properties.

As a plasticizer, this compound works by inserting itself between polymer chains, which weakens the intermolecular forces and increases the mobility of the polymer chains. This leads to a reduction in the film's glass transition temperature (Tg), making it less brittle and more pliable.[3] this compound is compatible with a variety of polymers used in both aqueous and solvent-based coating systems, including hydroxypropyl methylcellulose (HPMC), cellulose acetate, and acrylic polymers like Eudragit®.[1][4] The typical concentration of this compound used in tablet coating formulations ranges from 10% to 35% w/w of the polymer content.[1]

Physicochemical Properties of this compound

PropertyValue
Chemical NameGlyceryl triacetate
SynonymsThis compound, Glycerin triacetate
CAS Number102-76-1
Molecular FormulaC₉H₁₄O₆
Molecular Weight218.20 g/mol
AppearanceColorless, oily liquid
SolubilitySoluble in water, miscible with alcohol and ether

Impact of this compound on Film Properties

The incorporation of this compound significantly influences the mechanical and thermal properties of the tablet coating. The following table summarizes the quantitative effects of varying this compound concentrations on key film properties for common pharmaceutical polymers.

PolymerThis compound Concentration (% w/w of polymer)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)
HPMC0~35~8-
HPMC10~25~15-
HPMC20~18~25-
Eudragit® RL0~12~10~60
Eudragit® RL10~8~50~45
Eudragit® RL20~5~150~30
Cellulose Acetate0~60~15-
Cellulose Acetate20~40~30-

Note: The values presented are approximate and can vary depending on the specific grade of the polymer, film preparation method, and testing conditions. Data compiled from multiple sources.

Experimental Protocols

Preparation of Aqueous Film Coating Solution

This protocol describes the preparation of a 15% w/w aqueous coating solution based on Hydroxypropyl Methylcellulose (HPMC) with this compound as a plasticizer.

Materials and Equipment:

  • HPMC (e.g., Pharmacoat® 606)

  • This compound

  • Purified Water

  • Magnetic stirrer with heating plate

  • Beaker

  • Graduated cylinder

Procedure:

  • Heat approximately two-thirds of the required purified water to 80-90°C.

  • Slowly add the HPMC powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.

  • Continue stirring until the HPMC is fully dispersed, then add the remaining one-third of cold purified water to facilitate the dissolution of the polymer.

  • Reduce the temperature of the solution to room temperature while continuing to stir.

  • Once the solution is clear and homogenous, slowly add the required amount of this compound (e.g., 20% w/w of HPMC) to the solution.[5]

  • Continue stirring for an additional 30 minutes to ensure the plasticizer is uniformly distributed.

  • The final solution should be clear and free of any undissolved particles.

Tablet Coating Process

This protocol outlines the general procedure for applying the prepared aqueous film coating solution to tablet cores using a perforated pan coater.

Equipment:

  • Perforated pan coater

  • Spray gun

  • Peristaltic pump

  • Tablet cores

Procedure:

  • Preheat the tablet bed in the coating pan to the target temperature (typically 40-45°C).

  • Set the pan rotation speed to ensure gentle tumbling of the tablets.

  • Initiate the spraying of the coating solution onto the tablet bed at a controlled rate using the peristaltic pump.

  • Maintain the inlet air temperature and airflow to ensure efficient drying of the coating solution on the tablet surface.

  • Periodically check the tablet bed temperature and adjust the process parameters as needed to prevent overwetting or spray drying.

  • Continue the coating process until the desired weight gain (typically 2-4%) is achieved.

  • Once the target weight gain is reached, stop the spray and continue to tumble the tablets in warm air for a short period to ensure complete drying.

  • Allow the coated tablets to cool to room temperature before discharging from the pan.[6][7]

Evaluation of Coated Tablets

This protocol is based on the ASTM D882 standard for testing the tensile properties of thin plastic films.[8][9][10]

Equipment:

  • Tensile tester (e.g., Instron)

  • Film casting apparatus

  • Micrometer

Procedure:

  • Prepare free films of the coating solution by casting onto a level, non-stick surface (e.g., Teflon-coated plate) and allowing the solvent to evaporate completely in a controlled environment.

  • Cut the dried film into rectangular specimens of uniform width and length (e.g., 15 mm x 100 mm).

  • Measure the thickness of each specimen at multiple points using a micrometer and calculate the average thickness.

  • Mount the film specimen in the grips of the tensile tester, ensuring it is aligned vertically and not slipping.

  • Apply a tensile load to the specimen at a constant rate of crosshead displacement until the film breaks.

  • Record the force and elongation data throughout the test.

  • From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

This protocol describes a method for measuring the force required to peel the film coating from the tablet surface.[11][12]

Equipment:

  • Texture analyzer or tensile tester with a specialized adhesion rig

  • Double-sided adhesive tape

  • Scalpel

Procedure:

  • Carefully make an incision around the circumference of the coated tablet using a scalpel.

  • Attach a piece of double-sided adhesive tape to the probe of the testing instrument.

  • Firmly press the adhesive probe onto the surface of the tablet coating.

  • Secure the tablet in a holder.

  • Pull the probe vertically away from the tablet surface at a constant speed.

  • Record the force required to detach the film from the tablet core. This force is a measure of the coating adhesion.

This protocol follows the general guidelines of the United States Pharmacopeia (USP) for dissolution testing of immediate-release solid dosage forms.[13][14][15]

Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Water bath

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare the dissolution medium as specified in the product monograph (e.g., 900 mL of 0.1 N HCl).

  • De-aerate the medium and bring it to the specified temperature (typically 37 ± 0.5°C) in the dissolution vessels.

  • Place one coated tablet in each vessel.

  • Start the paddle rotation at the specified speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the percentage of drug released against time to obtain the dissolution profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coating Coating Process cluster_eval Evaluation prep_solution Prepare Aqueous Coating Solution coating_process Film Coating of Tablets (Pan Coater) prep_solution->coating_process prep_tablets Prepare Tablet Cores prep_tablets->coating_process eval_tensile Tensile Strength Testing (Free Film) coating_process->eval_tensile Prepare free film eval_adhesion Coating Adhesion Testing coating_process->eval_adhesion eval_dissolution Dissolution Testing coating_process->eval_dissolution

Caption: Experimental workflow for incorporating and evaluating this compound in tablet coatings.

logical_relationship cluster_properties Mechanism of Action cluster_performance Coating Performance This compound This compound (Plasticizer) interposition Interposes between polymer chains This compound->interposition increase_mobility Increases polymer chain mobility interposition->increase_mobility decrease_tg Decreases Glass Transition Temp (Tg) increase_mobility->decrease_tg increase_flexibility Increased Film Flexibility decrease_tg->increase_flexibility decrease_brittleness Decreased Brittleness decrease_tg->decrease_brittleness prevent_cracking Prevention of Cracking increase_flexibility->prevent_cracking decrease_brittleness->prevent_cracking improved_integrity Improved Coating Integrity prevent_cracking->improved_integrity

Caption: Logical relationship of this compound's plasticizing action on coating performance.

References

Application Notes and Protocols: Enhancing Biodiesel Properties with Triacetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triacetin as a fuel additive to improve the properties of biodiesel. Detailed experimental protocols for evaluating key fuel parameters are outlined to ensure accurate and reproducible results.

Introduction

Biodiesel, a renewable and biodegradable fuel, presents a promising alternative to conventional petroleum diesel. However, certain properties, such as cold flow performance and viscosity, can limit its widespread use, particularly in colder climates. This compound (glycerol triacetate), a byproduct of biodiesel production from the interesterification of triglycerides with methyl acetate, has emerged as a valuable additive to address these limitations.[1][2] Its addition to biodiesel can significantly improve fuel properties, enhance engine performance, and reduce harmful emissions.[3][4][5] This document details the effects of this compound on biodiesel and provides standardized protocols for their evaluation.

Effects of this compound on Biodiesel Properties

The incorporation of this compound into biodiesel has been shown to modulate several key fuel properties. The extent of these effects is typically dependent on the concentration of this compound in the blend.

Physical Properties

This compound influences the physical characteristics of biodiesel, primarily its density and viscosity. Studies have shown that adding this compound increases the density of biodiesel blends.[4][6] While viscosity is a critical factor for fuel injection systems, the addition of this compound has been observed to cause a slight increase in the kinematic viscosity of the biodiesel blend.[7]

Cold Flow Properties

A significant advantage of using this compound as a biodiesel additive is the improvement of its cold flow properties. This compound can act as a cold flow improver by depressing the cloud point (CP), pour point (PP), and cold filter plugging point (CFPP) of biodiesel.[2] The addition of this compound at concentrations up to 20 wt% has been shown to depress the cloud point by up to 2.7 K.[2] This enhancement is crucial for ensuring the operability of diesel engines in low-temperature environments.

Combustion Properties

This compound can also positively impact the combustion characteristics of biodiesel. As an oxygenated additive, it can lead to more complete combustion, which in turn affects the cetane number and heating value.[5] While some studies suggest a potential decrease in the cetane number with the addition of this compound, others have observed an increase, indicating that the effect may depend on the specific biodiesel feedstock and this compound concentration.[4][7]

Data Summary

The following tables summarize the quantitative effects of this compound on various biodiesel properties as reported in the literature.

Table 1: Effect of this compound on Physical and Cold Flow Properties of Biodiesel

PropertyBiodiesel TypeThis compound Conc. (wt%)Change in ValueReference
Kinematic Viscosity (mm²/s at 40°C)Jatropha curcas L.Not specifiedIncreased from 4.4 to 4.68[7]
Kinematic Viscosity (mm²/s at 40°C)Thevetia peruviana S.Not specifiedIncreased from 4.6 to 4.81[7]
Density (g/cm³)Palm Oil5% (v/v)Increased from 0.8755 to 0.8886[4]
Density (g/cm³)Palm Oil10% (v/v)Increased to 0.9013[4]
Cloud Point (°C)Variousup to 20%Depressed by up to 2.7 K[2]
Pour Point (°C)VariousNot specifiedReduction observed[2][5]
Cold Filter Plugging Point (°C)VariousNot specifiedReduction observed[2]

Table 2: Effect of this compound on Combustion Properties and Emissions

Property / EmissionEngine TypeThis compound Conc.ObservationReference
Cetane NumberJatropha curcas L.Not specifiedIncreased from 58.9 to 59.5[7]
Cetane NumberThevetia peruviana S.Not specifiedIncreased from 54 to 60.2[7]
CO EmissionsDirect Injection Diesel10% (v/v) in Coconut Oil BiodieselReduced[4]
NOx EmissionsDirect Injection Diesel10% (v/v) in Coconut Oil BiodieselReduced[4]
HC EmissionsDirect Injection Diesel10% (v/v) in Coconut Oil BiodieselReduced[4]
OpacityDirect Injection Diesel10% (v/v) in Coconut Oil BiodieselReduced[4]

Experimental Protocols

Accurate evaluation of the effects of this compound on biodiesel properties requires standardized experimental procedures. The following are detailed protocols for key analyses based on ASTM standards.

Protocol 1: Preparation of Biodiesel-Triacetin Blends

Objective: To prepare homogeneous blends of biodiesel and this compound at various concentrations for subsequent testing.

Materials:

  • Biodiesel (produced from a specific feedstock, e.g., soy, palm, rapeseed)

  • This compound (reagent grade)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars

  • Graduated cylinders or analytical balance

Procedure:

  • Determine the desired weight or volume percentages of the this compound blends (e.g., 5%, 10%, 15%, 20% wt/wt or v/v).

  • Accurately measure the required amount of biodiesel and this compound using a graduated cylinder or by mass using an analytical balance.

  • Combine the biodiesel and this compound in a glass beaker or flask.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the mixture at room temperature for a sufficient duration (e.g., 30 minutes) to ensure a homogeneous blend. This compound is highly miscible in biodiesel.[2]

  • Visually inspect the blend for any phase separation. If the blend is clear and uniform, it is ready for testing.

  • Label each blend clearly with the corresponding this compound concentration.

Protocol 2: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of biodiesel-triacetin blends.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Timer with an accuracy of ±0.1 seconds

  • Pipettes for sample transfer

Procedure:

  • Set the constant temperature bath to 40°C.[8]

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the biodiesel-triacetin blend, ensuring the sample is free of air bubbles and particulates. For transparent liquids, this may involve homogenization and degassing in an ultrasonic bath.[9]

  • Place the charged viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.[9]

  • Using suction, draw the sample up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the sample to flow freely down the capillary under gravity.

  • Start the timer as the meniscus of the sample passes the upper timing mark and stop it as it passes the lower timing mark.

  • Record the flow time to the nearest 0.1 second.

  • Repeat the measurement at least twice. The flow times should be within the acceptable repeatability for the viscometer.

  • Calculate the kinematic viscosity by multiplying the average flow time by the calibration constant of the viscometer.[8]

Protocol 3: Determination of Cloud Point (ASTM D2500)

Objective: To determine the temperature at which wax crystals first appear in the biodiesel-triacetin blend upon cooling.

Apparatus:

  • Test jar, clear glass, flat bottom

  • Cooling bath(s) capable of maintaining specified temperatures

  • Thermometer with appropriate range and precision

  • Jacket to hold the test jar

Procedure:

  • Ensure the sample is transparent in a layer 40 mm thick.[10]

  • Pour the biodiesel-triacetin blend into the test jar to the marked level.

  • Insert the thermometer through a cork, ensuring the bulb is at the bottom of the jar.

  • Place the test jar in the cooling bath. The bath temperature should be at least 14°C below the expected cloud point.

  • At every 1°C drop in temperature, remove the jar from the bath and inspect the bottom for the first appearance of a haze or cloud of wax crystals.[11] This inspection should be done quickly to minimize warming of the sample.

  • The temperature at which the cloud is first observed is recorded as the cloud point.[11]

Protocol 4: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the biodiesel-triacetin blend will flow.

Apparatus:

  • Test jar, clear glass, flat bottom

  • Cooling bath(s) capable of maintaining specified temperatures

  • Thermometer with appropriate range and precision

  • Jacket to hold the test jar

Procedure:

  • Pour the sample into the test jar to the mark.

  • Heat the sample to a specified temperature (e.g., 45°C) to dissolve any existing wax crystals.[12]

  • Cool the sample in a cooling bath.

  • At every 3°C interval, remove the jar and tilt it to see if the sample flows.[13]

  • The test is complete when the sample no longer flows when the jar is tilted for 5 seconds.

  • The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.[14]

Protocol 5: Determination of Cold Filter Plugging Point (CFPP) (ASTM D6371)

Objective: To determine the lowest temperature at which a given volume of the biodiesel-triacetin blend will pass through a standardized filter in a specified time.

Apparatus:

  • CFPP test apparatus including a test jar, a pipette with a filter unit, a cooling bath, and a vacuum source.

  • Thermometer or platinum resistance thermometer.

Procedure:

  • Filter a sample of the fuel at ambient temperature.[15]

  • Pour 45 mL of the filtered sample into the test jar.

  • Assemble the apparatus with the filter unit and thermometer in the test jar.

  • Cool the sample in the cooling bath.

  • At every 1°C decrease in temperature, apply a controlled vacuum to draw the sample through the filter into the pipette.[16]

  • The test is continued until the time taken to fill the pipette to the 20 mL mark exceeds 60 seconds or the fuel fails to return to the test jar.[17]

  • The temperature at the beginning of the last filtration is recorded as the CFPP.[16]

Protocol 6: Determination of Cetane Number (ASTM D613)

Objective: To determine the ignition quality of the biodiesel-triacetin blend.

Apparatus:

  • A Cooperative Fuel Research (CFR) engine designed for cetane number testing.

  • Primary reference fuels (n-cetane and heptamethylnonane).

Procedure:

  • The ASTM D613 standard test method requires the use of a single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine.[18]

  • The engine is operated under standard conditions of speed, temperature, and fuel flow.

  • The compression ratio is adjusted until the fuel sample exhibits a specific ignition delay.

  • The ignition delay of the sample is bracketed by two reference fuel blends that differ by no more than five cetane numbers.

  • The cetane number of the sample is then calculated by interpolation from the compression ratios and cetane numbers of the reference fuel blends.[19]

Protocol 7: Engine Performance and Emissions Testing

Objective: To evaluate the performance and exhaust emissions of a diesel engine operating on biodiesel-triacetin blends.

Apparatus:

  • A stationary direct-injection compression-ignition (CI) engine coupled to a dynamometer.

  • Fuel consumption measurement system.

  • Exhaust gas analyzer for measuring CO, CO2, HC, NOx, and O2.

  • Smoke meter for measuring opacity.

Procedure:

  • Warm up the engine to a stable operating temperature using a standard reference diesel fuel.

  • Record baseline performance and emission data with the reference fuel at various engine loads (e.g., idle, 25%, 50%, 75%, and 100% load) and a constant engine speed.[20]

  • Switch the fuel supply to the biodiesel-triacetin blend to be tested. Purge the fuel lines to ensure only the test fuel is being supplied to the engine.

  • Allow the engine to stabilize on the new fuel for a sufficient period.

  • Repeat the performance and emission measurements at the same engine loads and speed as the baseline test.

  • Record parameters such as brake power, brake specific fuel consumption (BSFC), and exhaust gas concentrations.

  • Repeat the procedure for each biodiesel-triacetin blend.

  • Compare the results for the blends to the baseline data to evaluate the effect of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating biodiesel-triacetin blends and the logical relationship of how this compound improves biodiesel properties.

G cluster_prep Blend Preparation cluster_testing Fuel Property Testing cluster_analysis Data Analysis & Reporting Biodiesel Biodiesel Feedstock Blending Blending (e.g., 5%, 10%, 15%, 20% wt/wt) Biodiesel->Blending This compound This compound Additive This compound->Blending Blends Homogeneous Biodiesel-Triacetin Blends Blending->Blends Viscosity Kinematic Viscosity (ASTM D445) Blends->Viscosity ColdFlow Cold Flow Properties (ASTM D2500, D97, D6371) Blends->ColdFlow Combustion Combustion Properties (ASTM D613) Blends->Combustion Engine Engine Performance & Emissions Blends->Engine Data Quantitative Data Viscosity->Data ColdFlow->Data Combustion->Data Engine->Data Report Application Notes & Protocols Data->Report

Caption: Experimental workflow for evaluating biodiesel-triacetin blends.

G cluster_properties Biodiesel Properties cluster_effects Improved Fuel Characteristics cluster_outcomes Engine & Environmental Outcomes This compound This compound (Glycerol Triacetate) Viscosity Viscosity This compound->Viscosity Influences ColdFlow Cold Flow Properties (CP, PP, CFPP) This compound->ColdFlow Improves Combustion Combustion This compound->Combustion Enhances ImprovedViscosity Optimized Viscosity Viscosity->ImprovedViscosity ImprovedColdFlow Enhanced Low-Temperature Performance ColdFlow->ImprovedColdFlow ImprovedCombustion More Complete Combustion Combustion->ImprovedCombustion EnginePerformance Improved Engine Performance ImprovedViscosity->EnginePerformance ImprovedColdFlow->EnginePerformance ImprovedCombustion->EnginePerformance ReducedEmissions Reduced Emissions (CO, HC, PM) ImprovedCombustion->ReducedEmissions

Caption: Logical relationship of this compound's effect on biodiesel properties.

References

Application Notes: In Vitro Cytotoxicity Assessment of Triacetin-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triacetin, also known as glyceryl triacetate, is a versatile excipient widely used in the pharmaceutical, food, and cosmetic industries.[1][2] It functions as a solvent, plasticizer, humectant, and carrier for flavors and fragrances.[1][3] The U.S. Food and Drug Administration (FDA) has affirmed this compound as a Generally Recognized as Safe (GRAS) food additive.[1][2][4] Due to its rapid metabolism into glycerol and acetic acid, two substances naturally present in the body, this compound exhibits a very low toxicity profile.[3][5]

Despite the established safety of this compound, it is imperative for drug development professionals to evaluate the cytotoxicity of the final formulation. The combination of this compound with active pharmaceutical ingredients (APIs) and other excipients can potentially alter the toxicological profile. In vitro cytotoxicity assays are rapid, reliable, and cost-effective methods for screening formulations and ensuring the safety of novel drug delivery systems before proceeding to preclinical and clinical stages.[6]

This document provides an overview of the safety profile of this compound and detailed protocols for three standard in vitro cytotoxicity assays: the MTT assay (assessing metabolic activity), the Lactate Dehydrogenase (LDH) assay (assessing membrane integrity), and the Neutral Red Uptake (NRU) assay (assessing lysosomal integrity).

Quantitative Data: Toxicological Profile of this compound

Direct cytotoxicity data (e.g., IC₅₀ values) for many this compound-based formulations are not extensively published, primarily due to the compound's high safety margin. The following table summarizes key toxicological data for this compound from animal studies, providing a baseline for its low intrinsic toxicity.

ParameterSpeciesRouteValueReference
Acute Oral LD₅₀ RatGavage> 2,000 mg/kg bw[5]
Acute Dermal LD₅₀ RabbitDermal> 2,000 mg/kg bw[5]
Acute Inhalation LC₅₀ RatInhalation> 1,721 mg/m³[5]
NOAEL (Repeated Dose) RatGavage1,000 mg/kg bw/day[5][7]
NOAEL (Developmental) RatGavage1,000 mg/kg bw/day[7]

LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population. LC₅₀ (Median Lethal Concentration): The concentration in air that kills 50% of the test animals during the observation period. NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.

Experimental Workflows and Biological Pathways

The following diagrams illustrate the general workflow for assessing the in vitro cytotoxicity of a formulation and the metabolic pathway of this compound, which explains its low toxicity.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Assay cluster_analysis Phase 3: Data Analysis A Maintain Cell Culture (e.g., Fibroblasts, Keratinocytes) C Seed Cells into 96-Well Plates A->C B Prepare this compound-Based Formulation Dilutions D Treat Cells with Formulation Dilutions C->D E Incubate for 24-72 hours D->E F Perform Cytotoxicity Assay (MTT, LDH, or NRU) E->F G Measure Endpoint (e.g., Absorbance) F->G H Calculate % Cell Viability vs. Control G->H I Determine IC₅₀ Value H->I

Caption: General workflow for in vitro cytotoxicity testing of formulations.

G This compound This compound (Glyceryl Triacetate) Hydrolysis Rapid Hydrolysis (via Esterases) This compound->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol AceticAcid Acetic Acid (x3) Hydrolysis->AceticAcid Metabolism Endogenous Metabolic Pathways (e.g., Glycolysis, Krebs Cycle) Glycerol->Metabolism AceticAcid->Metabolism Energy Energy (ATP) & Biomolecules Metabolism->Energy

Caption: Metabolic pathway of this compound leading to non-toxic byproducts.

Experimental Protocols

MTT Assay Protocol (Cell Viability via Metabolic Activity)

The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenases in viable cells to cleave the yellow tetrazolium salt, MTT, into purple formazan crystals.

Materials:

  • Cells in culture (e.g., HaCaT, 3T3 fibroblasts)

  • Complete cell culture medium

  • This compound-based formulation and vehicle control

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count cells, then dilute to a final concentration of 1-5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound-based formulation in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted formulations, vehicle control, and medium-only control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[9]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

G cluster_viable In Viable Cells cluster_dead In Dead Cells MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan ViableCell Viable Cell DeadCell Dead/Damaged Cell NoReaction No Reaction MTT_dead MTT (Yellow, Soluble) MTT_dead->NoReaction

Caption: Principle of the MTT assay for measuring cell viability.
LDH Assay Protocol (Cytotoxicity via Membrane Integrity)

The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12]

Materials:

  • Cell culture plate prepared as in steps 1-3 of the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture and stop solution).

  • Lysis Buffer (often 10X, provided in kits for maximum LDH release control).

  • 96-well flat-bottom assay plate.

  • Microplate spectrophotometer.

Procedure:

  • Prepare Controls: In triplicate wells of the cell culture plate, add Lysis Buffer to the vehicle control cells 45 minutes before the end of the incubation period to generate the "maximum LDH release" control. Untreated cells serve as the "spontaneous LDH release" control.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[9]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well assay plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate containing the supernatant.[9]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction & Read: Add 50 µL of the stop solution (if required by the kit). Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

G IntactCell Intact Cell (LDH Retained) DamagedCell Damaged Cell (Membrane Compromised) LDH LDH Enzyme DamagedCell->LDH released into Medium Culture Medium LDH->Medium Assay LDH Assay Reagent (Colorimetric Reaction) Medium->Assay supernatant added to Color Color Change (Proportional to LDH) Assay->Color

Caption: Principle of the LDH assay for measuring cytotoxicity.
Neutral Red Uptake (NRU) Assay Protocol (Viability via Lysosomal Integrity)

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[13][14]

Materials:

  • Cell culture plate prepared as in steps 1-3 of the MTT assay.

  • Neutral Red (NR) medium: Prepare a 50 µg/mL solution of NR in warm, serum-free medium. Incubate overnight at 37°C and centrifuge to remove undissolved crystals before use.[15]

  • DPBS (Dulbecco's Phosphate-Buffered Saline).

  • NR Destain Solution: 1% glacial acetic acid, 50% ethanol, 49% deionized water.[15][16]

  • Microplate spectrophotometer.

Procedure:

  • Remove Treatment Medium: After the desired incubation period, aspirate the culture medium containing the test formulation from all wells.

  • NR Incubation: Add 100 µL of the pre-warmed NR medium to each well. Incubate the plate for 2-3 hours at 37°C, 5% CO₂.[14][16]

  • Wash: Discard the NR medium and gently wash the cells with 150 µL of DPBS to remove excess dye.[16]

  • Destain: Carefully discard the DPBS wash. Add 150 µL of the NR Destain Solution to each well to extract the dye from the lysosomes.[16]

  • Solubilization: Place the plate on a microplate shaker for 10 minutes to ensure complete solubilization of the dye.[15]

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

Disclaimer: These protocols provide a general framework. Researchers must optimize parameters such as cell density, formulation concentration ranges, and incubation times for their specific cell lines and formulations. Always include appropriate positive, negative, and vehicle controls in every experiment.

References

Application Notes and Protocols: Use of Triacetin in Creating Stable Nanoemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes in the nanometer range (20-200 nm). Their small droplet size provides a large interfacial area, enhancing the solubility and bioavailability of poorly water-soluble drugs. Triacetin (glyceryl triacetate) has emerged as a valuable excipient in the formulation of nanoemulsions for drug delivery. Its properties as a water-miscible solvent with a high capacity for solubilizing lipophilic active pharmaceutical ingredients (APIs) make it an excellent choice for the oil phase in oil-in-water (o/w) nanoemulsions.[1][2] This document provides detailed application notes and protocols for the development and characterization of stable, this compound-based nanoemulsions for drug delivery applications.

The Role of this compound in Nanoemulsion Stability

This compound's utility in nanoemulsion formulations stems from several key properties:

  • Excellent Solubilizing Capacity: this compound can effectively dissolve a wide range of lipophilic drugs, which is a critical first step in developing a stable nanoemulsion formulation for poorly water-soluble compounds.[1][2] For instance, the solubility of the immunosuppressive drug rapamycin was found to be significantly higher in this compound compared to water, making this compound a suitable oil phase for its nanoemulsion formulation.[3]

  • Co-solvency and Emulsification Aid: this compound can act as both a co-solvent and an emulsification aid.[1] Its partial miscibility with water can facilitate the formation of a stable interfacial film with surfactants and co-surfactants, leading to the creation of a wider microemulsion existence field.[1]

  • Biocompatibility and Safety: this compound is generally recognized as safe (GRAS) by regulatory agencies, making it a suitable excipient for pharmaceutical formulations.[4]

Data Presentation: Formulation and Characterization of this compound-Based Nanoemulsions

The following tables summarize quantitative data from studies on this compound-based nanoemulsions, providing a clear comparison of different formulations and their characteristics.

Table 1: Formulation Composition of this compound-Based Nanoemulsions

Formulation CodeDrugOil Phase (this compound) (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)Aqueous Phase (% w/w)Reference
F14Rapamycin5Tween 80 (30)Iso-propanol (15)50[5]
F17Rapamycin5Tween 80 (30)Transcutol (15)50[5]
SEF-1Furosemide10Tween 80 (40)PEG 400 (20)30[1][6]

Table 2: Physicochemical Characterization of this compound-Based Nanoemulsions

Formulation CodeDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Release (at 48h)Reference
F14< 50< 0.3Not ReportedHigh[7]
F17< 50< 0.3Not ReportedHigh[7]
SEF-1< 1000.0876Not Reported~100% (within 15 min)[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and characterization of this compound-based nanoemulsions.

Protocol 1: Formulation of this compound-Based Nanoemulsion using Spontaneous Emulsification

This protocol describes a low-energy method for preparing oil-in-water (o/w) nanoemulsions.

Materials:

  • This compound (Oil Phase)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80, Cremophor RH40)

  • Co-surfactant (e.g., PEG 400, Transcutol, Iso-propanol)

  • Purified Water (Aqueous Phase)

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a clean, dry glass vial.

    • If incorporating a drug, dissolve the accurately weighed API in the oil phase mixture.

    • Mix the components thoroughly using a vortex mixer until a homogenous, transparent solution is obtained. This mixture is often referred to as the "Smix" (surfactant/co-surfactant mixture).

  • Titration and Phase Diagram Construction:

    • To determine the nanoemulsion region, construct a pseudo-ternary phase diagram.

    • Prepare a series of Smix ratios (e.g., 1:1, 1:2, 2:1 w/w of surfactant to co-surfactant).

    • For each Smix ratio, titrate the oil phase with the aqueous phase (purified water) dropwise while continuously stirring at a constant speed (e.g., 100 rpm) using a magnetic stirrer at room temperature.

    • Visually observe the mixture for transparency and phase separation. The points at which the mixture becomes clear and isotropic represent the nanoemulsion region.

    • Plot the results on a ternary phase diagram with vertices representing the oil phase, aqueous phase, and the Smix.

  • Nanoemulsion Formation:

    • Based on the constructed phase diagram, select a formulation from within the o/w nanoemulsion region with the desired component ratios.

    • Slowly add the aqueous phase to the oil phase (containing the dissolved drug and Smix) under constant magnetic stirring.

    • Continue stirring for a specified period (e.g., 30 minutes) to allow the system to equilibrate and form a stable nanoemulsion.

Protocol 2: Characterization of Nanoemulsions

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the PDI, which indicates the uniformity of the droplet size distribution.

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

    • Record the average droplet size and PDI values. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoemulsion.[7]

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the surface charge of the nanoemulsion droplets and is an indicator of the stability of the colloidal dispersion. Higher absolute zeta potential values (typically > ±30 mV) indicate greater electrostatic repulsion between droplets, leading to better stability.

  • Procedure:

    • Dilute the nanoemulsion sample with purified water.

    • Inject the diluted sample into the specific zeta potential cell of the instrument.

    • Perform the measurement according to the instrument's instructions.

    • Record the zeta potential value in millivolts (mV).

3. In Vitro Drug Release Study:

  • Principle: A dialysis bag method is commonly used to assess the in vitro release of the drug from the nanoemulsion.

  • Procedure:

    • Accurately measure a specific volume of the drug-loaded nanoemulsion and place it into a dialysis bag with a defined molecular weight cut-off.

    • Seal the dialysis bag and immerse it in a receptor medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative percentage of drug released over time.

4. Stability Studies:

  • Principle: To assess the physical stability of the nanoemulsion, formulations are subjected to various stress conditions.

  • Procedure:

    • Thermodynamic Stability:

      • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3500 rpm) for a specified duration (e.g., 30 minutes) and observe for any phase separation, creaming, or cracking.

      • Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of heating (e.g., 45°C for 48 hours) and cooling (e.g., 4°C for 48 hours) and observe for any physical changes.

      • Freeze-Thaw Cycles: Expose the nanoemulsion to alternating freezing (e.g., -21°C for 48 hours) and thawing (room temperature) cycles and check for instability.

    • Long-Term Stability: Store the nanoemulsion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for an extended period (e.g., 3-6 months). Periodically evaluate the formulation for changes in droplet size, PDI, and drug content.[1]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Nanoemulsion Formulation and Characterization

G cluster_formulation Nanoemulsion Formulation cluster_characterization Nanoemulsion Characterization A Component Selection (this compound, Surfactant, Co-surfactant) B Preparation of Oil Phase (API Dissolution in this compound + Smix) A->B D Nanoemulsion Formation (Spontaneous Emulsification) B->D C Pseudo-ternary Phase Diagram Construction C->D E Droplet Size & PDI (DLS) D->E Characterize F Zeta Potential D->F Characterize G In Vitro Drug Release (Dialysis Method) D->G Characterize H Stability Studies (Thermodynamic & Long-term) D->H Characterize mTOR_Pathway cluster_inputs Upstream Signals cluster_outputs_mTORC1 mTORC1 Downstream Effects cluster_outputs_mTORC2 mTORC2 Downstream Effects GrowthFactors Growth Factors (e.g., Insulin, IGF-1) mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 Nutrients Nutrients (Amino Acids) Nutrients->mTORC1 EnergyStatus Energy Status (ATP/AMP Ratio) EnergyStatus->mTORC1 ProteinSynthesis ↑ Protein Synthesis mTORC1->ProteinSynthesis CellGrowth ↑ Cell Growth & Proliferation mTORC1->CellGrowth Autophagy ↓ Autophagy mTORC1->Autophagy CellSurvival ↑ Cell Survival mTORC2->CellSurvival Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triacetin Concentration for Ideal Plasticization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for optimizing the use of Triacetin as a plasticizer. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving ideal plasticization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a plasticizer?

A1: this compound, also known as glyceryl triacetate, is a triester of glycerol and acetic acid.[1][2][3] It is a clear, colorless, and odorless liquid widely used as a plasticizer, solvent, and carrier in various industries, including pharmaceuticals, food, and cosmetics.[1][2]

As a plasticizer, this compound works by embedding itself between the polymer chains of a material.[2] This action reduces the intermolecular forces holding the polymer chains together, which in turn increases the free volume between them. The result is a more flexible, less brittle material with a lower glass transition temperature (Tg), making it easier to process at lower temperatures.[2]

Q2: What are the key factors to consider when determining the optimal concentration of this compound?

A2: The ideal concentration of this compound is not a single value but depends on a balance of factors related to the polymer, the desired final properties of the product, and the processing conditions. Key considerations include:

  • Polymer Compatibility: The polarity and solubility parameter of this compound should closely match that of the polymer to ensure good miscibility and prevent phase separation.[4]

  • Desired Mechanical Properties: The concentration of this compound directly impacts the flexibility, tensile strength, and elongation at break of the final product.[4][5]

  • Glass Transition Temperature (Tg) Reduction: In many systems, the reduction in Tg is directly proportional to the concentration of the plasticizer.[6]

  • Processing Conditions: Factors like temperature, shear, and residence time during processing can influence the distribution and effectiveness of the plasticizer.[4][7]

  • Long-Term Stability: Issues such as plasticizer migration, volatility, and extraction over time must be considered, as they can lead to embrittlement and loss of flexibility.[6][8][9]

Q3: How does this compound concentration affect the properties of a polymer film?

A3: The concentration of this compound has a significant and predictable impact on the physicochemical properties of polymer films. Generally, as the concentration of this compound increases, you can expect the following changes:

PropertyEffect of Increasing this compound ConcentrationRationale
Tensile Strength DecreasesIncreased polymer chain mobility reduces the force required to pull them apart.[5][10]
Elongation at Break IncreasesGreater flexibility allows the material to stretch more before breaking.[4][10][11]
Young's Modulus DecreasesThe material becomes less stiff and more elastic.[5]
Glass Transition Temperature (Tg) DecreasesIncreased free volume between polymer chains allows for easier movement at lower temperatures.[6][12][13]
Hardness DecreasesThe material becomes softer.[13][14]
Water Vapor Permeability May increase or decreaseAt low concentrations, an "antiplasticization" effect can decrease permeability. At higher concentrations, increased free volume can lead to higher permeability.[15]

Troubleshooting Guide

Issue 1: The plasticized film is brittle and cracks easily.

Possible CauseSuggested Solution
Insufficient this compound Concentration The amount of this compound may be too low to effectively reduce the polymer's Tg below the testing or application temperature.
Poor Polymer-Plasticizer Compatibility This compound may not be sufficiently miscible with the polymer, leading to phase separation and areas of high and low plasticization.
Plasticizer Migration/Leaching Over time or due to environmental conditions (e.g., heat), the this compound may have migrated out of the polymer matrix.[8]
"Antiplasticization" Effect At very low concentrations, some plasticizers can increase the modulus and decrease the flexibility of a polymer.[15]

Troubleshooting Workflow for Brittle Films

Film_Preparation_Workflow A 1. Prepare Polymer Stock Solution B 2. Create Formulations with Varying this compound % A->B C 3. Homogenize by Thorough Mixing B->C D 4. Cast Fixed Volume onto Level Surface C->D E 5. Evaporate Solvent (24h at RT) D->E F 6. Dry in Vacuum Oven (e.g., 40°C, 24h) E->F G 7. Peel and Prepare Films for Analysis F->G

References

Technical Support Center: Stability of Triacetin in Biodiesel Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triacetin in biodiesel blends.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound in biodiesel blends?

This compound, also known as glycerol triacetate, is primarily investigated as a biodiesel additive to improve its cold flow properties, such as the cloud point and pour point.[1] It is a byproduct of the interesterification process of triglycerides with methyl acetate, an alternative to traditional transesterification for biodiesel production.[1][2][3] Additionally, this compound can enhance the oxidation stability of biodiesel.[2][4]

2. What are the main stability concerns when adding this compound to biodiesel?

The primary stability concerns when incorporating this compound into biodiesel blends are:

  • Hydrolysis: this compound, being an ester, is susceptible to hydrolysis, especially in the presence of water. This reaction can lead to the formation of glycerol and acetic acid, potentially increasing the acid number of the fuel.[5]

  • Oxidation: While this compound can improve the overall oxidation stability of the blend, the biodiesel component itself is prone to oxidation.[2] Factors like exposure to air, heat, and light can accelerate this process.

  • Solubility: this compound has limited solubility in conventional diesel fuel, which can lead to phase separation, particularly at lower temperatures.[2] The presence of diacetinmonoglyceride, an intermediate in the interesterification process, can improve the solubility of this compound in diesel.[2]

  • Impact on Fuel Properties: The addition of this compound can alter key fuel properties such as density and viscosity.[1][2][3] Exceeding the limits set by fuel standards like EN 14214 and ASTM D6751 is a significant concern.[1][2][3]

3. What is the recommended concentration of this compound in biodiesel blends?

The permissible concentration of this compound is largely dictated by biodiesel fuel standards. The European standard EN 14214, for instance, limits the this compound content to approximately 5-10% by weight, primarily due to its effects on density and viscosity.[2][6] The American standard ASTM D6751 may allow for higher concentrations, potentially up to 20 wt%, as it does not have the same restrictions on certain parameters.[3]

Troubleshooting Guide

Issue 1: Phase Separation or Cloudiness in the Biodiesel-Triacetin Blend

Possible Cause:

  • Low Temperature: this compound has a higher freezing point than some biodiesel components, which can lead to solidification and phase separation at lower temperatures.

  • Poor Solubility in Diesel: If the blend is with conventional diesel, the limited solubility of this compound can cause it to separate out.[2]

  • Water Contamination: The presence of water can promote hydrolysis and potentially lead to the formation of insoluble byproducts.

Troubleshooting Steps:

  • Verify Storage Temperature: Ensure the blend is stored at a temperature above its cloud point.

  • Check this compound Concentration: Confirm that the concentration of this compound is within the recommended limits for the specific biodiesel and any diesel it is blended with.

  • Analyze Water Content: Determine the water content of the blend using Karl Fischer titration (ASTM D6304). High water content can indicate a need for drying the biodiesel or this compound before blending.

  • Consider a Co-solvent: The presence of diacetinmonoglyceride has been shown to improve the solubility of this compound in diesel.[2]

Issue 2: Increased Acid Number in the Blend Over Time

Possible Cause:

  • Hydrolysis of this compound: The breakdown of this compound into acetic acid due to water presence is a likely cause.[5]

  • Oxidation of Biodiesel: The oxidation of fatty acid methyl esters (FAMEs) in biodiesel can also produce acidic compounds.

Troubleshooting Steps:

  • Measure Acid Number: Regularly test the acid number of the blend according to standard methods like ASTM D664.

  • Control Water Content: Minimize water contamination by storing the blend in a dry environment and using sealed containers.

  • Use of Antioxidants: While this compound itself can have some antioxidant properties, the addition of a suitable antioxidant can help stabilize the biodiesel component.

  • Analyze for Degradation Products: Use analytical techniques like gas chromatography (GC) to identify and quantify the presence of acetic acid and other degradation products.[7]

Data Presentation

Table 1: Impact of this compound Concentration on Biodiesel Properties

PropertyBiodiesel TypeThis compound Concentration (wt%)Observed EffectReference
DensityPalm, Soybean, Sunflower, RapeseedUp to 20%Increases with increasing this compound concentration.[3]
Kinematic ViscosityPalm, Soybean, Sunflower, RapeseedUp to 20%Increases with increasing this compound concentration.[3]
Cloud PointPalm, Soybean, Sunflower, RapeseedUp to 20%Generally improves (lowers) the cloud point.[1]
Pour PointPalm, Soybean, Sunflower, RapeseedUp to 20%Generally improves (lowers) the pour point.[1]
Oxidation StabilityNot specifiedNot specifiedCan be augmented with the addition of this compound.[2]
Flash PointNot specifiedNot specifiedDecreases with the addition of this compound.[1]

Experimental Protocols

Protocol 1: Determination of this compound Content by Gas Chromatography (GC)

Objective: To quantify the concentration of this compound in a biodiesel blend.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar phase column).

  • Sample Preparation: Dilute a known weight of the biodiesel-triacetin blend in a suitable solvent (e.g., hexane or isooctane). Add an internal standard for more accurate quantification.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Calibration: Prepare a series of calibration standards with known concentrations of this compound and the internal standard.

  • Analysis: Inject the prepared sample and calibration standards into the GC. Identify the this compound peak based on its retention time and quantify its concentration by comparing its peak area to that of the internal standard and the calibration curve.

Protocol 2: Assessment of Oxidation Stability using the Rancimat Method (EN 14112)

Objective: To determine the oxidation stability of the biodiesel-triacetin blend.

Methodology:

  • Instrumentation: A Rancimat instrument, which consists of a heating block, reaction vessels, and a conductivity measuring cell.

  • Procedure:

    • A precisely weighed amount of the sample is placed in a reaction vessel.

    • The vessel is heated to a specified temperature (typically 110 °C for biodiesel) in the heating block.

    • A constant stream of purified air is passed through the sample.

    • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

    • The instrument continuously measures the conductivity of the water.

  • Data Interpretation: The induction period is the time until the conductivity begins to increase rapidly. A longer induction period indicates higher oxidation stability.

Visualizations

Hydrolysis_Pathway This compound This compound Diacetin Diacetin This compound->Diacetin + H₂O Monoacetin Monoacetin Diacetin->Monoacetin + H₂O AceticAcid1 Acetic Acid Diacetin->AceticAcid1 Glycerol Glycerol Monoacetin->Glycerol + H₂O AceticAcid2 Acetic Acid Monoacetin->AceticAcid2 AceticAcid3 Acetic Acid Glycerol->AceticAcid3 Water1 H₂O Water2 H₂O Water3 H₂O

Caption: Hydrolysis pathway of this compound in the presence of water.

Experimental_Workflow Blend Prepare Biodiesel-Triacetin Blend GC Gas Chromatography (GC) (this compound Content) Blend->GC Rancimat Rancimat (Oxidation Stability) Blend->Rancimat Viscometer Viscometer (Kinematic Viscosity) Blend->Viscometer Densimeter Densitometer (Density) Blend->Densimeter CFPP Cold Filter Plugging Point (CFPP) Apparatus Blend->CFPP Evaluation Compare Results with ASTM D6751 / EN 14214 Standards GC->Evaluation Rancimat->Evaluation Viscometer->Evaluation Densimeter->Evaluation CFPP->Evaluation

Caption: Experimental workflow for testing this compound-biodiesel blend properties.

Caption: Troubleshooting flowchart for common stability issues.

References

Technical Support Center: Troubleshooting Triacetin Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Triacetin in a variety of analytical assays. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help identify, characterize, and mitigate potential assay artifacts caused by this common excipient.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my assay?

A1: this compound, or glycerol triacetate, is a triglyceride created by the acetylation of the three hydroxyl groups of glycerol.[1] It is a colorless, odorless, and oily liquid with a high boiling point and low melting point.[2] Due to its properties as a solvent, plasticizer, and humectant, this compound is commonly used as an excipient in pharmaceutical formulations, including oral and injectable dosage forms.[1][2] It can also be found in food products as a solvent for flavorings and as a food additive.[1][2] Therefore, if your test compound is formulated with excipients, there is a possibility that this compound is present and could be carried over into your analytical assay.

Q2: How can this compound potentially interfere with my analytical assay?

A2: While direct, documented evidence of this compound interference is not abundant in scientific literature, its chemical properties suggest several potential mechanisms of interference in common analytical assays:

  • Chromatographic Assays (HPLC, GC): In High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), this compound present in a sample can co-elute with the analyte of interest, leading to inaccurate quantification. It may also interfere with the derivatization process if one is used.

  • Enzymatic Assays: this compound could potentially act as a substrate for certain enzymes, particularly lipases and esterases, leading to competition with the intended substrate and affecting the measured enzyme activity.

  • Fluorescence-Based Assays: Although not inherently fluorescent, this compound could potentially quench the fluorescence of a reporter molecule, leading to a false-negative or reduced signal. This is a possibility for any compound present at a high concentration in a fluorescence assay.

  • Cell-Based Assays: At certain concentrations, this compound may exhibit cytotoxic effects or alter cell metabolism, which would interfere with viability assays such as MTT, MTS, or LDH release assays.[3][4] Such effects could be misinterpreted as a specific biological activity of the test compound.

  • Light Scattering: If this compound is not fully soluble in the assay buffer, it could form micelles or micro-droplets that scatter light, interfering with absorbance or fluorescence readings.

Q3: What are the initial steps I should take if I suspect this compound interference?

A3: If you suspect that this compound in your sample is interfering with your assay, the following initial steps are recommended:

  • Confirm the Presence and Concentration of this compound: If possible, quantify the amount of this compound being carried over into your assay. This can be done using an appropriate analytical method like HPLC or GC.

  • Run a Vehicle Control: Test the effect of the vehicle (the formulation containing this compound but without the active pharmaceutical ingredient) on your assay. This is a critical control to distinguish the effects of the excipient from the effects of your compound of interest.

  • Perform a Dose-Response of this compound Alone: Test a range of this compound concentrations in your assay to determine if there is a dose-dependent effect on the assay signal. This will help you identify a potential concentration threshold for interference.

Troubleshooting Guides

Issue 1: Unexpected Peaks or Poor Separation in HPLC/GC Analysis

If you observe unexpected peaks, peak tailing, or poor resolution in your chromatographic analysis, this compound could be a contributing factor.

Caption: Troubleshooting workflow for chromatographic interference.

  • Objective: To separate the analyte of interest from this compound.

  • Initial Analysis:

    • Inject a standard of your analyte.

    • Inject a standard of this compound.

    • Inject your sample containing both.

  • Method Modification (if co-elution occurs):

    • Mobile Phase Adjustment: If using reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A slight increase or decrease in the organic phase percentage can significantly alter retention times.

    • Column Chemistry: If adjusting the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

    • Gradient Elution: If using an isocratic method, switch to a gradient method. If already using a gradient, adjust the slope of the gradient to improve the resolution between the analyte and this compound peaks.

  • Re-evaluation: After each modification, re-inject the standards and the sample to assess the separation.

Issue 2: Inconsistent or Unexplained Results in Enzymatic Assays

If you observe lower or higher than expected enzyme activity, or high variability in your results, this compound could be interfering with the enzyme or the detection system.

Caption: Troubleshooting workflow for enzymatic assay interference.

  • Objective: To determine if this compound is a substrate for the enzyme of interest.

  • Materials:

    • Your enzyme of interest

    • Assay buffer

    • This compound solution

    • Your standard substrate

    • Detection reagents

  • Procedure:

    • Control Reaction: Run the assay with your standard substrate to establish a baseline activity.

    • This compound-only Reaction: Run the assay using a range of this compound concentrations as the only potential substrate. Monitor for a reaction signal.

    • Competition Assay: Run the assay with a fixed concentration of your standard substrate in the presence of increasing concentrations of this compound.

  • Data Analysis:

    • If the this compound-only reaction produces a signal, it is likely a substrate.

    • In the competition assay, if the signal from your standard substrate decreases as the concentration of this compound increases, this suggests competitive inhibition.

Issue 3: Suspected False Positives or Negatives in Fluorescence-Based Assays

Fluorescence interference can manifest as either an increase (autofluorescence) or a decrease (quenching) in the signal.

Caption: Troubleshooting workflow for fluorescence interference.

  • Objective: To determine if this compound is causing fluorescence quenching or autofluorescence.

  • Procedure:

    • Autofluorescence Check: In a multi-well plate, add assay buffer to one set of wells and assay buffer with a range of this compound concentrations to another. Read the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal in the this compound-containing wells indicates autofluorescence.

    • Quenching Check: To one set of wells, add your fluorescent probe at the assay concentration. To another set, add the fluorescent probe and a range of this compound concentrations. A dose-dependent decrease in fluorescence in the presence of this compound suggests quenching.

  • Mitigation Strategies:

    • If interference is observed, consider switching to a fluorophore with a longer excitation and emission wavelength (red-shifted) to minimize interference from many common interfering compounds.

    • The addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can sometimes mitigate non-specific interactions that lead to quenching.

Issue 4: Unexplained Cytotoxicity or Altered Cell Behavior in Cell-Based Assays

It is crucial to differentiate between the specific biological effect of your drug candidate and non-specific effects from excipients like this compound.

References

Technical Support Center: Enhancing API Solubility in Triacetin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of Active Pharmaceutical Ingredient (API) solubility in Triacetin-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in pharmaceutical formulations?

A1: this compound, also known as glycerol triacetate, is a triester of glycerol and acetic acid. It is a colorless, oily liquid that is miscible with many organic solvents.[1] In the pharmaceutical industry, it serves as a versatile excipient, functioning as a plasticizer, humectant, and a solvent.[2][3] Its excellent solvency for a variety of APIs makes it a valuable tool for enhancing the solubility and bioavailability of poorly water-soluble drugs. This compound is generally regarded as safe (GRAS) by the FDA, contributing to its wide use in oral and topical formulations.[4]

Q2: What are the primary mechanisms by which this compound enhances API solubility?

A2: this compound primarily enhances API solubility through its action as a non-polar, aprotic solvent. Its molecular structure allows it to effectively solvate lipophilic or poorly water-soluble drug molecules, thereby preventing their precipitation from a solution. It can be used as the primary solvent in lipid-based formulations or as a co-solvent to increase the solubility of an API in a primary solvent system.

Q3: What are some common formulation strategies that utilize this compound to improve API solubility?

A3: this compound is a key component in several advanced drug delivery systems designed to enhance the solubility of poorly soluble APIs. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS, a drug is dissolved in a mixture of oils, surfactants, and co-solvents (like this compound). Upon gentle agitation in an aqueous medium (such as gastrointestinal fluid), this mixture spontaneously forms a fine oil-in-water emulsion, facilitating drug dissolution and absorption.[5]

  • Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range. This compound can serve as the oil phase in which the API is dissolved. The small droplet size provides a large surface area for drug release and absorption.[6]

  • Co-solvency: this compound can be used as a co-solvent in liquid formulations to increase the solubility of an API in the primary solvent system.

Troubleshooting Guide

Issue 1: My API is precipitating out of the this compound formulation.

Potential Cause Troubleshooting Step
Supersaturation The concentration of the API may have exceeded its saturation solubility in the this compound formulation. Solution: Determine the saturation solubility of your API in this compound at the intended storage and processing temperatures. Reformulate with a lower API concentration or consider adding a co-solvent to increase solubility.
Temperature Fluctuations A decrease in temperature can reduce the solubility of the API, leading to precipitation. Solution: Store the formulation at a controlled room temperature. If refrigeration is necessary, evaluate the formulation's stability at lower temperatures during development. The solubility of an API can be slightly impacted by temperature.[7]
Polymorphic Transformation The API may be converting to a less soluble polymorphic form over time. Solution: Characterize the solid-state properties of your API. Employ techniques to control or prevent polymorphism, such as using specific seeding crystals during manufacturing or adding polymeric precipitation inhibitors.[8]
Incompatibility with Other Excipients An interaction between the API and another excipient in the formulation could be reducing its solubility. Solution: Conduct compatibility studies with all excipients. Simplify the formulation to identify the problematic ingredient.

Issue 2: The this compound-based nanoemulsion is showing signs of phase separation.

Potential Cause Troubleshooting Step
Inappropriate Surfactant or Co-surfactant Ratio The surfactant and co-surfactant system may not be effectively stabilizing the oil-in-water interface. Solution: Optimize the ratio of surfactant to co-surfactant. Construct a pseudo-ternary phase diagram to identify the optimal concentrations for forming a stable nanoemulsion.[9]
Ostwald Ripening Smaller droplets are dissolving and depositing onto larger droplets, leading to an increase in average droplet size and eventual phase separation. Solution: Select an oil phase (like this compound) in which the API is highly soluble to minimize this effect. The choice of surfactant can also play a role in preventing Ostwald ripening.
Thermodynamic Instability The formulation is not in a thermodynamically stable state. Solution: Ensure proper homogenization during preparation. High-energy emulsification methods may be required to form a stable nanoemulsion. The main problem that might be arising is due to Thermodynamic instability.[10]

Issue 3: The API in my SEDDS formulation precipitates upon dilution in an aqueous medium.

Potential Cause Troubleshooting Step
Poor Emulsification The formulation is not forming a fine, stable emulsion upon dilution, leading to drug precipitation. Solution: Adjust the oil-surfactant-cosolvent ratios. The goal is to form a microemulsion or a fine nanoemulsion rapidly upon contact with water.
Supersaturation in the Diluted System As the SEDDS disperses, the concentration of the API in the aqueous phase may temporarily exceed its solubility, causing it to precipitate before it can be absorbed. Solution: Incorporate a precipitation inhibitor, such as HPMC or PVP, into the formulation. These polymers can help maintain a supersaturated state long enough for absorption to occur.

Quantitative Data: API Solubility in this compound

APISolubility in this compound (mg/mL)Notes
Rapamycin10.86 ± 0.71Determined at room temperature.[6]
Diazepam-Diazepam has poor aqueous solubility, and non-aqueous formulations often include co-solvents.[9][11]
Ibuprofen-Ibuprofen is soluble in organic solvents.[12]
Ketoprofen-Ketoprofen is practically insoluble in water but soluble in organic solvents.[5]
Loratadine-Loratadine is very soluble in acetone, alcohols, and chloroform, but insoluble in water.[6]
Celecoxib-Celecoxib has very low water solubility.[13]

Note: The solubility of an API in this compound should be experimentally determined for each specific drug and formulation.

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound (Shake-Flask Method)

This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of an API in this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess API to a known volume of this compound in a sealed vial. equi1 Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. prep1->equi1 equi2 Ensure excess solid API remains. equi1->equi2 sep1 Centrifuge the sample to pellet undissolved API. equi2->sep1 sep2 Filter the supernatant through a 0.22 µm filter. sep1->sep2 ana1 Dilute the clear filtrate with a suitable solvent. sep2->ana1 ana2 Quantify API concentration using a validated analytical method (e.g., HPLC). ana1->ana2

Caption: Workflow for determining API solubility in this compound.

Methodology:

  • Preparation: Add an excess amount of the API to a known volume of this compound in a sealed, inert glass vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium. Periodically check to ensure that undissolved solid remains.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable solvent. Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility of the API in this compound in mg/mL based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a this compound-Based Nanoemulsion

This protocol describes the spontaneous emulsification method for preparing an oil-in-water (o/w) nanoemulsion using this compound as the oil phase.

Workflow Diagram:

G cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization oil_phase Prepare oil phase: Dissolve API in this compound. mix_phases Add oil phase to the surfactant mixture with gentle stirring. oil_phase->mix_phases surfactant_mix Prepare surfactant mixture: Blend surfactant and co-surfactant. surfactant_mix->mix_phases add_water Add the aqueous phase dropwise to the oil/surfactant mixture under continuous stirring. mix_phases->add_water char1 Measure droplet size and polydispersity index (PDI). add_water->char1 char2 Visually inspect for clarity and phase separation. char1->char2

Caption: Workflow for preparing a this compound-based nanoemulsion.

Methodology:

  • Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil (this compound), surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the point at which a clear or translucent nanoemulsion forms. Use this data to construct a phase diagram to identify the nanoemulsion region.

  • Preparation of the Nanoemulsion:

    • Oil Phase: Accurately weigh the required amount of this compound and dissolve the API in it with gentle stirring.

    • Aqueous Phase: Prepare the aqueous phase, which is typically purified water.

    • Emulsification: Add the oil phase to the surfactant/co-surfactant mixture and stir gently. Then, add the aqueous phase dropwise to the organic phase under constant, gentle magnetic stirring. The nanoemulsion will form spontaneously.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure the droplet size and PDI using dynamic light scattering (DLS).

    • Visual Inspection: Visually inspect the formulation for clarity, homogeneity, and any signs of phase separation or precipitation.

    • Thermodynamic Stability Studies: Subject the nanoemulsion to centrifugation and freeze-thaw cycles to assess its physical stability.

This technical support guide provides a starting point for addressing common challenges in formulating poorly soluble APIs with this compound. For specific issues, further experimental investigation and optimization are always recommended.

References

Technical Support Center: Triacetin's Influence on Polymer Glass Transition Temperature

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of Triacetin as a plasticizer and its impact on the glass transition temperature (Tg) of polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polymer formulations?

This compound serves as a plasticizer, a substance added to polymers to enhance their flexibility and workability.[1] It achieves this by inserting itself between polymer chains, which reduces the intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg).[2] A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.

Q2: What is "plasticizer migration" and why is it a concern with this compound?

Plasticizer migration is the process where the plasticizer moves from the bulk of the polymer to its surface over time. This can lead to a greasy or tacky surface, loss of flexibility, and alteration of the material's mechanical properties.[3] this compound, having a relatively low molecular weight, can be more prone to migration, which can be a significant issue in applications requiring long-term stability.

Q3: How can the migration of this compound be mitigated?

Several strategies can be employed to reduce the migration of this compound:

  • Surface Modification: Techniques like irradiation, chemical grafting, or applying a barrier coating can alter the surface of the polymer to hinder the movement of the plasticizer.

  • Use of Co-plasticizers: Employing a secondary plasticizer with a higher molecular weight alongside this compound can help to anchor it within the polymer matrix.

  • Incorporation of Fillers: Adding nanofillers can create a more tortuous path for the plasticizer to travel, thereby slowing down the migration process.

  • Reactive Plasticizers: Using plasticizers that can chemically bond to the polymer chains prevents them from migrating.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound and polymers.

Issue 1: Unexpectedly high or low Glass Transition Temperature (Tg) values in DSC/DMA analysis.

Possible Causes:

  • Incorrect this compound Concentration: An inaccurate amount of this compound will directly affect the Tg. Higher concentrations lead to a lower Tg.

  • Inhomogeneous Mixing: If the this compound is not uniformly dispersed within the polymer, you may observe broad or multiple transitions.

  • Plasticizer Evaporation: During sample preparation or analysis at elevated temperatures, some this compound may evaporate, leading to a higher than expected Tg.

  • Instrument Calibration: An uncalibrated DSC or DMA instrument can provide inaccurate temperature readings.

Troubleshooting Steps:

  • Verify Formulation: Double-check your calculations and measurements for the polymer and this compound concentrations.

  • Optimize Mixing: Ensure your solvent casting or melt blending procedure results in a homogenous mixture. For solvent casting, ensure the polymer and this compound are fully dissolved before casting. For melt blending, ensure sufficient mixing time and temperature.

  • Control for Evaporation: When preparing films, ensure a controlled and not overly aggressive drying process. During thermal analysis, use sealed pans (for DSC) if possible, especially when heating to higher temperatures.

  • Calibrate Instrument: Regularly calibrate your DSC or DMA according to the manufacturer's protocol, typically using standard materials like indium.[4][5]

Issue 2: Poor mechanical properties (e.g., brittleness) of the final polymer film despite adding this compound.

Possible Causes:

  • Insufficient Plasticization: The concentration of this compound may be too low to achieve the desired flexibility.

  • Plasticizer Migration: The this compound may have migrated out of the film, especially if it has been stored for a period or at elevated temperatures.

  • Polymer Degradation: The processing conditions (e.g., high temperature during melt blending) may have degraded the polymer.

Troubleshooting Steps:

  • Increase this compound Concentration: Prepare samples with incrementally higher concentrations of this compound to find the optimal level for your desired properties.

  • Assess for Migration: Analyze the surface of the film for any signs of exudation. You can also perform thermal analysis on aged samples to see if the Tg has increased, which would indicate plasticizer loss.

  • Review Processing Conditions: Lower the processing temperature or reduce the processing time to minimize polymer degradation. Consider performing a thermogravimetric analysis (TGA) on your polymer to understand its degradation temperature.

Quantitative Data

The following tables summarize the effect of this compound concentration on the glass transition temperature of common polymers.

Table 1: Effect of this compound on the Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC)

This compound Concentration (phr*)Glass Transition Temperature (Tg) (°C)
0~85
10Reduction observed[6][7]
20Further reduction observed[6][7]

*phr: parts per hundred parts of resin

Table 2: Effect of this compound (GTA) on the Glass Transition Temperature (Tg) of Cellulose Acetate (CA)

This compound (GTA) Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0~198[8]
15Significant reduction observed[8][9]
20Further reduction observed
30Further reduction observed[10]
40Continued reduction observed[8]

Table 3: Effect of this compound (TA) on the Glass Transition Temperature (Tg) of Poly(3-hydroxybutyrate) (PHB) and its Copolymers

PolymerThis compound (TA) Concentration (wt%)Glass Transition Temperature (Tg) (°C)
P(3HB-co-4HB)0Not specified
P(3HB-co-4HB)20Decreased by ~21°C (with TEC, a similar plasticizer)[11]
PHBV-A low Tg of -21.1°C was observed, potentially due to residual triacylglycerols (TAGs) acting as plasticizers.[12]

Experimental Protocols

Protocol 1: Sample Preparation by Solvent Casting

This protocol is suitable for preparing thin polymer films with a uniform dispersion of this compound.

  • Dissolution: Dissolve the polymer in a suitable solvent (e.g., acetone for cellulose acetate) at a specific concentration (e.g., 10% w/v).

  • Plasticizer Addition: Add the desired amount of this compound to the polymer solution and stir until a homogenous mixture is obtained.

  • Deaeration: To remove any trapped air bubbles, which can create defects in the film, place the solution in a sonicator bath for a few minutes or apply a gentle vacuum.

  • Casting: Pour the solution into a flat, level petri dish or onto a glass plate.

  • Drying: Allow the solvent to evaporate slowly in a fume hood at ambient temperature. For faster drying, a temperature-controlled oven can be used, but the temperature should be kept well below the boiling point of the solvent to avoid the formation of bubbles.[3]

  • Film Detachment: Once the film is completely dry, carefully detach it from the casting surface.

Protocol 2: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a common technique used to measure the Tg of polymers by detecting changes in heat flow.[13][14]

  • Sample Preparation: Cut a small piece of the polymer film (typically 5-10 mg) and place it in an aluminum DSC pan.[15] Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[5][16]

  • Thermal Program:

    • First Heating Scan: Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected Tg to erase its previous thermal history.[5][16]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.[17]

  • Data Analysis: The Tg is typically identified as the midpoint of the step-like transition in the heat flow curve.[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis (DSC) dissolution 1. Polymer Dissolution add_ta 2. Add this compound dissolution->add_ta mix 3. Homogenize add_ta->mix cast 4. Solvent Cast mix->cast dry 5. Dry Film cast->dry prepare_dsc 1. Prepare DSC Sample dry->prepare_dsc Film Sample first_heat 2. First Heating Scan prepare_dsc->first_heat cool 3. Cooling Scan first_heat->cool second_heat 4. Second Heating Scan cool->second_heat analyze 5. Analyze Tg second_heat->analyze

Caption: Experimental workflow for sample preparation and Tg analysis.

Troubleshooting_Tg cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Tg Value conc Incorrect this compound Concentration? start->conc mix Inhomogeneous Mixing? start->mix evap Plasticizer Evaporation? start->evap verify Verify Formulation & Calculations conc->verify optimize Optimize Mixing Protocol mix->optimize control Control Drying & Use Sealed Pans evap->control

Caption: Troubleshooting guide for unexpected Tg values.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Triacetin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Triacetin Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your process development.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My this compound yield is low, and I'm observing a high concentration of monoacetin and diacetin. What could be the cause?

Low conversion of glycerol and incomplete esterification to this compound are common challenges. Several factors can contribute to this issue:

  • Unfavorable Reaction Equilibrium: The esterification of glycerol to this compound is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, limiting the final yield of this compound.[1][2]

  • Insufficient Reaction Time: The formation of this compound is a consecutive reaction, proceeding from monoacetin to diacetin, and finally to this compound.[3][4] Insufficient reaction time may not allow the reaction to proceed to completion.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can favor the reverse reaction in this exothermic process.[1][2][5]

  • Inadequate Catalyst Activity: The catalyst may be deactivated or the catalyst loading might be too low to effectively drive the reaction to completion.[6][7]

Recommended Solutions:

  • Water Removal: Implement a method to continuously remove water from the reaction mixture. This can be achieved through techniques like reactive distillation or the use of an entrainer.[8][9]

  • Optimize Reaction Time: Conduct time-course studies to determine the optimal reaction time for maximizing this compound yield. Longer reaction times are generally preferred for the formation of this compound.[10]

  • Control Temperature: Carefully control the reaction temperature to balance reaction kinetics and equilibrium. The optimal temperature will depend on the catalyst and reactor setup.

  • Catalyst Selection and Loading: Ensure the use of a highly active and stable catalyst. For heterogeneous catalysts, ensure proper dispersion and sufficient loading. For homogeneous catalysts, verify the concentration. Catalyst deactivation can be indicated by a change in color, for example, a Lewatit catalyst changing from yellow to dark brown.[7]

Q2: I'm experiencing catalyst deactivation during the scale-up process. What are the likely causes and how can I mitigate this?

Catalyst deactivation is a significant concern in continuous or repeated batch processes.

  • High Temperatures: Many solid acid catalysts have a maximum operating temperature. Exceeding this can lead to irreversible deactivation.[7]

  • Water Poisoning: Water produced during the reaction can adsorb onto the active sites of the catalyst, reducing its activity.[4]

  • Fouling: Impurities in the glycerol feedstock or side reaction products can deposit on the catalyst surface, blocking active sites.

Recommended Solutions:

  • Temperature Control: Maintain the reaction temperature below the catalyst's maximum recommended operating temperature.

  • Feedstock Purity: Use purified glycerol to minimize impurities that can foul the catalyst.

  • Catalyst Regeneration: For some heterogeneous catalysts, regeneration protocols may be available to restore activity. Consult the catalyst manufacturer's guidelines.

  • Hydrophobic Catalysts: Consider using catalysts with hydrophobic properties, such as zeolites with a high Si/Al ratio, to minimize water adsorption on the active sites.[4]

Q3: The final this compound product has a high acid value and undesirable color. How can I improve the purification process?

Residual acetic acid and colored impurities are common purification challenges.[11]

  • Incomplete Reactant Conversion: Excess unreacted acetic acid will remain in the product mixture.

  • Formation of Colored Byproducts: High reaction temperatures or the presence of impurities can lead to the formation of colored compounds.

Recommended Solutions:

  • Distillation: The primary method for removing unreacted acetic acid and other volatile impurities is distillation.[11][12] A preliminary distillation can remove the bulk of the acetic acid.[11]

  • Washing: Washing the crude this compound with water or an alkaline solution can help neutralize and remove residual acetic acid. However, this can be inefficient on a large scale due to the solubility of this compound in water.[11]

  • Oxidant Treatment: Contacting the partially purified this compound with an aqueous solution containing a strong oxidant can help to decolorize the product.[12]

  • Low-Temperature Distillation: Final purification steps should be conducted under vacuum at lower temperatures (e.g., 100-130°C) to prevent thermal degradation of the this compound and the formation of additional colored impurities.[12]

Q4: Should I use a batch or continuous process for scaling up this compound synthesis?

The choice between a batch and continuous process depends on the desired production scale and other factors.

  • Batch Reactors: These are versatile and suitable for smaller production volumes. However, for large-scale production, they can be labor-intensive and have lower productivity.[13]

  • Continuous Processes: Continuous processes, such as those using a reactive distillation column, are more suitable for large-scale commercial production.[13] They can offer higher conversion and selectivity by continuously removing byproducts.[13] A continuous process in a fixed-bed reactor has also been explored.[1][14]

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound synthesis, providing a comparative overview of different reaction conditions and outcomes.

Table 1: Influence of Reactant Molar Ratio on Glycerol Conversion and this compound Selectivity

Glycerol:Acetic Acid Molar RatioCatalystTemperature (°C)Glycerol Conversion (%)This compound Selectivity (%)Reference
1:3Sulfuric Acid100-120-Increases with catalyst ratio[5]
1:43% Yttrium on SBA-311010055[6]
1:6Amberlyst-35105~100-[6]
1:9Sulfuric Acid105--[13]
1:10Palladium on Activated Carbon11096.640.231[15]

Table 2: Effect of Temperature on Glycerol Conversion and this compound Selectivity

Temperature (°C)CatalystGlycerol:Acetic Acid Molar RatioGlycerol Conversion (%)This compound Selectivity (%)Reference
95 - 115Amberlyst-351:6Increases with temperatureIncreases with temperature[6]
100Lewatit1:766.91-[7]
110Lewatit1:7Lower than at 100°C (catalyst deactivation)-[7]
115Sulfuric Acid1:3-77.84[1]
100 - 150--Increases with temperatureIncreases with temperature[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound synthesis.

Protocol 1: Batch Synthesis of this compound using a Homogeneous Catalyst

  • Materials: Glycerol (93%), Acetic Acid (98%), Sulfuric Acid (concentrated).[1][14]

  • Apparatus: A batch reactor equipped with a stirrer, condenser, and temperature control system.[1][2][13]

  • Procedure:

    • Charge the reactor with glycerol and acetic acid at the desired molar ratio (e.g., 1:3 to 1:9).[1][5][13]

    • Add the sulfuric acid catalyst at a specific mole ratio to glycerol (e.g., 1.5-3.0 mol%).[1]

    • Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with continuous stirring.[1][5][13]

    • Maintain the reaction for a predetermined time (e.g., 30-120 minutes).[13]

    • After the reaction, cool the mixture to room temperature.

    • Analyze the product mixture using gas chromatography (GC) to determine the conversion of glycerol and the selectivity towards monoacetin, diacetin, and this compound.[13]

Protocol 2: Purification of Crude this compound

  • Materials: Crude this compound, Water, Sodium Hydroxide solution (optional), suitable oxidant (e.g., hydrogen peroxide).

  • Apparatus: Distillation apparatus (flash distillation column, rectification column), separatory funnel.

  • Procedure:

    • Initial Distillation: Subject the crude this compound to a preliminary distillation to remove the bulk of the unreacted acetic acid and other volatile impurities.[11] This can be done at atmospheric or reduced pressure.

    • Washing (Optional): Wash the partially purified this compound with water or a dilute aqueous alkali solution to neutralize and remove residual acetic acid. Note that this may lead to some product loss due to the solubility of this compound in water.[11]

    • Oxidative Treatment (for color removal): Contact the this compound with an aqueous solution containing an oxidant (e.g., 0.5-5.0% by weight) for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 0-30°C).[12] The weight ratio of this compound to the aqueous solution can be from 1:4 to 4:1.[12]

    • Final Distillation: Perform a final distillation under vacuum at a relatively low temperature (e.g., 100-130°C) to remove any remaining impurities and water, yielding a pure, colorless, and odorless this compound product.[12]

Visualizations

The following diagrams illustrate key aspects of this compound synthesis to aid in understanding the process and troubleshooting.

Triacetin_Synthesis_Pathway Glycerol Glycerol Monoacetin Monoacetin Glycerol->Monoacetin + Acetic Acid - Water AceticAcid Acetic Acid Diacetin Diacetin Monoacetin->Diacetin + Acetic Acid - Water This compound This compound Diacetin->this compound + Acetic Acid - Water Water Water Troubleshooting_Workflow Start Low this compound Yield Check_Equilibrium Check for Water Accumulation Start->Check_Equilibrium Issue Check_Kinetics Review Reaction Time & Temperature Check_Equilibrium->Check_Kinetics No Water Issue Solution_Water Implement Water Removal (e.g., Reactive Distillation) Check_Equilibrium->Solution_Water Water Present Check_Catalyst Evaluate Catalyst Activity Check_Kinetics->Check_Catalyst Optimal Solution_Kinetics Optimize Time & Temperature Check_Kinetics->Solution_Kinetics Suboptimal Solution_Catalyst Increase Catalyst Loading or Replace/Regenerate Catalyst Check_Catalyst->Solution_Catalyst Low Activity End Improved Yield Solution_Water->End Solution_Kinetics->End Solution_Catalyst->End Batch_vs_Continuous cluster_batch Batch Process cluster_continuous Continuous Process Batch_Reactor Batch Reactor Batch_Pros Pros: - Versatile - Good for small scale Batch_Reactor->Batch_Pros Batch_Cons Cons: - Labor-intensive - Lower productivity for large scale Batch_Reactor->Batch_Cons Continuous_Reactor Reactive Distillation Column / Fixed-Bed Reactor Continuous_Pros Pros: - High productivity - Overcomes equilibrium limitations Continuous_Reactor->Continuous_Pros Continuous_Cons Cons: - Less flexible - Higher initial investment Continuous_Reactor->Continuous_Cons Process_Choice Process Selection Process_Choice->Batch_Reactor Small Scale Process_Choice->Continuous_Reactor Large Scale

References

Validation & Comparative

A Head-to-Head Battle of Plasticizers: Triacetin vs. Dibutyl Phthalate for Cellulose Acetate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a plasticizer is a critical decision that significantly impacts the performance and stability of cellulose acetate-based formulations. This guide provides an objective comparison of two commonly used plasticizers, triacetin and dibutyl phthalate (DBP), supported by experimental data to inform your selection process.

Cellulose acetate, a versatile and biodegradable polymer, often requires the addition of a plasticizer to improve its flexibility, processability, and drug release characteristics. This compound, a bio-based and non-toxic plasticizer, has emerged as a viable alternative to traditional phthalate-based plasticizers like dibutyl phthalate, which have faced scrutiny due to environmental and health concerns.[1][2] This guide delves into a detailed comparison of their performance based on key experimental parameters.

Performance Comparison at a Glance

The selection of a plasticizer hinges on its ability to modify the mechanical and thermal properties of the polymer to meet the specific requirements of the final product. The following tables summarize the key performance indicators of this compound and dibutyl phthalate when incorporated into cellulose acetate.

Mechanical PropertiesThis compound (20-30% w/w)Dibutyl Phthalate (25% w/w)
Tensile Strength Decreases with increasing concentration (e.g., from 58.3 MPa at 20% to 30.2 MPa at 30%)[1][3]Results in a tensile strength of approximately 20-22 MPa[4]
Elongation at Break Increases with increasing concentration (e.g., from 8.3% at 20% to 11.6% at 30%)[1][3]Leads to a high elongation at break of 24-26%[4]
Young's Modulus Decreases with increasing concentration (e.g., from 3.1 GPa at 20% to 2.1 GPa at 30%)[1]-
Thermal PropertiesThis compoundDibutyl Phthalate
Glass Transition Temperature (Tg) Significantly reduces the Tg of cellulose acetate[5][6]Effectively reduces the Tg of cellulose acetate[7]

The Mechanism of Plasticization

The primary role of a plasticizer is to reduce the intermolecular forces between polymer chains, thereby increasing their mobility and flexibility. This is achieved by the plasticizer molecules positioning themselves between the cellulose acetate chains, a process known as intercalation. This increased "free volume" allows the polymer chains to move more easily, resulting in a lower glass transition temperature and altered mechanical properties.

PlasticizationMechanism cluster_0 Strong Intermolecular Forces cluster_1 Reduced Intermolecular Forces CA1 Cellulose Acetate Chain CA2 Cellulose Acetate Chain CA3 Cellulose Acetate Chain P1 Plasticizer CA4 Cellulose Acetate Chain

Figure 1: Mechanism of plasticization in cellulose acetate.

Experimental Protocols

To ensure the reproducibility and accuracy of the comparative data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments.

Tensile Strength and Elongation at Break Testing

This test determines the mechanical strength and flexibility of the plasticized cellulose acetate films.

Methodology:

  • Sample Preparation: Prepare films of plasticized cellulose acetate with a uniform thickness (e.g., 0.08 mm) by solvent casting from a 10% solution in acetone onto a glass substrate.[7]

  • Specimen Cutting: Cut the films into dumbbell-shaped specimens according to ASTM D638 specifications.

  • Testing Instrument: Use a universal testing machine equipped with a load cell appropriate for the expected tensile strength.

  • Test Conditions: Conduct the test at a constant crosshead speed (e.g., 5 mm/min) and at a controlled temperature and humidity (e.g., 25°C and 50% RH).

  • Data Acquisition: Record the force and elongation until the specimen breaks.

  • Calculation:

    • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): Increase in length at the point of rupture divided by the original length, multiplied by 100.

    • Young's Modulus (GPa): The slope of the initial linear portion of the stress-strain curve.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the plasticized cellulose acetate film into an aluminum DSC pan and seal it.

  • DSC Instrument: Use a calibrated differential scanning calorimeter.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above the expected melting point (e.g., 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at the same rate (e.g., 10°C/min).

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[8]

In Vitro Drug Release Study

This experiment evaluates the rate and extent of drug release from a cellulose acetate matrix plasticized with either this compound or dibutyl phthalate.

Methodology:

  • Formulation Preparation: Prepare matrix tablets containing a model drug, cellulose acetate, and the respective plasticizer by wet granulation.[9]

  • Dissolution Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Use a physiologically relevant dissolution medium, such as simulated gastric fluid (pH 1.2) for the initial phase, followed by simulated intestinal fluid (pH 6.8) to mimic the gastrointestinal tract.

  • Test Conditions: Maintain the dissolution medium at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).

  • Sampling: Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Drug Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Experimental Workflow for Plasticizer Comparison

A systematic approach is crucial for an unbiased comparison of plasticizers. The following diagram illustrates a typical experimental workflow.

ExperimentalWorkflow start Start: Define Plasticizer Concentrations prep Prepare Plasticized Cellulose Acetate Formulations start->prep char Characterize Formulations prep->char mech Mechanical Testing (Tensile Strength, Elongation) char->mech therm Thermal Analysis (DSC for Tg) char->therm release Drug Release Studies char->release data Data Analysis and Comparison mech->data therm->data release->data conclusion Conclusion: Select Optimal Plasticizer data->conclusion

Figure 2: Workflow for comparing plasticizers.

Concluding Remarks

The choice between this compound and dibutyl phthalate as a plasticizer for cellulose acetate depends on the specific application and desired properties of the final product. This compound offers the significant advantage of being a bio-based and non-toxic alternative, a crucial consideration in pharmaceutical and biomedical applications.[1][2] Experimental data suggests that this compound is an effective plasticizer, capable of modulating the mechanical and thermal properties of cellulose acetate over a range of concentrations.[1][3] While dibutyl phthalate has a long history of use and demonstrates good plasticizing efficiency, the growing emphasis on safety and environmental sustainability positions this compound as a strong contender for future formulations.[4] This guide provides the foundational data and methodologies to empower researchers to make an informed decision based on their specific formulation needs.

References

A Comparative Analysis of Triacetin and Citrate Esters in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Plasticizer and Solvent.

In the intricate landscape of pharmaceutical drug formulation, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes, ensuring stability, and enhancing patient compliance. Among these, plasticizers and solvents play a pivotal role in defining the physical characteristics and release profiles of solid and semi-solid dosage forms. This guide presents a comprehensive comparative analysis of Triacetin and a range of widely used citrate esters—namely Acetyl Tributyl Citrate (ATBC), Acetyl Triethyl Citrate (ATEC), Tributyl Citrate (TBC), and Triethyl Citrate (TEC). By presenting key physicochemical properties, quantitative performance data, and detailed experimental protocols, this document aims to equip researchers and formulation scientists with the necessary information to make informed decisions for their specific drug development projects.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these excipients is the first step in predicting their behavior and compatibility within a formulation. The following table summarizes the key properties of this compound and the selected citrate esters.

PropertyThis compoundAcetyl Tributyl Citrate (ATBC)Acetyl Triethyl Citrate (ATEC)Tributyl Citrate (TBC)Triethyl Citrate (TEC)
Molecular Formula C₉H₁₄O₆[1]C₂₀H₃₄O₈[2]C₁₄H₂₂O₈[3]C₁₈H₃₂O₇[4]C₁₂H₂₀O₇[5]
Molecular Weight ( g/mol ) 218.20[1]402.48[6]318.32[3]360.44[7]276.28[5]
Boiling Point (°C) 258-260173 (at 1.33 mbar)[8]228-229 (at 100 mmHg)[9]170 (at 133.3 Pa)[4]294[5]
Melting Point (°C) 3-80[2]-42-80[7]-55[5]
Density (g/mL at 25°C) 1.154~1.050[2]1.136[9]1.037 - 1.045[4]1.137[5]
Water Solubility 58,000 mg/L at 25°C[1]<0.1 g/100 mL[6]Slightly soluble (65 mg/mL)[10]Insoluble[11]65 g/L[5]

Performance as a Plasticizer: Impact on Glass Transition Temperature

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg). A lower Tg signifies a more efficient plasticizing effect. The following table summarizes the impact of this compound and various citrate esters on the Tg of different polymers, as reported in scientific literature.

PlasticizerPolymerPlasticizer Concentration (% w/w)Original Tg (°C)Plasticized Tg (°C)Reference
This compound (TRI) Polyvinyl Alcohol (PVA) 88% hydrolyzed10Not SpecifiedSignificant Reduction[5]
Triethyl Citrate (TEC) Polyvinyl Alcohol (PVA) 88% hydrolyzed10Not SpecifiedInsignificant Change[5]
Triethyl Citrate (TEC) Poly(lactic acid) (PLA)3062.2317.49[12]
Acetyl Tributyl Citrate (ATBC) Poly(lactic acid) (PLA)3062.2326.91[12]
This compound Eudragit E-100Not SpecifiedNot SpecifiedEffective Plasticization[13]

Impact on Drug Release Profiles

The choice of plasticizer can significantly influence the release characteristics of a drug from a formulated dosage form. This is often attributed to the plasticizer's hydrophilicity, its interaction with the polymer matrix, and its potential to act as a solvent or co-solvent for the active pharmaceutical ingredient (API).

  • Hydrophilic Plasticizers : Water-soluble plasticizers like this compound and Triethyl Citrate (TEC) can leach into the dissolution medium, creating pores and channels within the polymer matrix. This can facilitate faster drug diffusion and a more rapid release profile.[14]

  • Hydrophobic Plasticizers : Less water-soluble plasticizers, such as Acetyl Tributyl Citrate (ATBC) and Tributyl Citrate (TBC), tend to remain within the polymer matrix for a longer duration. This can result in a more sustained or controlled release of the drug, as the integrity of the film is maintained for a longer period.

  • Solvent Properties : this compound is recognized for its solvent properties and has been utilized in self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.[11][15] Citrate esters, particularly the acetylated versions, can also exhibit solvent properties that may influence drug dissolution within the formulation.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the performance of plasticizers in pharmaceutical formulations.

Preparation of Polymer Films by Solvent Casting

This method is commonly used to prepare thin films with a uniform thickness for subsequent characterization.

Methodology:

  • Polymer Solution Preparation: Dissolve a specific amount of the chosen polymer (e.g., Eudragit®, Ethylcellulose) in a suitable solvent or solvent mixture (e.g., ethanol, acetone) to achieve a desired concentration (e.g., 10% w/v).

  • Plasticizer Incorporation: Add the plasticizer (this compound or a citrate ester) to the polymer solution at a predetermined concentration (e.g., 10-30% w/w of the polymer). Stir the mixture until the plasticizer is completely dissolved and the solution is homogenous.

  • Casting: Pour a specific volume of the plasticized polymer solution onto a level, non-stick surface, such as a Teflon-coated petri dish or a glass plate.

  • Drying: Allow the solvent to evaporate slowly at a controlled temperature and humidity (e.g., 25°C, 50% RH) for a specified period (e.g., 24-48 hours) to form a transparent film.

  • Film Detachment and Storage: Carefully detach the dried film from the casting surface and store it in a desiccator until further analysis.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the prepared polymer film into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 150°C).

    • Hold the sample at the high temperature for a few minutes to erase its thermal history.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 20°C/min).

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: The Tg is determined from the midpoint of the inflection in the heat flow curve obtained during the second heating scan.

Evaluation of Mechanical Properties by Tensile Testing

Tensile testing provides quantitative data on the strength and elasticity of the polymer films, which are directly influenced by the plasticizer's efficiency.

Methodology:

  • Sample Preparation: Cut the prepared polymer films into standardized dumbbell-shaped specimens using a die cutter.

  • Measurement of Dimensions: Measure the thickness and width of the gauge section of each specimen using a digital micrometer.

  • Tensile Test:

    • Mount the specimen in the grips of a universal testing machine (e.g., Instron).

    • Apply a tensile load at a constant rate of elongation (e.g., 5 mm/min) until the film breaks.

  • Data Analysis: From the resulting stress-strain curve, calculate the following parameters:

    • Tensile Strength (TS): The maximum stress the film can withstand before breaking.

    • Elongation at Break (%E): The percentage increase in the length of the film at the point of fracture.

    • Young's Modulus (E): A measure of the film's stiffness, calculated from the initial linear portion of the stress-strain curve.

Visualizing Key Concepts and Workflows

To further aid in the understanding of the comparative aspects of these excipients, the following diagrams, generated using the DOT language, illustrate critical workflows and relationships.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Selection A Define Formulation Goals (e.g., flexibility, release profile) B Select Polymer(s) A->B C Identify Potential Plasticizers (this compound, Citrate Esters) B->C D Prepare Polymer Films (Solvent Casting) C->D E Measure Glass Transition Temp. (DSC) D->E F Evaluate Mechanical Properties (Tensile Testing) D->F G Determine Drug Solubility in Plasticized Polymer D->G I Compare Performance Data E->I F->I H Conduct In-Vitro Drug Release Studies G->H H->I J Select Optimal Plasticizer I->J

Caption: Experimental workflow for selecting a suitable plasticizer.

G cluster_0 Plasticizer Properties cluster_1 Formulation Performance P1 Molecular Weight F1 Plasticizer Efficiency (Tg Reduction) P1->F1 influences P2 Water Solubility F3 Drug Release Profile P2->F3 affects P3 Polarity P3->F1 impacts compatibility P4 Concentration P4->F1 directly correlates F2 Mechanical Properties (Flexibility, Strength) P4->F2 modifies F1->F2 determines F4 Film Stability F1->F4 contributes to

Caption: Key properties influencing formulation performance.

G Polymer Polymer Chains (Rigid, Glassy State) Interaction Weakening of Intermolecular Forces Polymer->Interaction Addition of Plasticizer Plasticizer Molecules Plasticizer->Interaction Result Increased Flexibility & Reduced Brittleness (Rubbery State) Interaction->Result leads to

Caption: Mechanism of polymer plasticization.

Conclusion

The selection between this compound and citrate esters for a drug formulation is a multifaceted decision that requires a thorough evaluation of their physicochemical properties and performance characteristics in the context of the specific polymer and active pharmaceutical ingredient.

  • This compound stands out for its excellent water solubility and proven efficacy as both a plasticizer and a solvent, making it a versatile choice for formulations where enhanced drug solubility is a key objective and a more rapid release is desired.

  • Citrate esters , as a class, offer a range of properties from the more hydrophilic Triethyl Citrate (TEC) to the more hydrophobic Acetyl Tributyl Citrate (ATBC) and Tributyl Citrate (TBC) . This allows formulators to fine-tune the drug release profile, with the less water-soluble esters generally providing more sustained release. Acetylated citrate esters like ATEC and ATBC often exhibit improved compatibility with certain polymers.

Ultimately, the optimal choice will depend on a careful consideration of the desired product profile, including the required mechanical properties of the dosage form, the target drug release kinetics, and the solubility characteristics of the API. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to conduct their own evaluations and select the most suitable excipient for their formulation needs.

References

A Comparative Guide to the Validation of a New Analytical Method for Triacetin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new High-Performance Liquid Chromatography (HPLC) method against a traditional Gas Chromatography (GC) method for the detection and quantification of Triacetin. This compound, or glyceryl triacetate, is a widely used excipient in pharmaceutical formulations, functioning as a plasticizer, solvent, and humectant.[1][2][3] Accurate and reliable analytical methods are crucial for quality control and to ensure the safety and efficacy of pharmaceutical products.[4][5]

Overview of Analytical Methods

The determination of this compound in various matrices, including pharmaceutical products and food, has traditionally been performed using Gas Chromatography (GC).[6][7][8] However, recent advancements have led to the development of robust High-Performance Liquid Chromatography (HPLC) methods that offer several advantages. This guide will compare a new HPLC-PDA (Photodiode Array) method with an established GC-FID (Flame Ionization Detector) method.

Methodology Comparison

A summary of the key parameters for both the new HPLC-PDA method and the established GC-FID method is presented below.

Table 1: Comparison of Analytical Method Parameters
ParameterNew HPLC-PDA MethodEstablished GC-FID Method
Instrumentation High-Performance Liquid Chromatograph with Photodiode Array DetectorGas Chromatograph with Flame Ionization Detector
Column Phenomenex Gemini-NX C18 (250 x 4.6 mm, 5 µm)[9]DB-624 capillary column[4] or similar
Mobile Phase/Carrier Gas Gradient elution with water and acetonitrile (containing 0.1% formic acid)[9]Nitrogen or Helium
Flow Rate 1.0 mL/min[9]1.5 mL/min[10]
Detection Wavelength 210 nm[9]Not Applicable
Injector Temperature Not Applicable200°C[10]
Detector Temperature Not Applicable250°C[10]
Oven Temperature Program Isothermal at 30°C[9]Programmed temperature gradient[4]
Diluent/Solvent Acetonitrile/WaterMethanol[4] or Isopropanol[6]

Experimental Protocols

Detailed experimental protocols for both methods are crucial for reproducibility and validation.

New HPLC-PDA Method Protocol
  • Standard Preparation: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

  • Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Analysis: Record the chromatograms and calculate the concentration of this compound based on the peak area of the calibration curve.

Established GC-FID Method Protocol
  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution. An internal standard such as heptadecane may be used.[6]

  • Sample Preparation: Weigh the sample and extract this compound using methanol.[8] The extract may require further dilution to fall within the calibration range.

  • Chromatographic Conditions: Configure the GC system as per the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared standard and sample solutions into the GC.

  • Analysis: Analyze the resulting chromatograms and quantify this compound using the peak area ratio (if an internal standard is used) against the calibration curve.

Validation Data Comparison

Method validation is essential to ensure the reliability of the analytical results. The following table summarizes the validation parameters for both methods based on available data.

Table 2: Comparison of Method Validation Parameters
Validation ParameterNew HPLC-PDA MethodEstablished GC-FID Method
Linearity (R²) 0.9995[9]> 0.998[4]
Accuracy (Recovery %) 99.72%[9]97.3% - 103.7%[6]
Precision (RSD %) < 2.80%[9]2.2%[6]
Limit of Detection (LOD) Not explicitly stated, but method is sensitive.0.00037 mg/mL[6]
Limit of Quantification (LOQ) Not explicitly stated.300 µg/mL (for acetic acid impurity)[4]

Workflow Diagrams

To visualize the experimental workflows, the following diagrams were created using the DOT language.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection PDA Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the new HPLC-PDA method.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection GC_System GC System Setup GC_System->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the established GC-FID method.

Conclusion

Both the new HPLC-PDA method and the established GC-FID method are suitable for the quantitative analysis of this compound. The new HPLC method demonstrates excellent linearity, accuracy, and precision, and offers the advantage of simpler sample preparation and operation at ambient temperature.[9] The GC-FID method is also highly sensitive and accurate, with a very low limit of detection.[6] The choice of method may depend on the specific application, sample matrix, and available instrumentation. For routine quality control in a pharmaceutical setting, the new HPLC method presents a rapid, accurate, and robust alternative to traditional GC methods.

References

In Vivo Biocompatibility of Triacetin-Containing Implants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, the in vivo performance of implantable devices is paramount. Triacetin, a widely used plasticizer, is often incorporated into polymer-based implants, such as those made from poly(lactic-co-glycolic acid) (PLGA), to enhance flexibility and modify drug release kinetics.[1][2][3][4] Its biocompatibility is a critical factor, as it can influence the host tissue response and the overall success of the implant.[5] This guide provides an objective comparison of this compound-containing implants with alternatives, supported by established experimental principles and data.

Performance Comparison: this compound vs. Alternatives

The inclusion of a plasticizer like this compound modifies the physicochemical properties of a polymer matrix, which in turn affects its biological interaction. The primary alternative for comparison is an unplasticized, or rigid, version of the same polymer implant.

This compound, recognized as Generally Recognized as Safe (GRAS) by the FDA, is metabolized into naturally occurring compounds, contributing to its favorable safety profile.[5] When used in polymers like PLGA, it can influence the degradation rate; a higher glycolide ratio in PLGA generally leads to faster degradation due to increased hydrophilicity.[1] The plasticizer can further modulate this process.

Below is a summary of expected performance based on key biocompatibility indicators.

Table 1: Comparative Analysis of In Vivo Biocompatibility Markers

Biocompatibility ParameterThis compound-Containing Implant (Plasticized)Unplasticized Implant (Rigid)Rationale
Initial Inflammatory Response Potentially MilderTypically More PronouncedIncreased flexibility may reduce mechanical irritation at the implant-tissue interface, leading to a less severe acute inflammatory response.
Fibrous Capsule Thickness Generally ThinnerOften ThickerA lower inflammatory stimulus and reduced chronic irritation can lead to the formation of a thinner, more organized fibrous capsule over time.[6][7]
Implant Degradation Rate Tunable; Potentially FasterSlowerThis compound increases the mobility of polymer chains, which can allow for greater water penetration, accelerating the hydrolysis and bulk erosion of biodegradable polymers like PLGA.[1][8]
Local Tissue Integration Potentially EnhancedVariableA milder foreign body response (FBR) and thinner capsule can facilitate better integration with surrounding host tissue.
Biocompatibility Profile FavorableAcceptable, but potentially higher FBRThe use of a biocompatible plasticizer that is safely metabolized can improve the overall biocompatibility profile of the implant.[5][9]

The Foreign Body Response (FBR) Signaling Pathway

The biocompatibility of any implanted material is dictated by a complex biological cascade known as the Foreign Body Response (FBR).[10][11] This process begins immediately upon implantation and evolves over weeks to months, ultimately determining the implant's fate and function. The key stages involve protein adsorption, immune cell recruitment, and fibrous capsule formation, which isolates the foreign material from the body.[10][11][12]

FBR_Pathway cluster_0 Phase 1: Acute Response cluster_1 Phase 2: Chronic Response cluster_2 Phase 3: Fibrosis Implant Implant Placement (Tissue Injury) Protein Protein Adsorption (Vroman Effect) Implant->Protein Immediate Acute_Inflam Acute Inflammation (Neutrophil Recruitment) Protein->Acute_Inflam Minutes to Hours Macrophage Macrophage Adhesion & Activation (M1 Pro-inflammatory) Acute_Inflam->Macrophage Hours to Days FBGC Macrophage Fusion (Foreign Body Giant Cells) Macrophage->FBGC Days Fibroblast Fibroblast Recruitment & Activation Macrophage->Fibroblast Growth Factor Signaling (e.g., TGF-β, PDGF) FBGC->Fibroblast ECM ECM Deposition (Collagen) Fibroblast->ECM Weeks Capsule Fibrous Capsule Formation ECM->Capsule Weeks to Months

Caption: The Foreign Body Response (FBR) cascade following biomaterial implantation.

Experimental Protocols

Standardized in vivo biocompatibility studies are essential for regulatory approval and scientific validation. Methodologies follow international standards such as ISO 10993-6 for tests on local effects after implantation.[13][14]

Objective:

To evaluate and compare the local tissue response to a this compound-containing implant versus a control (e.g., unplasticized implant) in a relevant animal model.

Materials and Animal Model:
  • Test Articles: Sterile this compound-containing implants and control implants of identical size and shape.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used for subcutaneous or intramuscular implantation studies.[13][14][15][16] For orthopedic applications, rabbits or larger animal models may be selected.[6][17]

  • Group Size: A minimum of 8-10 animals per group per time point is recommended to ensure statistical power.

Implantation Procedure:
  • Animals are anesthetized using a standard, approved protocol (e.g., isoflurane inhalation).

  • The surgical site (e.g., dorsal subcutaneous space) is shaved and prepared with an antiseptic solution.[15]

  • A small incision is made, and a subcutaneous pocket is created through blunt dissection.

  • The test or control implant is placed into the pocket.

  • The incision is closed with sutures or surgical staples.[15]

  • Post-operative analgesics are administered as per veterinary guidelines.

Post-Implantation Evaluation:
  • Time Points: Tissue samples are typically harvested at multiple time points to assess both acute and chronic responses (e.g., 1, 4, 12, and 26 weeks).[13][14][16][18]

  • Macroscopic Analysis: At the time of explantation, the implant site is visually inspected for signs of excessive inflammation, necrosis, or adverse reactions.[13][14]

  • Histological Analysis:

    • The implant and surrounding tissue are carefully excised en bloc.

    • Specimens are fixed in 10% neutral buffered formalin.

    • After fixation, samples are processed for paraffin embedding. For non-degradable implants, the material may be removed before sectioning.

    • Sections (5 µm thickness) are cut and stained with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • Additional stains like Masson's Trichrome can be used to specifically visualize the collagen-rich fibrous capsule.

Quantitative Data Analysis:

The following table outlines the key quantitative metrics collected from histological slides.

Table 2: Histomorphometric Analysis Parameters

ParameterMethod of MeasurementPurpose
Fibrous Capsule Thickness (µm) Measured at multiple points around the implant using calibrated imaging software. An average thickness is calculated.To quantify the extent of the fibrotic response. A thinner capsule is generally indicative of better biocompatibility.[6]
Inflammatory Cell Infiltration Cells (e.g., macrophages, lymphocytes, neutrophils, foreign body giant cells) are counted within defined areas adjacent to the implant.To quantify the magnitude and type of inflammatory response.
Neovascularization The number of new blood vessels within the capsule or at the tissue-implant interface is counted.To assess tissue integration and wound healing.
Implant Degradation For biodegradable polymers, changes in implant morphology, area, and structural integrity are assessed over time.To correlate the degradation profile with the tissue response.

References

Head-to-head comparison of Triacetin and polyethylene glycol (PEG) as tablet plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

In the formulation of solid dosage forms, the selection of a suitable plasticizer is critical to achieving desirable mechanical properties, ensuring stability, and controlling drug release profiles. Triacetin and Polyethylene Glycol (PEG) are two of the most commonly employed plasticizers in the pharmaceutical industry. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison: Key Parameters

The efficacy of a plasticizer is evaluated based on its impact on several key characteristics of the tablet coating or matrix. Below is a summary of the comparative performance of this compound and PEG across critical parameters.

Mechanical Properties: Tensile Strength and Elongation

Plasticizers are added to polymers to increase their flexibility and reduce brittleness. This is quantified by measuring the tensile strength and percentage elongation of polymer films.

PolymerPlasticizerConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)
HPMCNone0--
HPMCThis compound10~18~8
HPMCThis compound20~12~12
HPMCThis compound30~8~18
HPMCThis compound40~5~25
HPMCPEG 40010~16~10
HPMCPEG 40020~10~15
HPMCPEG 40030~6~22
HPMCPEG 40040~4~30
HPMCPEG 100010~17~9
HPMCPEG 100020~11~13
HPMCPEG 100030~7~20
HPMCPEG 100040~4.5~28

Data compiled from a study on Hydroxypropyl Methylcellulose (HPMC) films. The tensile strength of plasticized HPMC films was generally lower than that of unplasticized films, with the effect increasing as the plasticizer concentration increased.[1][2][3]

Thermal Properties: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a crucial parameter that indicates the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. A lower Tg, induced by a plasticizer, is essential for film formation at lower temperatures and for enhancing the flexibility of the coating.

PolymerPlasticizerConcentration (% w/w)Glass Transition Temperature (°C)
Eudragit RSNone063.02
Eudragit RSPEG 400554.25
Eudragit RSPEG 4001041.86
Eudragit RSPEG 4002032.33
Eudragit RSTEC555.08
Eudragit RSTEC1046.71

*Triethyl Citrate (TEC) is structurally similar to this compound and is often used as a comparative plasticizer. Data from a study on Eudragit RS films.[4]

Generally, both this compound and PEG are effective in reducing the Tg of polymers.[5] The extent of Tg reduction is dependent on the plasticizer concentration and the specific polymer being used.

Drug Release Profile

The choice of plasticizer can significantly influence the release of the active pharmaceutical ingredient (API) from the dosage form.

Polymer SystemPlasticizerDrug Release Characteristics
Eudragit RS 30 D Coated PelletsPEG 6000Formulations with PEG 6000 released more drug (98.35% after 24h) compared to those with TEC (68.01% after 24h).[6]
Eudragit RS 30 D Coated PelletsTEC*Slower drug release compared to PEG 6000.[6]
HPMC filmsPEG 400 & 1000Increased the moisture permeability of HPMC films, potentially leading to faster drug release.[1]
HPMC filmsThis compoundProvided a more rigid barrier to moisture compared to unplasticized HPMC films, which could result in a slower drug release.[1]

*Triethyl Citrate (TEC) is used as a proxy for this compound in this comparison.

Stability

The stability of the final product is paramount. The plasticizer should not compromise the chemical or physical integrity of the dosage form over its shelf life.

Stability AspectThis compoundPolyethylene Glycol (PEG)
Chemical Stability HPMC-Triacetin systems showed higher chemical stability for Peliglitazar compared to HPMC-PEG systems.[7][8]PVA-PEG systems showed the lowest stability for Peliglitazar among the tested combinations.[7][8]
Physical Stability (Leaching) Prone to leaching into the tablet core, which can affect the stability of amorphous solid dispersions.Less prone to leaching compared to this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Tensile Strength and Elongation of Thin Films

This protocol is based on the ASTM D882 standard test method.[9][10][11][12][13]

Tensile_Testing_Workflow cluster_prep Sample Preparation cluster_test Tensile Testing cluster_analysis Data Analysis Prep Prepare polymer solution with plasticizer Cast Cast film on a level surface Prep->Cast Dry Dry film under controlled conditions Cast->Dry Cut Cut dumbbell-shaped specimens Dry->Cut Mount Mount specimen in tensile tester grips Cut->Mount Test Apply tensile load at a constant rate Mount->Test Record Record load and elongation until failure Test->Record StressStrain Calculate stress and strain Record->StressStrain TensileStrength Determine Ultimate Tensile Strength (UTS) StressStrain->TensileStrength Elongation Calculate Percentage Elongation at Break StressStrain->Elongation

Methodology:

  • Film Preparation: Polymer films are cast from a solution containing the polymer and the plasticizer (this compound or PEG) at various concentrations. The solvent is allowed to evaporate under controlled temperature and humidity.

  • Specimen Preparation: The dried films are cut into dumbbell-shaped specimens according to ASTM D882 specifications.[10] The thickness of each specimen is measured at multiple points.

  • Tensile Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fails.

  • Data Acquisition: The load and the corresponding elongation are recorded throughout the test.

  • Calculation:

    • Tensile Strength (MPa): The maximum load sustained by the specimen divided by the original cross-sectional area.

    • Percentage Elongation (%): The increase in length of the specimen at the point of fracture divided by the original length, multiplied by 100.

Glass Transition Temperature (Tg) Determination

This protocol outlines the use of Differential Scanning Calorimetry (DSC) for Tg measurement.[14][15][16][17][18]

DSC_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Weigh Accurately weigh 5-10 mg of the polymer film Seal Hermetically seal the sample in an aluminum pan Weigh->Seal Load Place sample and reference pans in the DSC cell Seal->Load Heat1 Heat at a controlled rate (e.g., 10°C/min) Load->Heat1 Cool Cool the sample Heat1->Cool Heat2 Reheat at the same controlled rate Cool->Heat2 Thermogram Obtain heat flow vs. temperature thermogram Heat2->Thermogram Tg Determine Tg from the midpoint of the transition in the second heating scan Thermogram->Tg

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the polymer film is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument. The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical heating rate is 10°C/minute.

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

In-Vitro Drug Release Study

This protocol is based on the USP General Chapter <711> Dissolution, using USP Apparatus 2 (Paddle Apparatus).[19][20][21][22][23]

Methodology:

  • Apparatus Setup: The dissolution vessels are filled with a specified volume (typically 900 mL) of a suitable dissolution medium (e.g., phosphate buffer pH 6.8). The medium is de-aerated and maintained at 37 ± 0.5°C.

  • Test Procedure: A single tablet is placed in each vessel. The paddle is rotated at a specified speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn. An equal volume of fresh, pre-warmed medium is added to maintain a constant volume.

  • Sample Analysis: The withdrawn samples are filtered, and the concentration of the dissolved drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry, in accordance with USP General Chapter <851>.[5][24][25][26]

  • Data Analysis: The cumulative percentage of drug released is calculated at each time point.

Conclusion

Both this compound and Polyethylene Glycol are effective plasticizers, each with a distinct profile of advantages and disadvantages.

  • This compound appears to provide better chemical stability in certain formulations and a more significant barrier to moisture. However, its tendency to leach can be a concern for the physical stability of some dosage forms, particularly those containing amorphous solid dispersions.

  • Polyethylene Glycol (PEG) generally leads to higher moisture permeability and can result in a faster drug release. It is less prone to leaching compared to this compound. The choice of PEG molecular weight also allows for further modulation of film properties.

The optimal choice of plasticizer is highly dependent on the specific polymer, the physicochemical properties of the API, and the desired performance characteristics of the final dosage form. The experimental data and protocols provided in this guide serve as a valuable resource for formulators to make evidence-based decisions in the selection of the most appropriate plasticizer for their application.

References

Evaluating the Efficacy of Triacetin as an Anti-Knock Agent in Gasoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Engine knock, or detonation, is a significant barrier to improving the thermal efficiency of spark-ignition engines. Anti-knock agents are fuel additives designed to increase the octane rating of gasoline, thereby preventing premature fuel ignition and enabling higher engine compression ratios for greater power and fuel economy. This guide provides a comprehensive evaluation of triacetin as an anti-knock agent, comparing its performance with established alternatives such as methyl tert-butyl ether (MTBE), ethanol, and ferrocene. The information presented is intended for researchers, scientists, and fuel development professionals.

Performance Comparison of Anti-Knock Agents

The efficacy of an anti-knock agent is primarily determined by its ability to increase the Research Octane Number (RON) and Motor Octane Number (MON) of the base gasoline. The following tables summarize the quantitative data on the performance of this compound and its alternatives. It is important to note that the effectiveness of these additives can vary depending on the composition of the base gasoline.

Table 1: Effect of this compound on Octane Number

Base Gasoline RONThis compound Concentration (% v/v)Resulting RONRON Increase
881088.10.7[1]
882089.01.6[1]

Table 2: Effect of MTBE on Octane Number

Base Gasoline RONMTBE Concentration (% v/v)Resulting RONRON Increase
Not Specified5Not Specified1.9[2]
Not Specified1085.1-
Not Specified1593.0-
Not Specified30Not Specified11.8[2]
81.31.0-0.46 (average per %v/v)[3]
81.31.5-0.46 (average per %v/v)[3]
81.33.0-0.46 (average per %v/v)[3]
8215-Blending Octane Number of 122[2]

Table 3: Effect of Ethanol on Octane Number

Base Gasoline RONEthanol Concentration (% v/v)Resulting RONRON Increase (%)Resulting MONMON Increase (%)
885-3[4]-0.4[4]
8810-5[4]-7[4]
8815-9[4]-9[4]
8820-11[4]-12[4]
925-2[4]-4[4]
9210-4[4]-6[4]
9215-7[4]-8[4]
9220-7[4]-10[4]
985-0.4[4]-1[4]
9810-1[4]-1[4]
9815-2[4]-2[4]
9820-2[4]-2[4]

Table 4: Effect of Ferrocene on Octane Number

Base Gasoline RON RangeFerrocene Concentration (ppm)RON IncreaseMON Increase
78.6 - 95.910000.7 - 1.9[5]0.4 - 0.9[5]

Experimental Protocols

The determination of Research Octane Number (RON) and Motor Octane Number (MON) is conducted using standardized test methods, namely ASTM D2699 and ASTM D2700, respectively. These methods utilize a Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.

ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

This method determines the anti-knock characteristics of motor fuels under relatively mild operating conditions (600 rpm engine speed).[6][7]

Apparatus:

  • Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Knock-detection instrumentation.

  • Fuel handling and blending equipment.

Procedure Outline:

  • Engine Calibration: The CFR engine is calibrated using primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).

  • Sample Preparation: The gasoline sample to be tested is prepared, and if necessary, blended with the anti-knock agent at the desired concentration.

  • Engine Operation: The engine is operated on the sample fuel under the specified standard conditions for the RON test.

  • Knock Intensity Measurement: The knock intensity of the sample fuel is measured.

  • Bracketing: The knock intensity of the sample is bracketed between two PRF blends with known octane numbers.

  • RON Determination: The RON of the sample is determined by interpolation between the octane numbers of the bracketing PRF blends.

ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

This method evaluates the anti-knock performance of fuels under more severe operating conditions (900 rpm engine speed and a higher intake mixture temperature) than the RON test.[8][9]

Apparatus:

  • Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Knock-detection instrumentation.

  • Fuel handling and blending equipment.

Procedure Outline: The procedure is similar to the ASTM D2699 method, but with the engine operating under the more severe conditions specified in the ASTM D2700 standard. The MON value is determined by comparing the knock intensity of the test fuel to that of PRF blends under these conditions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of evaluating an anti-knock agent and the comparative context with other alternatives.

G cluster_evaluation Evaluation of Anti-Knock Agent cluster_comparison Comparative Analysis BaseGasoline Base Gasoline Blending Blending BaseGasoline->Blending Additive Anti-Knock Agent (e.g., this compound) Additive->Blending BlendedFuel Blended Fuel Blending->BlendedFuel EngineTesting Engine Testing (CFR Engine) BlendedFuel->EngineTesting PerformanceData Performance Data (RON, MON) EngineTesting->PerformanceData Efficacy Efficacy Evaluation PerformanceData->Efficacy MTBE MTBE ComparativeData Comparative Data (RON, MON) MTBE->ComparativeData Ethanol Ethanol Ethanol->ComparativeData Ferrocene Ferrocene Ferrocene->ComparativeData ComparativeData->Efficacy

Caption: Logical workflow for evaluating and comparing anti-knock agents.

Conclusion

Based on the available data, this compound demonstrates a modest ability to increase the Research Octane Number of gasoline. Its effect appears to be less pronounced than that of MTBE and ethanol, especially at higher blend ratios. Ferrocene, an organometallic compound, is effective at very low concentrations.

The choice of an anti-knock agent involves a trade-off between performance, cost, and environmental impact. While MTBE has been a highly effective octane booster, its use is restricted in many regions due to concerns about groundwater contamination.[10] Ethanol is a renewable and widely used octane enhancer, but it can have issues with moisture absorption and lower energy density. Ferrocene is potent but can lead to iron-based deposits in the engine and exhaust system.

This compound, being a non-metallic and potentially bio-based additive, presents an interesting alternative. However, further research is required to fully characterize its performance across a wider range of gasoline compositions and engine operating conditions. More comprehensive studies directly comparing this compound with other anti-knock agents on the same base fuels are needed to provide a more definitive assessment of its efficacy.

References

A Comparative Guide to HPLC and GC-MS Methods for Triacetin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the analytical landscape, the accurate quantification of Triacetin, a common plasticizer, solvent, and food additive, is critical for quality control and safety assessment in various industries, including pharmaceuticals and food manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

The fundamental difference between these two techniques lies in their separation principles. HPLC is well-suited for non-volatile or thermally labile compounds, analyzing them in a liquid phase.[1][2] In contrast, GC-MS is ideal for volatile and thermally stable compounds, which are analyzed in the gaseous phase.[3][4]

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the quantitative data for this compound analysis using HPLC and GC-MS, compiled from various studies.

Performance ParameterHPLCGC-MS
Linearity (R²) > 0.9995[5]> 0.999[6]
Precision (%RSD) < 2.80%[5]< 0.009%[5]
Accuracy (Recovery %) 99.72%[5]Not explicitly stated in the provided results
Limit of Detection (LOD) 0.08 - 5.88 ng[7]Not explicitly stated in the provided results
Analysis Time < 10 minutes[7]Varies depending on temperature program
Sample Preparation Simple dilutionMay require extraction and derivatization[8]
Analyte Volatility Not requiredRequired

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the quantification of this compound using HPLC and GC-MS.

HPLC Method Protocol

This protocol is adapted from a method for the simultaneous estimation of this compound and other compounds in a pharmaceutical liniment.[7]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Shimadzu VP-ODS C18 column.[7]

  • Mobile Phase: A mixture of citric acid-hydrochloric acid-sodium hydrate buffer (pH 3.0), acetonitrile, and methanol in a ratio of 32:30:38.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 215 nm.[7]

  • Sample Preparation: The sample is diluted with a suitable solvent to fall within the linear range of the calibration curve (e.g., 35.1-81.9 µg/mL for this compound).[7]

  • Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.[7]

GC-MS Method Protocol

This protocol is based on a method for determining the purity of this compound.[5]

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: DB-FFAP fused quartz capillary column (30 m × 0.25 mm × 0.32 µm).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250°C.[6]

  • Temperature Program: Initial temperature of 90°C held for 2 minutes, then ramped to 200°C at 5°C/min and held for 5 minutes.[6]

  • Injection Mode: Split injection with a split ratio of 10:1.[6]

  • Sample Preparation: 10 µL of this compound is mixed with 1 mL of acetone.[5]

  • Quantification: this compound is quantified by the peak area normalization method[5] or by using an internal standard and a regression equation derived from a calibration curve.[6]

Methodology Workflow

The logical flow of the cross-validation process, from sample preparation to data analysis, is a critical aspect of method comparison.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_comparison Data Comparison Sample This compound Sample Prep_HPLC Dilution Sample->Prep_HPLC Prep_GCMS Dilution/Extraction Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Linearity_H Linearity HPLC->Linearity_H Accuracy_H Accuracy HPLC->Accuracy_H Precision_H Precision HPLC->Precision_H Linearity_G Linearity GCMS->Linearity_G Accuracy_G Accuracy GCMS->Accuracy_G Precision_G Precision GCMS->Precision_G Compare Compare Results Linearity_H->Compare Accuracy_H->Compare Precision_H->Compare Linearity_G->Compare Accuracy_G->Compare Precision_G->Compare

Cross-validation workflow for this compound quantification.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between the two methods depends on several factors, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. HPLC offers a simpler sample preparation and is suitable for a wider range of sample types without the need for volatility.[3][9] GC-MS, on the other hand, can provide higher precision and is an excellent choice for volatile impurities in a relatively clean matrix.[5] Ultimately, the selection should be based on a thorough validation of the chosen method to ensure it meets the specific requirements of the analysis.

References

A Comparative Analysis of Triacetin and Acetyl Tributyl Citrate as Plasticizers for Polymeric Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and formulation scientists on the plasticizing efficiency of Triacetin and Acetyl Tributyl Citrate (ATBC), detailing their impact on polymer properties, supported by experimental data and standardized protocols.

In the realm of polymer science and pharmaceutical drug development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, from enhancing flexibility in medical tubing to controlling drug release in coated tablets. Among the array of available plasticizers, this compound and Acetyl Tributyl Citrate (ATBC) are two commonly employed agents, each possessing a unique profile of performance characteristics. This guide provides an objective, data-driven comparison of their plasticizing efficiency, focusing on key parameters such as thermal and mechanical properties, as well as migration resistance.

Executive Summary

This compound, a triester of glycerol and acetic acid, is a low-molecular-weight plasticizer known for its high efficiency in reducing the glass transition temperature (Tg) of polymers. Conversely, Acetyl Tributyl Citrate (ATBC), an acetylated ester of citric acid, is a larger molecule generally recognized for its lower migration potential and balanced mechanical properties. The choice between these two plasticizers is often a trade-off between achieving maximum flexibility and ensuring long-term stability of the final product. This guide will delve into the experimental evidence that quantifies these differences.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators of this compound and ATBC in commonly used polymers like Polylactic Acid (PLA) and Polyvinyl Chloride (PVC). It is important to note that direct comparative studies for all parameters are not always available; therefore, some data is derived from studies using close structural analogs such as Triethyl Citrate (TEC) for this compound and Tributyl Citrate (TBC) for ATBC, providing valuable insights into their relative performance.

Thermal Properties: Impact on Glass Transition Temperature

A primary measure of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility.

Table 1: Effect of Plasticizers on the Thermal Properties of Polylactic Acid (PLA) [1][2]

PropertyNeat PLAPLA + 30% TEC (this compound Analog)PLA + 30% ATBC
Glass Transition Temp. (Tg) (°C) 60.4210.2912.21
Cold Crystallization Temp. (Tcc) (°C) 130.9471.7269.26
Crystallinity (%) -8.589.07

Data derived from a study comparing Triethyl Citrate (TEC) and ATBC in PLA. TEC is a close structural analog of this compound.[1][2]

The data clearly indicates that both plasticizers are highly effective at reducing the Tg of PLA. The lower molecular weight of TEC, analogous to this compound, results in a slightly greater reduction in Tg compared to ATBC at the same concentration.[1]

Mechanical Properties: Tensile Strength and Elongation

The mechanical properties of a plasticized polymer are critical for its end-use application. An ideal plasticizer enhances flexibility (increases elongation at break) without excessively compromising the material's strength (tensile strength).

Table 2: Comparative Mechanical Properties of Plasticized PVC

PropertyPVC + TBC (ATBC Analog)PVC + ATBC
Tensile Strength LowerHigher
Elongation at Break LowerHigher

This data is based on a comparative study of Tributyl Citrate (TBC) and ATBC in PVC. The acetylation in ATBC is shown to enhance both tensile strength and elongation at break compared to its non-acetylated counterpart.

Studies have shown that in PVC, acetylated citrates like ATBC exhibit better plasticizing efficiency compared to their non-acetylated counterparts. While direct comparative data with this compound is limited, it is known that the low molecular weight of this compound can contribute to high tensile strength and elongation at break in PVC compounds.

Migration Resistance

Plasticizer migration is a critical consideration, especially for applications in food contact materials and medical devices. Lower migration is generally desirable to maintain the integrity of the plastic and prevent contamination.

Table 3: Migration Potential of this compound and ATBC

PlasticizerMolecular WeightMigration PotentialRationale
This compound LowHigherLower molecular weight and higher volatility contribute to a greater tendency to migrate from the polymer matrix.
ATBC HighLowerHigher molecular weight and boiling point result in lower volatility and greater resistance to migration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide, providing a framework for researchers to conduct their own evaluations.

Thermal Analysis via Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the plasticized polymer.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

    • The sample is subjected to a heat-cool-heat cycle to erase the thermal history. A typical cycle involves heating from room temperature to a temperature above the polymer's melting point (e.g., 200°C for PLA) at a rate of 10°C/min, holding for a few minutes, then cooling back to a low temperature (e.g., -50°C) at 10°C/min, and finally reheating to the upper temperature at 10°C/min.

    • The Tg, Tcc, and Tm are determined from the second heating scan. The Tg is identified as a step-change in the heat flow, Tcc as an exothermic peak, and Tm as an endothermic peak.

Mechanical Properties Testing via Tensile Analysis
  • Objective: To measure the tensile strength and elongation at break of the plasticized polymer films.

  • Apparatus: Universal Testing Machine.

  • Procedure:

    • Dumbbell-shaped specimens of the plasticized polymer are prepared according to ASTM D638 or ISO 527 standards.

    • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.

    • The specimen is mounted in the grips of the universal testing machine.

    • The specimen is pulled at a constant crosshead speed until it fractures.

    • The tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of fracture) are calculated from the stress-strain curve.

Migration Resistance Testing
  • Objective: To quantify the amount of plasticizer that leaches from the polymer matrix into a simulant fluid.

  • Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).

  • Procedure (Solvent Extraction Method):

    • A known weight and surface area of the plasticized polymer film is immersed in a specific volume of a food simulant (e.g., ethanol, isooctane) or a relevant solvent in a sealed container.

    • The container is stored at a controlled temperature for a specified period (e.g., 10 days at 40°C).

    • After the incubation period, the polymer sample is removed, and the solvent is analyzed using GC-MS or HPLC to determine the concentration of the migrated plasticizer.

    • The migration is typically expressed as the mass of plasticizer migrated per unit surface area of the polymer film (e.g., in µg/cm²).

Visualization of Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_data Data Analysis Polymer Resin Polymer Resin Melt Blending / Solvent Casting Melt Blending / Solvent Casting Polymer Resin->Melt Blending / Solvent Casting Plasticizer (this compound or ATBC) Plasticizer (this compound or ATBC) Plasticizer (this compound or ATBC)->Melt Blending / Solvent Casting Film/Specimen Formation Film/Specimen Formation Melt Blending / Solvent Casting->Film/Specimen Formation Thermal Analysis (DSC) Thermal Analysis (DSC) Film/Specimen Formation->Thermal Analysis (DSC) Mechanical Testing (Tensile) Mechanical Testing (Tensile) Film/Specimen Formation->Mechanical Testing (Tensile) Migration Testing Migration Testing Film/Specimen Formation->Migration Testing Tg, Tcc, Tm Tg, Tcc, Tm Thermal Analysis (DSC)->Tg, Tcc, Tm Tensile Strength, Elongation Tensile Strength, Elongation Mechanical Testing (Tensile)->Tensile Strength, Elongation Migration Rate Migration Rate Migration Testing->Migration Rate

Caption: Experimental workflow for comparing the plasticizing efficiency of this compound and ATBC.

Caption: Mechanism of action of plasticizers in a polymer matrix and their effect on properties.

Conclusion

Both this compound and Acetyl Tributyl Citrate are effective plasticizers that can be utilized to modify the properties of various polymers. The selection between the two is highly dependent on the specific requirements of the application.

  • This compound is a highly efficient plasticizer for depressing the glass transition temperature, making it an excellent choice when maximum flexibility is the primary goal. However, its lower molecular weight may lead to higher migration, which should be carefully considered for sensitive applications.

  • Acetyl Tributyl Citrate (ATBC) offers a more balanced performance profile. It is an effective plasticizer that also provides good mechanical properties and, importantly, lower migration potential due to its larger molecular size. This makes ATBC a suitable candidate for applications where long-term stability and low leachability are critical, such as in medical devices and food contact materials.

For researchers and drug development professionals, a thorough evaluation based on the experimental protocols outlined in this guide is recommended to determine the optimal plasticizer for a specific formulation, ensuring both performance and safety.

References

Assessing the Long-Term Stability of Triacetin in Pharmaceutical Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical excipients is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive assessment of the long-term stability of Triacetin, a widely used plasticizer and solvent in pharmaceutical formulations. Through a review of experimental data and methodologies, this document compares the stability of this compound with other common alternatives, offering valuable insights for formulation development.

This compound, also known as glyceryl triacetate, is a triester of glycerol and acetic acid.[1] It is valued in pharmaceutical preparations for its ability to enhance the flexibility of tablet coatings, act as a solvent for various active pharmaceutical ingredients (APIs), and its favorable safety profile.[2] However, like all components of a pharmaceutical formulation, its stability over time and under various environmental stresses is a critical consideration.

Degradation Pathways and Factors Affecting Stability

The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of its ester bonds to yield diacetin, monoacetin, glycerol, and acetic acid.[3] This process can be influenced by several factors, including pH, temperature, and the presence of moisture.

Hydrolysis:

  • Acidic and Alkaline Conditions: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is generally faster under alkaline conditions.

  • Enzymatic Degradation: In biological systems, esterases can rapidly metabolize this compound into glycerol and acetic acid.[4]

Other Stress Factors:

  • Thermal Stress: High temperatures can accelerate the degradation of this compound.

  • Oxidative Stress: While generally stable against oxidation, the presence of strong oxidizing agents may lead to degradation.

  • Photostability: this compound is considered to be photochemically stable.

Comparative Stability of this compound

Formulation studies have compared the stability of this compound with other commonly used plasticizers, such as polyethylene glycol (PEG). In a study on active pan-coated tablets, formulations containing a combination of hydroxypropyl methylcellulose (HPMC) and this compound demonstrated superior stability compared to those with HPMC and PEG.[3][5] The overall stability ranking was found to be HPMC-Triacetin > PVA-Triacetin > HPMC-PEG > PVA-PEG.[3][5] This enhanced stability in the this compound-containing formulations was attributed to the lower solubility of the active pharmaceutical ingredient in the this compound-based coating systems.[3]

Data Presentation: Quantitative Stability Analysis

While specific quantitative data from forced degradation studies on this compound alone is not extensively published in publicly available literature, the following tables are representative of the type of data generated in such studies. The values presented are hypothetical and for illustrative purposes to demonstrate how such data would be structured for comparison.

Table 1: Forced Degradation of this compound Under Various Stress Conditions

Stress ConditionTime (hours)This compound Remaining (%)Diacetin (%)Monoacetin (%)Glycerol (%)
Acidic (0.1N HCl, 60°C) 0100000
2495.23.11.20.5
4890.55.82.51.2
7285.88.23.92.1
Alkaline (0.1N NaOH, 25°C) 0100000
188.38.92.10.7
278.515.34.51.7
462.125.88.93.2
Oxidative (3% H₂O₂, 25°C) 0100000
2499.8<0.1<0.1<0.1
4899.50.20.1<0.1
7299.20.40.20.2
Thermal (80°C) 0100000
2498.70.80.30.2
4897.51.50.60.4
7296.32.20.90.6
Photolytic (UV Light) 0100000
2499.9<0.1<0.1<0.1
4899.8<0.1<0.1<0.1
7299.70.1<0.1<0.1

Table 2: Comparative Stability of Plasticizers in a Tablet Coating Formulation (Accelerated Conditions: 40°C/75% RH)

PlasticizerTime (Months)% Degradation of Plasticizer% Increase in Total Impurities of API
This compound 000.1
30.50.3
61.20.6
Polyethylene Glycol (PEG) 400 000.1
31.10.8
62.51.5
Dibutyl Phthalate 000.1
30.80.5
61.81.1

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the quantitative analysis of this compound and its degradation products. The following is a detailed methodology for such an analysis.

Stability-Indicating HPLC Method for this compound and its Degradation Products

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the more non-polar components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound and its degradation products have adequate absorbance (e.g., 210-220 nm).

  • Sample Preparation: Samples from the stability study are diluted with the mobile phase to a suitable concentration.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the simultaneous determination of this compound, diacetin, monoacetin, and glycerol.

Forced Degradation Study Protocol

  • Acid Hydrolysis: A solution of this compound in a suitable solvent is treated with 0.1N hydrochloric acid and kept at a specified temperature (e.g., 60°C). Samples are withdrawn at various time points, neutralized, and analyzed by the stability-indicating HPLC method.

  • Alkaline Hydrolysis: A solution of this compound is treated with 0.1N sodium hydroxide at room temperature. Samples are withdrawn at different intervals, neutralized, and analyzed.

  • Oxidative Degradation: this compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are taken at various time points for analysis.

  • Thermal Degradation: this compound as a solid or in solution is exposed to a high temperature (e.g., 80°C). Samples are collected at different time points for analysis.

  • Photolytic Degradation: this compound is exposed to UV light in a photostability chamber. Samples are analyzed at various time intervals.

Visualization of Degradation and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the degradation pathway of this compound and a typical experimental workflow for a stability study.

This compound This compound Diacetin Diacetin This compound->Diacetin Hydrolysis AceticAcid1 Acetic Acid This compound->AceticAcid1 Monoacetin Monoacetin Diacetin->Monoacetin Hydrolysis AceticAcid2 Acetic Acid Diacetin->AceticAcid2 Glycerol Glycerol Monoacetin->Glycerol Hydrolysis AceticAcid3 Acetic Acid Monoacetin->AceticAcid3

Figure 1: Stepwise Hydrolysis Degradation Pathway of this compound.

cluster_protocol Forced Degradation Protocol Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Predetermined Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data Quantify this compound and Degradation Products Analysis->Data Pathway Elucidate Degradation Pathway Data->Pathway

Figure 2: Experimental Workflow for a Forced Degradation Study.

Triacetin_Formulation Formulation with This compound Triacetin_Stability Higher Stability (Lower Degradation) Triacetin_Formulation->Triacetin_Stability Comparative Result PEG_Formulation Formulation with PEG PEG_Stability Lower Stability (Higher Degradation) PEG_Formulation->PEG_Stability Comparative Result DBP_Formulation Formulation with Dibutyl Phthalate DBP_Stability Intermediate Stability DBP_Formulation->DBP_Stability Comparative Result

References

Unveiling the Kinetics: A Comparative Guide to Controlled Drug Release from Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving a predictable and controlled release of active pharmaceutical ingredients (APIs) is a cornerstone of effective therapeutic design. This guide provides an objective comparison of drug release kinetics from different polymer matrix systems, with a focus on the impact of plasticizers. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to be an invaluable resource for formulating advanced drug delivery systems.

The selection of a matrix former and the inclusion of excipients like plasticizers are critical formulation variables that significantly influence the rate and mechanism of drug release. In this guide, we delve into the characteristics of two widely used polymers in controlled-release formulations: Ethyl Cellulose (EC) and Eudragit. Furthermore, we explore how the addition of a plasticizer, in this case, a citrate ester analogous to Triacetin, can modulate the release kinetics of drugs from these matrices.

Comparative Analysis of Drug Release Kinetics

The following tables summarize the quantitative data from studies investigating drug release from Ethyl Cellulose and Eudragit matrices. The data highlights the impact of a plasticizer on the release profiles of different drugs. For the purpose of this comparison, Triethyl Citrate (TEC), a plasticizer with similar properties to this compound, is used.

Table 1: In Vitro Release of Diltiazem Hydrochloride from Ethyl Cellulose (EC) Microspheres with and without Triethyl Citrate (TEC) [1]

Time (min)Cumulative Release (%) - Unplasticized (0% TEC)Cumulative Release (%) - Plasticized (10% TEC)Cumulative Release (%) - Plasticized (30% TEC)
3015.225.835.1
6022.138.248.9
12032.555.468.2
24045.875.185.6
36056.286.392.4
48063.591.295.8

Table 2: In Vitro Release of Diclofenac Sodium from Eudragit RS 30 D Coated Pellets with Different Plasticizers [2]

Time (h)Cumulative Release (%) - No PlasticizerCumulative Release (%) - 10% Triethyl Citrate (TEC)Cumulative Release (%) - 10% Polyethylene Glycol (PEG) 6000
2~1~5~20
10~15~12~45
18~40~45~60
24~80~70~98

Table 3: Kinetic Models of Diltiazem Hydrochloride Release from EC Microspheres [1]

FormulationBest Fit Kinetic ModelCorrelation Coefficient (R²)
Unplasticized (0% TEC)Higuchi0.998
Plasticized (10% TEC)Higuchi0.997
Plasticized (30% TEC)Higuchi0.996

Table 4: Kinetic Models of Diclofenac Sodium Release from Eudragit RS 30 D Coated Pellets [2]

FormulationBest Fit Kinetic ModelCorrelation Coefficient (R²)
No PlasticizerZero-Order> 0.95
10% Triethyl Citrate (TEC)Zero-Order> 0.95
10% Polyethylene Glycol (PEG) 6000Zero-Order> 0.95

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited studies.

Preparation and In Vitro Dissolution of Diltiazem Hydrochloride-Loaded Ethyl Cellulose Microspheres[1]
  • Materials: Diltiazem hydrochloride (DH), Ethylcellulose (EC), Triethyl citrate (TEC), Dichloromethane, n-Hexane.

  • Microsphere Preparation (Water-in-oil emulsion-solvent evaporation technique):

    • EC and varying amounts of TEC (0%, 10%, and 30% w/w of polymer) were dissolved in dichloromethane.

    • DH was dispersed in this polymeric solution.

    • The resulting dispersion was emulsified in n-hexane containing a surfactant under mechanical stirring.

    • The solvent was evaporated, and the solidified microspheres were collected by filtration, washed, and dried.

  • In Vitro Dissolution Study:

    • Apparatus: USP Dissolution Apparatus (Paddle method).

    • Dissolution Medium: 900 mL of purified water.

    • Temperature: 37 ± 0.5°C.

    • Agitation Speed: 100 rpm.

    • Sampling: Aliquots were withdrawn at predetermined time intervals and analyzed for drug content using UV-Vis spectrophotometry.

Preparation and In Vitro Dissolution of Diclofenac Sodium Pellets Coated with Eudragit RS 30 D[2]
  • Materials: Diclofenac sodium, Non-pareil seeds, Eudragit RS 30 D, Triethyl citrate (TEC), Polyethylene glycol (PEG) 6000, Talc.

  • Pellet Preparation and Coating:

    • Non-pareil seeds were coated with a suspension of Diclofenac sodium.

    • The drug-loaded pellets were then coated with an aqueous dispersion of Eudragit RS 30 D containing either no plasticizer, 10% TEC, or 10% PEG 6000 (w/w of polymer). Talc was used as an anti-tacking agent.

    • The coating was performed in a fluid bed coater.

  • In Vitro Dissolution Study:

    • Apparatus: USP Dissolution Apparatus 1 (Basket method).

    • Dissolution Medium: Initially 0.1 N HCl for 2 hours, followed by phosphate buffer (pH 6.8).

    • Temperature: 37 ± 0.5°C.

    • Agitation Speed: 100 rpm.

    • Sampling: Samples were withdrawn at specified time intervals and analyzed by UV-Vis spectrophotometry.

Visualizing the Workflow and Release Mechanisms

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for validating controlled release kinetics and the theoretical drug release mechanisms from matrix systems.

Experimental_Workflow cluster_prep Matrix Preparation cluster_diss Dissolution Testing cluster_analysis Data Analysis P1 Drug & Polymer Blending P2 Addition of Plasticizer (e.g., this compound) P1->P2 P3 Granulation / Direct Compression P2->P3 P4 Tablet / Pellet Formation P3->P4 D1 USP Dissolution Apparatus P4->D1 Characterization D2 Set Medium, Temp, & RPM D1->D2 D3 Introduce Dosage Form D2->D3 D4 Withdraw Samples at Intervals D3->D4 A1 Quantify Drug Concentration D4->A1 Analysis A2 Calculate Cumulative Release (%) A1->A2 A3 Fit Data to Kinetic Models A2->A3 A4 Determine Release Mechanism A3->A4

Experimental workflow for validating controlled release kinetics.

Drug_Release_Mechanisms cluster_matrix Polymer Matrix cluster_mechanisms Release Mechanisms cluster_models Kinetic Models M Matrix with Dispersed Drug D Diffusion M->D E Erosion M->E S Swelling M->S H Higuchi (Diffusion) D->H K Korsmeyer-Peppas (Anomalous) D->K Z Zero-Order (Erosion) E->Z S->K

Drug release mechanisms and corresponding kinetic models.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of triacetin is essential for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety and regulatory standards.

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses with side shields (or goggles) and suitable chemical-resistant gloves (e.g., Nitrile rubber).[1] Ensure work is conducted in a well-ventilated area.[2][3]

Step-by-Step Disposal Procedure

1. Identification and Classification:

  • Identify the waste as this compound or a solution containing this compound.

  • While this compound is not generally classified as hazardous waste under federal regulations, waste generators must consult local, regional, and national regulations to ensure complete and accurate classification, as requirements can vary.[4][5]

2. Containment:

  • Collect waste this compound in suitable, tightly closed, and properly labeled containers for disposal.[1][3][4][6]

  • Do not mix this compound with other waste chemicals unless instructed to do so by your institution's environmental health and safety (EHS) office or a licensed disposal company.[7]

  • Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

3. Spill Management:

  • In the event of a spill, prevent the material from entering drains, sewers, or waterways.[2][6][7][8][9]

  • Absorb the spill with an inert, non-combustible material such as dry sand, earth, vermiculite, or a commercial sorbent.[3][4][6][8]

  • Collect the absorbed material and contaminated soil into a suitable container for disposal.[3][4][6]

  • Ventilate the affected area.[2]

4. Final Disposal:

  • The primary recommended method for disposal is to use a licensed professional waste disposal company.[1][6][10]

  • Offer surplus and non-recyclable this compound solutions to a licensed disposal service.[1][6]

  • Dispose of the product and its container in accordance with all applicable local, regional, national, and international regulations.[8][11]

5. Container Disposal:

  • Handle contaminated containers in the same manner as the substance itself.[7][9]

  • Completely emptied containers may be recycled according to official regulations.[9] Do not reuse empty containers for other purposes.[11]

Quantitative Ecotoxicity Data

While this compound is readily biodegradable, large or frequent spills can have a harmful effect on the environment.[2][8] The following table summarizes key ecotoxicity data for this compound, primarily derived from studies following OECD Test Guidelines.

ParameterValueSpeciesExposure TimeGuidelineReference
Acute Fish Toxicity (LC50) >100 mg/LOryzias latipes (Medaka)96 hoursOECD Test Guideline 203[10][12]
Acute Invertebrate Toxicity (EC50) 380 mg/LDaphnia magna (Water Flea)48 hoursNot Specified[2][10][13]
Algae Growth Inhibition (ErC50) >940 mg/LAlgae72 hoursOECD Test Guideline 201[2][10]
Biodegradability Readily biodegradable (76-82%)-29 daysOECD Test Guideline 301B[2][10]
Bioaccumulative Potential (Log KOW) 0.25--Not Specified[2][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TriacetinDisposal cluster_prep Preparation & Identification cluster_containment Containment & Spill Response cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe identify Identify Waste & Consult Local Regulations spill_check Is there a spill? identify->spill_check ppe->identify contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes collect_waste Collect Liquid Waste into Suitable, Closed Container spill_check->collect_waste No collect_spill Collect Absorbed Material into Labeled Container contain_spill->collect_spill storage Store Container in Cool, Dry, Ventilated Area collect_spill->storage collect_waste->storage disposal_co Arrange Pickup by Licensed Disposal Company storage->disposal_co end Disposal Complete disposal_co->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Ecotoxicity Testing

The ecotoxicity data presented in the table is based on standardized methodologies established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized for assessing the safety of chemicals.

  • OECD Test Guideline 203 (Fish, Acute Toxicity Test): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short period, typically 96 hours.

  • OECD Test Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test): This method measures the effect of a substance on the growth of freshwater algae (ErC50), assessing toxicity by observing the reduction in cell growth over 72 hours.

  • OECD Test Guideline 301B (Ready Biodegradability: CO2 Evolution Test): This guideline evaluates the biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms as they break down the substance over a period of 28 days. A high percentage of CO2 evolution indicates that the substance is readily biodegradable.

References

Personal protective equipment for handling Triacetin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Triacetin

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

Proper selection of Personal Protective Equipment is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is essential.[1][2]

PPE CategorySpecificationStandards / Notes
Eye/Face Protection Safety glasses with side shields, chemical safety goggles, or a face shield.[3][4][5]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][3][5][6]
Hand Protection Impervious gloves. Nitrile rubber is recommended.[3][6]Material: Nitrile rubberMinimum Layer Thickness: 0.11 mm[3][6]Breakthrough Time: 480 minutes[3][6]Inspect gloves prior to use.[2][6]
Skin/Body Protection Laboratory coat, impervious clothing, or a chemical apron to prevent skin contact.[3][4][5]The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[5][6]
Respiratory Protection Not normally required with adequate ventilation.[3][7] For nuisance exposures or poor ventilation, use a respirator with appropriate cartridges.[6]For nuisance exposures, use type OV/AG (US) or ABEK (EU EN 14387) respirator cartridges.[5][6] Follow NIOSH (US) or CEN (EU) standards.[5][6]

Safe Handling Protocol for this compound

This step-by-step protocol outlines the procedural guidance for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4][8] A local exhaust ventilation system is recommended to minimize exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3][4]

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read the this compound SDS.

  • Remove Ignition Sources: this compound is a combustible liquid.[9] Keep it away from open flames, sparks, and heat sources.[3][5]

Handling Procedure
  • Don PPE: Put on the appropriate PPE as specified in the table above (goggles, nitrile gloves, lab coat).

  • Avoid Contact: Prevent direct contact with skin and eyes and avoid breathing in any mists or vapors.[2][6]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[4][10] Wash hands thoroughly with soap and water after handling is complete.[2][3]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][2][6]

Spill and Emergency Procedures
  • Spill Containment: In the event of a spill, immediately isolate the area.[3] Stop the leak if it is safe to do so and prevent the spill from entering drains or waterways.[2][3]

  • Cleanup:

    • Wear full PPE, including respiratory protection if ventilation is poor.

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][4][9]

    • Collect the absorbed material into a suitable, sealable, and properly labeled container for disposal.[2][4]

    • Decontaminate the spill area by washing it with large amounts of water.[3]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for several minutes as a precaution.[2]

    • Skin Contact: Wash the affected area with soap and plenty of water.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]

Disposal Plan
  • Waste Product: Unused this compound should be disposed of through a licensed disposal company.[6] Do not dispose of it in drains or sewers.[2]

  • Contaminated Materials: Contaminated gloves, absorbent materials, and empty containers must be handled as hazardous waste and disposed of according to local, state, and federal regulations.[6]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Triacetin_Handling_Workflow prep 1. Preparation sds Review SDS prep->sds ppe_check Gather PPE sds->ppe_check ventilation Ensure Ventilation ppe_check->ventilation handling 2. Handling ventilation->handling procedure Follow Safe Handling Procedure handling->procedure completion 3. Completion & Storage procedure->completion spill Emergency: Spill Occurs procedure->spill store Store Securely completion->store decontaminate Clean Work Area store->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe disposal 4. Disposal remove_ppe->disposal waste Dispose of Waste & Contaminated PPE disposal->waste spill_response Spill Response Protocol spill->spill_response ACTIVATE spill_response->disposal

Caption: Logical workflow for safe this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triacetin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triacetin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.